Butyltrichlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl(trichloro)silane | |
|---|---|---|
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InChI |
InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
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InChI Key |
FQEKAFQSVPLXON-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCC[Si](Cl)(Cl)Cl | |
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Molecular Formula |
C4H9Cl3Si | |
| Record name | BUTYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID7064730 | |
| Record name | Silane, butyltrichloro- | |
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Molecular Weight |
191.55 g/mol | |
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Physical Description |
Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline] | |
| Record name | BUTYLTRICHLOROSILANE | |
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| Record name | Butyl trichlorosilane | |
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Boiling Point |
288 °F at 760 mmHg (USCG, 1999), 148.5 °C | |
| Record name | BUTYLTRICHLOROSILANE | |
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Flash Point |
126 °F (USCG, 1999), 130 °F (54 °C) (open cup) | |
| Record name | BUTYLTRICHLOROSILANE | |
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Solubility |
Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane | |
| Record name | Butyltrichlorosilane | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C | |
| Record name | BUTYLTRICHLOROSILANE | |
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Vapor Density |
6.4 (Air = 1) | |
| Record name | Butyltrichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
7521-80-4 | |
| Record name | BUTYLTRICHLOROSILANE | |
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| Record name | BUTYLTRICHLOROSILANE | |
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Foundational & Exploratory
Butyltrichlorosilane chemical and physical properties.
An In-depth Technical Guide to the Chemical and Physical Properties of Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound (C₄H₉Cl₃Si), a versatile organosilicon compound. The information is curated for professionals in research and development, with a focus on data clarity and practical application.
Chemical Identity and Structure
This compound, also known as n-butyltrichlorosilane, is a chlorosilane characterized by a butyl group attached to a silicon atom which is also bonded to three chlorine atoms.
-
IUPAC Name: butyl(trichloro)silane[1]
-
SMILES: CCCC--INVALID-LINK--(Cl)Cl[1]
-
InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is a colorless liquid with a pungent odor.[1][5]
| Property | Value | Source |
| Molecular Weight | 191.56 g/mol | [2][3][4][6] |
| Appearance | Colorless liquid | [1][3][5][6] |
| Odor | Pungent | [1][5] |
| Density | 1.16 g/mL at 25 °C | [2][6][7] |
| Boiling Point | 149 °C | [2][3][4][5][6][7] |
| Melting Point | <0 °C | [3] |
| Flash Point | 45 °C (113 °F) - closed cup | [2][3][4][5] |
| Vapor Density | 6.4 (Air = 1) | [1][8] |
| Refractive Index | 1.4364 at 20 °C | [3][4] |
Solubility and Compatibility
This compound exhibits solubility in a range of non-polar organic solvents.
| Solvent | Solubility | Source |
| Ethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
| Toluene | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Heptane | Soluble | [1][8] |
| Water | Insoluble, reacts violently | [5] |
Chemical Reactivity and Stability
This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.
-
Stability: It is stable in sealed containers when stored under a dry, inert atmosphere.[9][10]
-
Reactivity with Water: this compound reacts vigorously and exothermically with water, moisture in the air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][5][9][11] This hydrolysis reaction is a key characteristic of chlorosilanes.
-
Reactivity with Other Substances: It can react vigorously with both organic and inorganic acids, as well as with bases, to generate toxic or flammable gases.[5][11] It is also reactive towards alcohols, acetone, and light metals.[5][11]
-
Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and may also form hydrogen chloride and phosgene (B1210022) gases.[1][5]
Hydrolysis of this compound
The reaction with water is a defining feature of this compound's chemistry. The silicon-chlorine bonds are readily cleaved by water to form silanols, which can then condense to form siloxanes and release hydrogen chloride.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are typically based on standardized methods from organizations such as ASTM International or the OECD. While the specific reports for this compound are not publicly available, the following are the general methodologies that would be employed.
5.1. Determination of Boiling Point
The boiling point is determined using methods such as OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For a substance like this compound, this would be performed under anhydrous conditions to prevent hydrolysis.
5.2. Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter, following a procedure similar to OECD Test Guideline 109. The mass of a known volume of the substance is determined at a specific temperature.
5.3. Determination of Flash Point
The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93). The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. Given the reactivity of this compound with moisture, a closed-cup method is preferred to minimize exposure to atmospheric humidity.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts with water.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.[1] A NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[9][13] Keep away from ignition sources and moisture.[5][9][10] Grounding and bonding of containers and transfer equipment are necessary to prevent static discharge.[5][9][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5][9][10]
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound.
Applications in Research and Development
While direct applications in drug development are not prominent, this compound is utilized in materials science and surface chemistry, which can be relevant to drug delivery systems and biomedical devices. Its primary use is as a surface modifying agent.[5][7] For example, it can be coated onto glass substrates to introduce alkyl groups, thereby altering the surface properties from hydrophilic to hydrophobic.[5][7] This functionalization can be a precursor for further chemical modifications.
Conclusion
This compound is a reactive organosilicon compound with well-defined physical properties. Its utility in research, particularly in materials science, stems from its ability to functionalize surfaces. However, its hazardous nature, especially its violent reaction with water, necessitates strict adherence to safety protocols during handling and storage. The information and guidelines presented in this technical guide are intended to support the safe and effective use of this compound in a professional research environment.
References
- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 5. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
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- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
Molecular structure and formula of butyltrichlorosilane.
An In-depth Technical Guide to Butyltrichlorosilane: Molecular Structure, Properties, and Applications
Abstract
This compound (C₄H₉Cl₃Si) is a versatile organosilicon compound widely utilized as a chemical intermediate in the synthesis of silicones and as a surface modifying agent.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details experimental protocols for its synthesis and analysis, summarizes key quantitative data in tabular format, and presents visual diagrams of its synthesis pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.
Chemical Identity and Formula
This compound is a chlorosilane with a butyl group attached to a silicon atom, which is also bonded to three chlorine atoms.
-
IUPAC Name : butyl(trichloro)silane[1]
-
Linear Formula : CH₃(CH₂)₃SiCl₃[4]
-
Synonyms : n-Butyltrichlorosilane, Trichlorobutylsilane, Butylsilicon trichloride[1][3][5]
Molecular Structure
The central atom in this compound is silicon, which adopts a tetrahedral geometry. It is bonded to the n-butyl group via a stable silicon-carbon bond and to three chlorine atoms through silicon-chlorine bonds. The molecule is polar due to the high electronegativity of the chlorine atoms.
Isomers : It is important to distinguish n-butyltrichlorosilane from its isomers, such as tert-butyltrichlorosilane (B97515) ((CH₃)₃CSiCl₃, CAS: 18171-74-9), which has different physical properties, including being a solid at room temperature with a melting point of 97-100 °C.[6] This guide focuses exclusively on the n-butyl isomer.
Physicochemical and Spectroscopic Data
The properties of this compound make it a reactive and versatile chemical intermediate. It is a colorless liquid with a pungent odor that reacts vigorously with water.[1][7]
Physical and Chemical Properties
Quantitative data for n-butyltrichlorosilane are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 191.56 g/mol | [3][4] |
| Appearance | Colorless liquid with a pungent odor | [1][7][8] |
| Density | 1.16 g/mL at 25 °C | [2][4] |
| Boiling Point | 149 °C (415-416 K) | [3][4] |
| Melting Point | < 0 °C | [9] |
| Flash Point | 45 °C (113 °F) - closed cup | [4][7] |
| Refractive Index | n20/D 1.437 | [2][4] |
| Water Solubility | Reacts violently | [5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
| Technique | Data and Interpretation | Reference |
| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the n-butyl chain. | [10][11] |
| ¹³C NMR | The carbon NMR spectrum should display four signals for the four carbon atoms of the n-butyl group. The carbon attached to the silicon atom will be significantly shifted. | [10][12] |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic C-H stretching vibrations (around 2850-2960 cm⁻¹) and strong Si-Cl stretching bands. | [7][13][14] |
| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound, which can be used to determine its molecular weight and fragmentation pattern. | [3] |
Synthesis and Reactions
Synthesis via Grignard Reaction
The primary industrial method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.
Key Reactions
This compound is highly reactive, primarily due to the Si-Cl bonds.
-
Hydrolysis : It reacts readily and violently with water, steam, or moist air to produce heat and corrosive fumes of hydrogen chloride (HCl), forming silanols which can condense to form polysiloxanes.[1][7]
-
Hydrosilylation : While trichlorosilane (B8805176) (HSiCl₃) is more common for hydrosilylation, derivatives like this compound are precursors to materials used in surface science.[15]
Experimental Protocols
Synthesis of n-Butyltrichlorosilane
Objective : To synthesize n-butyltrichlorosilane from n-butyl chloride and silicon tetrachloride via a Grignard reaction.
Materials :
-
Magnesium turnings
-
n-Butyl chloride
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether (solvent)
-
Iodine crystal (initiator)
-
Standard Schlenk line apparatus, dropping funnel, reflux condenser, magnetic stirrer
Procedure :
-
Grignard Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small iodine crystal are placed in a flame-dried, three-necked flask equipped with a condenser and dropping funnel. A solution of n-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with SiCl₄ : The resulting Grignard reagent (n-butylmagnesium chloride) is cooled in an ice bath. A solution of excess silicon tetrachloride in anhydrous diethyl ether is added slowly from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.
-
Work-up : After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the precipitated magnesium chloride.
-
Purification : The solvent (diethyl ether) is removed from the filtrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure n-butyltrichlorosilane.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Applications
The primary use of this compound is as a chemical intermediate.[1]
-
Silicone Production : It serves as a raw material for producing silicone resins.[1] The butyl group imparts specific properties like hydrophobicity to the final polymer.
-
Surface Modification : It is used to form self-assembled monolayers (SAMs) on various substrates. These coatings can create hydrophobic, non-polar surfaces, which is useful in microelectronics, medical devices, and for providing protective coatings.[2]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards : It is a corrosive, flammable liquid and vapor.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[16] Upon contact with water or moisture, it releases toxic and corrosive hydrogen chloride gas.[1][7]
-
Storage : Store in tightly closed containers in a cool, well-ventilated, and dry area away from incompatible materials such as water, bases, and alcohols.[7]
-
Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[4]
Conclusion
This compound is a fundamental organosilicon compound with significant industrial applications, particularly in the production of silicones and for surface modification. Its utility stems from the reactivity of its Si-Cl bonds, which allows for hydrolysis and subsequent polymerization, and the influence of the butyl group on the properties of the resulting materials. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective use in research and development.
References
- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 3. n-Butyltrichlorosilane [webbook.nist.gov]
- 4. This compound 99 7521-80-4 [sigmaaldrich.com]
- 5. n-Butyltrichlorosilane (CAS 7521-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. tert-Butyltrichlorosilane 96 18171-74-9 [sigmaaldrich.com]
- 7. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 16. n-Butyltrichlorosilane, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Butyltrichlorosilane (CAS: 7521-80-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltrichlorosilane (CAS number 7521-80-4), also known as trichlorobutylsilane, is a versatile organosilicon compound with the linear formula CH₃(CH₂)₃SiCl₃.[1][2] It is a colorless liquid with a pungent odor, recognized for its utility as a surface modifying agent.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information. The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates to impart hydrophobicity.[1] This property is of significant interest in the development of advanced materials, microelectronics, and in modifying the surface properties of medical devices.[6]
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that reacts with water.[3][7] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Cl₃Si | [2] |
| Molecular Weight | 191.56 g/mol | [1][2] |
| CAS Number | 7521-80-4 | [1][2] |
| EC Number | 231-381-3 | [1][2] |
| Appearance | Clear, colorless liquid | [4][7] |
| Odor | Acrid, pungent | [3][7] |
| Boiling Point | 149 °C | [1][8] |
| Density | 1.16 g/mL at 25 °C | [1][8] |
| Refractive Index | n20/D 1.437 | [1][8] |
| Flash Point | 45 °C (113 °F) - closed cup | [1][3] |
| Water Solubility | Reacts violently | [3] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the Grignard reaction, which involves the reaction of a butylmagnesium halide with silicon tetrachloride.[5] Below is a detailed experimental protocol for a laboratory-scale synthesis.
Experimental Protocol: Grignard Synthesis
This protocol is divided into two main stages: the preparation of the Grignard reagent (n-butylmagnesium chloride) and the subsequent reaction with silicon tetrachloride.
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (as initiator)
-
Anhydrous solvent for extraction (e.g., hexane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Part A: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, an addition funnel, and a gas inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 1-chlorobutane in anhydrous diethyl ether or THF to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 1-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting gray-black solution is the n-butylmagnesium chloride reagent.
Part B: Reaction with Silicon Tetrachloride
-
Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.
-
Addition of SiCl₄: Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF to the stirred Grignard reagent dropwise via the addition funnel. This reaction is exothermic and should be controlled by the rate of addition to maintain a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Workup (Quenching): Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an anhydrous solvent like hexane.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Application in Surface Modification
This compound is extensively used to form hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1] The trichlorosilyl (B107488) group reacts with surface hydroxyl groups to form stable siloxane bonds, while the butyl group creates a non-polar, water-repellent surface.
Experimental Protocol: Surface Modification
This protocol outlines the general procedure for creating a hydrophobic surface using this compound via solution-phase deposition.
Materials and Reagents:
-
Substrate (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED) or Oxygen plasma cleaner
-
Anhydrous toluene (B28343) or hexane
-
This compound
Equipment:
-
Ultrasonic bath
-
Nitrogen gas stream
-
Beakers and Petri dishes
-
Fume hood
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes, followed by sonication in methanol for 15 minutes.
-
Dry the substrate under a stream of nitrogen.
-
-
Surface Hydroxylation (Activation):
-
Piranha Etching (handle with extreme care in a fume hood): Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 30 minutes at room temperature.
-
Alternative - Oxygen Plasma: Alternatively, treat the substrate with oxygen plasma for 5-10 minutes.
-
Rinse the activated substrate extensively with deionized water and dry under a nitrogen stream. The substrate should now be hydrophilic.
-
-
Silanization (SAM Formation):
-
Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent (toluene or hexane) inside a glovebox or a moisture-free environment.
-
Immerse the freshly hydroxylated substrate in the silane (B1218182) solution.
-
Allow the self-assembly to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.
-
Dry the coated substrate with a stream of nitrogen.
-
Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Reaction Pathway for Surface Modification
This compound does not participate in biological signaling pathways. Its "pathway" of interest is the chemical reaction mechanism by which it modifies a surface. The process involves the hydrolysis of the chlorosilane groups followed by condensation with surface hydroxyl groups and adjacent silanol (B1196071) molecules to form a cross-linked polysiloxane network covalently bonded to the surface.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][9]
Hazard Summary:
-
Flammable: It is a flammable liquid and vapor.[1][7] Keep away from heat, sparks, and open flames.[7]
-
Reactive: Reacts violently with water, moisture, and protic solvents, liberating toxic and corrosive hydrogen chloride gas.[3][7][9]
-
Inhalation Hazard: Vapors may cause irritation to the respiratory tract.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[7]
-
Skin and Body Protection: Wear suitable protective clothing.[7]
-
Respiratory Protection: Use a NIOSH-certified respirator with an organic vapor/acid gas cartridge.[7]
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alkalis, and oxidizing agents.[3][7]
-
Store under an inert atmosphere (e.g., nitrogen).[9]
-
Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers. Its utility in materials science and for modifying the surfaces of medical and electronic devices is well-established. This guide provides the essential technical information and detailed experimental protocols to enable researchers and scientists to safely and effectively utilize this compound in their work. Strict adherence to safety protocols is paramount when handling this reactive and hazardous chemical.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. gelest.com [gelest.com]
- 3. reddit.com [reddit.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of n-Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyltrichlorosilane (n-BuSiCl₃), a versatile organosilicon compound with applications in materials science and as a surface modifying agent. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to facilitate a deeper understanding of its synthesis.
Grignard Reaction Pathway
The Grignard reaction is a well-established method for forming carbon-silicon bonds and a common laboratory-scale route for the synthesis of n-butyltrichlorosilane. The process involves two main stages: the formation of the Grignard reagent, n-butylmagnesium chloride (n-BuMgCl), followed by its reaction with silicon tetrachloride (SiCl₄).
Experimental Protocol
Part A: Synthesis of n-Butylmagnesium Chloride
This procedure is adapted from a general method for preparing Grignard reagents in a non-ethereal solvent.
-
Materials:
-
Magnesium powder (activated)
-
Methylcyclohexane (B89554) (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
-
Procedure:
-
A reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium powder and anhydrous methylcyclohexane.
-
The apparatus is thoroughly flushed with nitrogen to establish an inert atmosphere.
-
The mixture is heated to reflux with vigorous stirring.
-
A small portion of a solution of 1-chlorobutane in methylcyclohexane is added to initiate the reaction, which is indicated by the appearance of a gray turbidity.
-
Once the reaction has initiated, the remaining 1-chlorobutane solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred and refluxed for an additional 15 minutes to ensure the complete formation of n-butylmagnesium chloride. The yield of the Grignard reagent is typically around 73%.[1]
-
Part B: Synthesis of n-Butyltrichlorosilane
-
Materials:
-
n-Butylmagnesium chloride solution in methylcyclohexane (from Part A)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
-
Procedure:
-
The freshly prepared n-butylmagnesium chloride suspension is cooled in an ice bath.
-
A solution of silicon tetrachloride in an anhydrous solvent is added dropwise to the stirred Grignard reagent. The molar ratio of n-BuMgCl to SiCl₄ is critical and is typically maintained at approximately 1:1 to favor the formation of the monosubstituted product.
-
The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture will contain a precipitate of magnesium chloride (MgCl₂).
-
Data Presentation
| Parameter | Value | Reference |
| Grignard Reagent Yield | ~73% | [1] |
| Reactants | n-Butylmagnesium chloride, Silicon tetrachloride | |
| Byproducts | Magnesium chloride, di-n-butyldichlorosilane, tri-n-butylchlorosilane, tetra-n-butylsilane | |
| Purification Method | Fractional distillation | [2][3] |
Logical Relationship Diagram
Hydrosilylation Pathway
Hydrosilylation is a prominent industrial method for the synthesis of organosilicon compounds, including n-butyltrichlorosilane. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. For the synthesis of n-butyltrichlorosilane, this involves the reaction of 1-butene (B85601) with trichlorosilane (B8805176) (HSiCl₃).
Experimental Protocol
-
Materials:
-
1-Butene
-
Trichlorosilane (HSiCl₃)
-
Hydrosilylation catalyst (e.g., hexachloroplatinic acid, H₂PtCl₆, solution in isopropanol)
-
-
Procedure:
-
A pressure reactor is charged with trichlorosilane and the platinum catalyst.
-
The reactor is sealed and cooled.
-
1-Butene is then introduced into the reactor.
-
The reaction mixture is heated to the desired temperature (typically in the range of 115-200°C) and pressurized.[4]
-
The reaction is exothermic, and the temperature must be carefully controlled to prevent side reactions.
-
The reaction is allowed to proceed for a specified time until the desired conversion is achieved.
-
After the reaction, the reactor is cooled, and the excess 1-butene is vented.
-
The crude product is then purified.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | 1-Butene, Trichlorosilane | |
| Catalyst | Platinum-based (e.g., Hexachloroplatinic acid) | [4] |
| Reaction Temperature | 115-200°C | [4] |
| Byproducts | Isomers of butyltrichlorosilane, oligomers | |
| Purification Method | Fractional distillation | [2][3] |
Experimental Workflow Diagram
Direct Process (Rochow-Müller Synthesis)
The Direct Process is the cornerstone of industrial organosilane production. It involves the high-temperature, copper-catalyzed reaction of an alkyl halide with elemental silicon. For n-butyltrichlorosilane, this would involve the reaction of butyl chloride with silicon.
Experimental Protocol (General Industrial Process)
While specific parameters for n-butyltrichlorosilane are proprietary, the general process is as follows:
-
Materials:
-
Silicon powder
-
Butyl chloride
-
Copper catalyst (e.g., copper(I) chloride)
-
Promoters (e.g., zinc, tin)
-
Inert gas (e.g., nitrogen)
-
-
Procedure:
-
A contact mass is prepared by mixing silicon powder with the copper catalyst and promoters.
-
The contact mass is loaded into a fluidized bed reactor.
-
The reactor is purged with an inert gas and heated to the reaction temperature (typically 250-350°C).
-
A continuous stream of gaseous butyl chloride is introduced into the reactor, fluidizing the silicon-catalyst mixture.
-
The reaction is highly exothermic, and the temperature must be carefully controlled.
-
The gaseous product stream, containing a mixture of butylchlorosilanes, unreacted butyl chloride, and other byproducts, exits the reactor.
-
The product stream is passed through a condenser to liquefy the silanes, which are then separated by fractional distillation.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Butyl chloride, Silicon | |
| Catalyst | Copper-based | [5] |
| Reaction Temperature | 250-350°C | |
| Byproducts | Di-n-butyldichlorosilane, tri-n-butylchlorosilane, other organochlorosilanes | [5] |
| Purification Method | Fractional distillation | [2][3] |
Process Flow Diagram
Purification of n-Butyltrichlorosilane
Regardless of the synthesis pathway, the crude n-butyltrichlorosilane product contains various byproducts and unreacted starting materials. Fractional distillation is the primary method used for purification.[2][3] The significant differences in the boiling points of the components allow for their effective separation.
Boiling Points of Key Components
| Compound | Boiling Point (°C) |
| Silicon tetrachloride | 57.6 |
| Trichlorosilane | 31.8 |
| n-Butyltrichlorosilane | 149 |
| Di-n-butyldichlorosilane | ~204 |
Experimental Protocol for Fractional Distillation
-
The crude product mixture is charged into a distillation flask equipped with a fractionating column.
-
The flask is heated, and the temperature profile along the column is carefully monitored.
-
Fractions are collected at their respective boiling points. Lower boiling point impurities distill first, followed by the desired n-butyltrichlorosilane, and then higher boiling point byproducts.
-
The purity of the collected fractions is typically analyzed by gas chromatography (GC).
Conclusion
The synthesis of n-butyltrichlorosilane can be achieved through several distinct pathways, each with its own advantages and disadvantages. The Grignard reaction is a versatile laboratory method, while hydrosilylation and the Direct Process are more suited for industrial-scale production. The choice of synthesis route depends on factors such as the desired scale of production, required purity, and economic considerations. In all cases, fractional distillation is a crucial step to obtain high-purity n-butyltrichlorosilane. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement these synthetic strategies.
References
An In-depth Technical Guide on the Hydrolysis and Reactivity of Butyltrichlorosilane with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity, hydrolysis pathway, and experimental considerations for butyltrichlorosilane when it comes into contact with water. This document is intended to serve as a critical resource for professionals in research and development who handle or utilize this compound in their work.
Executive Summary
This compound (C₄H₉Cl₃Si) is a highly reactive organosilicon compound characterized by its vigorous and exothermic reaction with water.[1] This reactivity is driven by the presence of three hydrolytically unstable silicon-chloride (Si-Cl) bonds. The hydrolysis process results in the liberation of hydrogen chloride (HCl) gas and the formation of intermediate silanol (B1196071) species, which subsequently undergo condensation to form polysiloxane networks.[1][2] Understanding the kinetics and mechanism of this reaction is crucial for its safe handling and effective use in various applications, including as a surface modifying agent and a precursor in silicone polymer synthesis.
While specific kinetic data for this compound hydrolysis is not extensively documented in publicly available literature, the general principles of chlorosilane reactivity provide a strong framework for predicting its behavior. The reaction is known to be extremely rapid, often described as instantaneous, and is primarily limited by the rate of mixing the reactants.[1]
Physicochemical Properties and Reactivity Data
A summary of the key physicochemical properties of this compound is provided below, alongside a qualitative comparison of its reactivity with other silane (B1218182) compounds.
| Property | Value | Reference |
| Chemical Formula | C₄H₉Cl₃Si | [3] |
| Molecular Weight | 191.56 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 149 °C (415-416 K) | [3] |
| Density | 1.16 g/mL at 25 °C | |
| Flash Point | 45 °C | |
| Reactivity with Water | Reacts exothermically, possibly violently, to generate corrosive gases. | [1] |
| Silane Compound | Silane Class | Reactivity with Water (Qualitative) | Half-life (t½) (where available) |
| This compound | Trichlorosilane | Extremely Rapid / Instantaneous | < 1 second (estimated) |
| Methyltrichlorosilane | Trichlorosilane | Extremely Rapid / Instantaneous | < 1 second (estimated)[1] |
| γ-Glycidoxypropyltrimethoxysilane | Trialkoxysilane | Slow, pH-dependent | ~26.7 minutes (pH 5.4, 26°C)[4] |
| Methyltrimethoxysilane | Trialkoxysilane | Very short (in methanol, alkaline) | Not specified |
Hydrolysis and Condensation Pathway
The reaction of this compound with water proceeds through a two-stage mechanism: a rapid hydrolysis step followed by a subsequent condensation step.
Hydrolysis
In the presence of water, the three chlorine atoms on the silicon are sequentially replaced by hydroxyl (-OH) groups. This is a series of nucleophilic substitution reactions where water acts as the nucleophile. Each step of this hydrolysis releases a molecule of hydrogen chloride.
Step 1: C₄H₉SiCl₃ + H₂O → C₄H₉SiCl₂(OH) + HCl Step 2: C₄H₉SiCl₂(OH) + H₂O → C₄H₉SiCl(OH)₂ + HCl Step 3: C₄H₉SiCl(OH)₂ + H₂O → C₄H₉Si(OH)₃ + HCl
The final hydrolysis product is butylsilanetriol (B3053843) (C₄H₉Si(OH)₃).
Condensation
The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other. In a condensation reaction, two silanol groups combine to form a siloxane bond (Si-O-Si) and release a molecule of water. This process can continue, leading to the formation of linear or cross-linked polysiloxane polymers.
Example Condensation Step: 2 C₄H₉Si(OH)₃ → (HO)₂Si(C₄H₉)-O-Si(C₄H₉)(OH)₂ + H₂O
The extent of this polymerization and the final structure of the polysiloxane network can be influenced by factors such as the concentration of reactants, temperature, and pH.
Hydrolysis and subsequent condensation pathway of this compound.
Experimental Protocols
Due to the rapid nature of the hydrolysis reaction, specialized techniques are required to study its kinetics. A common approach is to monitor the production of a reaction product, such as hydrogen chloride.
General Protocol for Quantifying Hydrolysis via Titration
This protocol outlines a general method for determining the extent of this compound hydrolysis by titrating the liberated hydrochloric acid.
Objective: To quantify the moles of HCl produced over time upon the reaction of this compound with water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetone, diethyl ether)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH indicator (e.g., phenolphthalein) or a pH meter
-
Reaction vessel with a stirring mechanism
-
Burette
-
Pipettes
-
Stopwatch
Procedure:
-
In a reaction vessel, prepare a solution of this compound in an anhydrous solvent. The use of an anhydrous solvent is crucial to prevent premature hydrolysis.
-
Initiate the reaction by adding a known volume of deionized water to the this compound solution while stirring vigorously. Start the stopwatch immediately upon the addition of water.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding it to a flask containing a known excess of the standardized NaOH solution.
-
Titrate the unreacted NaOH in the quenching flask with a standardized HCl solution to determine the amount of NaOH that was consumed by the HCl produced during the hydrolysis reaction.
-
Alternatively, directly titrate the aliquot with the standardized NaOH solution to a phenolphthalein (B1677637) endpoint or a specific pH value using a pH meter.
-
Repeat steps 3-6 at various time points to obtain a concentration vs. time profile for the HCl produced.
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of HCl produced against time. For a pseudo-first-order reaction (if water is in large excess), the rate constant can be calculated from the slope of the natural logarithm of the remaining this compound concentration versus time.
References
An In-depth Technical Guide to the Safe Handling of Butyltrichlorosilane
This guide provides comprehensive safety precautions and handling guidelines for butyltrichlorosilane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure a safe laboratory environment.
Chemical Identification and Properties
This compound is a colorless liquid with a pungent odor. It is a highly reactive compound, primarily used as an intermediate in the synthesis of various silicon-containing compounds.[1][2][3] Its reactivity, particularly with water, necessitates stringent safety measures.
Table 1: Physical and Chemical Properties of n-Butyltrichlorosilane
| Property | Value | Reference |
| Molecular Formula | C4H9Cl3Si | [1][4] |
| Molecular Weight | 191.56 g/mol | [1][5] |
| CAS Number | 7521-80-4 | [1][4] |
| EC Number | 231-381-3 | [1][3] |
| UN Number | 1747 | [1][3][4] |
| Boiling Point | 149 °C (lit.) | [2] |
| Flash Point | 45 °C (113 °F) - closed cup | [2] |
| Density | 1.16 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.437 (lit.) | |
| Water Solubility | Reacts violently | [2][6][7][8] |
| Vapor Density | 6.4 (Air = 1) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the foundation of safe handling.
Table 2: GHS Hazard Classification for n-Butyltrichlorosilane
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Supplementary Hazards | EUH014: Reacts violently with water |
Source: Compiled from multiple safety data sheets.[9]
The primary dangers associated with this compound are its flammability and corrosivity. The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[6][10] Upon contact with water or moisture, it rapidly hydrolyzes to produce toxic and corrosive hydrogen chloride gas.[3][6][10]
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is mandatory to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[6][10][11]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][8][10] All containers and transfer lines must be grounded and bonded to prevent static discharge.[2][7][10] Use only non-sparking tools.[7][8][10]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential for personal safety.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Hands | Gloves | Neoprene or nitrile rubber gloves. |
| Eyes/Face | Goggles/Face Shield | Chemical safety goggles or a full-face shield. Contact lenses should not be worn. |
| Skin/Body | Protective Clothing | Wear suitable protective clothing to prevent skin contact. |
| Respiratory | Respirator | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially where ventilation is inadequate. |
Source: Compiled from multiple safety data sheets.[1][10][11]
Handling Procedures
-
Avoid all contact with skin and eyes.[10]
-
Do not breathe vapors or mists.[10]
-
Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7][8]
-
Wash hands thoroughly after handling.[10]
Storage Conditions
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6][7][10]
-
Keep containers tightly closed to prevent contact with moisture.[6][7][10]
-
Store under an inert atmosphere.[7]
-
Incompatible Materials: Avoid storage with water, oxidizing agents, alkalis, acids, alcohols, and amines.[8][10]
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to mitigate harm.
First-Aid Measures
Table 4: First-Aid Protocols for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[8][10][11] If not breathing, provide artificial respiration.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[7][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][10][11] Remove contact lenses if present and easy to do.[10][11] Continue rinsing.[10][11] Seek immediate medical attention.[10][11] |
| Ingestion | Rinse mouth with water.[7][10] DO NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention.[8][10] |
Accidental Release Measures
-
Evacuate unnecessary personnel from the area.[10]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.[10]
-
Contain the spill using an inert absorbent material (e.g., dry sand or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7][10]
-
Do not allow the spill to enter sewers or public waters.[10]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][10] Water spray may be used to cool fire-exposed containers.[6][10]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react violently with the substance to produce corrosive and toxic fumes.[2][6][10]
-
Specific Hazards: Flammable liquid and vapor.[6][10] Containers may explode when heated.[6][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6] Combustion produces hazardous gases such as hydrogen chloride, phosgene, and chlorine.[1][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties demand rigorous safety protocols. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and ensuring all personnel are trained in proper handling and emergency procedures, the risks associated with its use can be effectively managed. This guide serves as a foundational document for establishing a safe working environment for research and development involving this compound.
References
- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. n-Butyltrichlorosilane (CAS 7521-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
Butyltrichlorosilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of butyltrichlorosilane, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity.
Physicochemical Properties of this compound
This compound (C₄H₉Cl₃Si) is a colorless liquid with a pungent odor.[1] It is a key intermediate in the synthesis of various silicon-containing compounds.[1] Understanding its physical properties, such as boiling point and density, is crucial for its handling, application, and the design of chemical processes.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. These values are critical for purification processes like distillation and for calculating mass-to-volume relationships in experimental setups.
| Property | Value | Temperature (°C) | Pressure | Reference |
| Boiling Point | 149 °C | 149 | 760 mmHg | [2][3] |
| 148.5 °C | 148.5 | 760 mmHg | ||
| Density | 1.16 g/mL | 25 | Not specified | [2] |
| 1.1606 g/cm³ | 20 | Not specified |
Experimental Protocols
Given that this compound reacts with water and moist air to produce heat and toxic, corrosive fumes of hydrogen chloride, all experimental procedures must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon).[3]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a moisture-sensitive compound like this compound, a modified distillation or micro-boiling point method is recommended.
Methodology: Simple Distillation under Inert Atmosphere
-
Apparatus Setup: Assemble a standard simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Connect the apparatus to a source of inert gas (nitrogen or argon) through a gas inlet adapter on the distillation head. The outlet of the system should be connected to a bubbler to maintain a slight positive pressure of the inert gas and prevent the entry of atmospheric moisture.
-
Sample Preparation: Transfer the this compound sample into the round-bottom flask under the inert atmosphere. Add a few dry boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: Begin heating the distillation flask gently. As the liquid boils, the vapor will rise, and its temperature will be measured by the thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure during the experiment is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to obtain the normal boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. The pycnometer method is a precise way to determine the density of liquids.
Methodology: Pycnometer Method under Inert Atmosphere
-
Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume). The drying can be done in an oven, followed by cooling in a desiccator.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
-
Filling the Pycnometer: In a glovebox or under a stream of inert gas, carefully fill the pycnometer with this compound. Ensure there are no air bubbles. Place the stopper, and any excess liquid will be expelled through the capillary in the stopper.
-
Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer and weigh it again to determine the mass of the liquid.
-
Calculation: The density (ρ) is calculated using the following formula:
ρ = (m₂ - m₁) / V
where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with the liquid.
-
V is the volume of the pycnometer.
-
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature before weighing.
Synthesis of this compound
This compound is commonly synthesized via a Grignard reaction. This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.
Caption: Synthesis of this compound via Grignard Reaction.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound, emphasizing the necessary safety and handling precautions.
Caption: Workflow for Determining Physical Properties.
References
The Silicon Switch: A Technical Guide to Organosilicon Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of silicon into drug candidates, often referred to as a "sila-substitution" or "silicon switch," has emerged as a compelling strategy in medicinal chemistry. This technical guide provides an in-depth review of organosilicon compounds and their applications in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. By leveraging the unique physicochemical properties of silicon, researchers can fine-tune the potency, selectivity, and pharmacokinetic profiles of therapeutic agents, opening new avenues for drug discovery and optimization.
Physicochemical and Pharmacokinetic Properties of Organosilicon Drugs
The substitution of a carbon atom with a silicon atom can significantly alter a molecule's properties. These changes, summarized in the tables below, can lead to improved drug-like characteristics. For instance, the increased lipophilicity of organosilicon compounds can enhance cell membrane permeability, while altered metabolic pathways can reduce the formation of toxic metabolites.[1][2][3]
Comparative Physicochemical Properties
| Property | Haloperidol (Carbon Analog) | Sila-Haloperidol (Silicon Analog) | Reference(s) |
| log D (pH 7.4) | 3.4 | 3.6 | [2] |
| pKa | 8.7 | 8.5 | [2] |
| Solubility in HBSS (pH 7.4) (µg/mL) | < 0.1 | < 0.1 | [2] |
Comparative Pharmacokinetic Parameters
| Parameter | Haloperidol | Sila-Haloperidol | Loperamide | Sila-Loperamide | Reference(s) |
| Permeability (Caco-2) (10⁻⁶ cm/s) | 20.3 | 15.1 | High | Lower than Loperamide | [2] |
| Efflux Ratio (Caco-2) | 1.8 | 3.3 | Strong P-gp substrate | Increased efflux | [2] |
| Metabolic Stability (Human Liver Microsomes, t₁/₂ min) | 25 | 31 | Readily oxidized | Increased | [2] |
| CYP Inhibition (IC₅₀, µM) | CYP2D6: 0.8, CYP3A4: 2.8 | CYP2D6: 1.5, CYP3A4: 1.0 | - | - | [2] |
Key Applications in Drug Development
Organosilicon compounds have demonstrated potential in a variety of therapeutic areas, including antipsychotics, anticancer agents, and drug delivery systems.
Sila-Haloperidol: An Antipsychotic with Altered Receptor Selectivity
Sila-haloperidol, a silicon analog of the widely used antipsychotic haloperidol, exhibits a modified receptor binding profile. Notably, it shows a 4.7-fold higher potency at the human dopamine (B1211576) D2 receptor compared to its carbon counterpart.[4] This alteration in selectivity could potentially lead to a more favorable side-effect profile. The metabolic fate of sila-haloperidol is also significantly different, avoiding the formation of a neurotoxic pyridinium (B92312) metabolite associated with haloperidol.[1]
Organosilicon Compounds in Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5][6][7] Natural and synthetic compounds targeting this pathway are of great interest in oncology. While specific organosilicon inhibitors of this pathway are still under investigation, the unique properties of silicon-containing molecules make them attractive candidates for the design of novel anticancer agents. For example, a monoorganotin Schiff base compound has shown potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment.[8]
Organosilicon-Based Drug Delivery Systems
Functionalized silica (B1680970) nanoparticles are versatile platforms for targeted drug delivery.[9][10] Their surfaces can be modified with various functional groups to control drug loading and release, and to attach targeting ligands for selective delivery to cancer cells. The synthesis of these nanoparticles can be achieved through methods such as the Stöber process, followed by surface functionalization.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of Sila-Haloperidol
The synthesis of sila-haloperidol is a multi-step process that begins with tetramethoxysilane (B109134) and utilizes a 2,4,6-trimethoxyphenyl group as a protecting group for the silicon atom.[1][2] While the full detailed protocol is proprietary, the key synthetic strategy involves the careful construction of the 4-silapiperidinium skeleton followed by the addition of the butyrophenone (B1668137) side chain.
Synthesis of Sila-Loperamide
The synthesis of sila-loperamide starts from triethoxyvinylsilane. A key step involves the use of a 4-methoxyphenyl (B3050149) (MOP) unit as a protecting group for the silicon atom during the multi-step synthesis.
Preparation of Amino-Functionalized Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles via a modified Stöber method followed by surface functionalization with amino groups.[9]
Materials:
-
Deionized water
-
Ammonia (B1221849) (25% aqueous solution)
-
Tetraethylorthosilicate (TEOS)
-
3-aminopropyltriethoxysilane (APTES)
Procedure:
-
In a round-bottom flask, mix 160 mL of ethanol and 40 mL of deionized water.
-
Add 10 mL of 25% aqueous ammonia to the mixture and allow it to equilibrate for 15 minutes with stirring.
-
Add 15 mL of TEOS to the solution and stir vigorously for 2 hours at 500 rpm.
-
Centrifuge the resulting silica dispersion for 1 hour at 6000 x g at 4°C.
-
Wash the pellet three times with deionized water by centrifugation at 6000 x g for 30 minutes.
-
Suspend the washed particles in 96% ethanol and dry at 80°C for 12 hours.
-
To functionalize with amino groups, dissolve 200 mg of APTES in 20 mL of water and stir at room temperature for 2 hours.
-
Add a suspension of 1 g of the synthesized silica nanoparticles in 25 mL of ethanol (sonicated for 30 minutes) to the APTES solution.
-
Heat the reaction mixture to 70°C for 23 hours with continuous stirring.
-
Dry the functionalized silica nanoparticles at 80°C for 24 hours.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of an enzyme inhibitor.[11][12]
Materials:
-
Enzyme solution
-
Substrate solution
-
Inhibitor stock solution
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor from the stock solution.
-
In a microplate, add the enzyme solution, assay buffer, and the various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Measure the rate of the enzymatic reaction over time using a microplate reader.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
Signaling Pathways and Mechanisms of Action
Understanding the interaction of organosilicon compounds with biological pathways is crucial for rational drug design.
Sila-Haloperidol and the Dopamine D2 Receptor Pathway
Haloperidol and its silicon analog, sila-haloperidol, are antagonists of the dopamine D2 receptor. The binding of these drugs to the D2 receptor inhibits the downstream signaling cascade, which is implicated in the symptoms of psychosis.
Caption: Sila-Haloperidol antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The evaluation of potential anticancer compounds involves a series of in vitro assays to determine their cytotoxic and mechanistic effects.
Caption: Workflow for in vitro screening of anticancer organosilicon compounds.
PI3K/Akt/mTOR Signaling Pathway in Cancer
This pathway is a key target for cancer therapy. Inhibitors of this pathway can block the uncontrolled growth and proliferation of cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical organosilicon compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Sila-haloperidol:â A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol§ - Organometallics - Figshare [figshare.com]
- 5. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
An In-depth Technical Guide to the Solubility of Butyltrichlorosilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyltrichlorosilane in common organic solvents. Due to its high reactivity, the choice of solvent is critical for its use in research and synthesis. This document outlines its solubility characteristics, reactivity with different solvent classes, and provides a general protocol for solubility determination.
Introduction to this compound
This compound (C₄H₉Cl₃Si) is a colorless liquid with a pungent odor, widely used as a surface modifier and in the synthesis of various silicon-containing compounds.[1][2] Its utility is largely dictated by the three reactive chloro groups attached to the silicon atom. These groups are highly susceptible to nucleophilic attack, particularly by protic species. This compound reacts violently with water, moist air, or steam, producing heat and toxic, corrosive fumes of hydrogen chloride.[3] It is also reactive towards alcohols and other protic solvents.[3][4] Therefore, handling and dissolution of this compound must be conducted under anhydrous conditions, often under an inert atmosphere such as nitrogen or argon.[5][6]
Solubility of this compound
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Solubility/Reactivity | Reference |
| Ethers | Ethyl Ether | Soluble | [1] |
| Aromatic Hydrocarbons | Benzene | Soluble | [1] |
| Toluene | Soluble | [1] | |
| Esters | Ethyl Acetate | Soluble | [1] |
| Alkanes | Heptane | Soluble | [1] |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Reacts | [3][4][7] |
| Water | Reacts Violently | [3][4][5] | |
| Ketones | Acetone (B3395972) | Reacts | [3] |
Note: The reactivity with protic solvents and acetone is due to the presence of active protons (in the case of alcohols and water) or enolizable protons (in the case of acetone) that can react with the Si-Cl bonds, leading to the decomposition of this compound and the formation of hydrogen chloride and other byproducts.
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of a highly reactive compound like this compound in an organic solvent. This protocol emphasizes the necessary safety precautions.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous aprotic organic solvent.
Materials:
-
This compound (technical grade, 95% or higher)[1]
-
Anhydrous organic solvent (e.g., heptane, toluene)
-
Small, dry glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
Glove box or fume hood
-
Dry syringes and needles
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Inert Atmosphere: All experiments should be conducted in a glove box or a fume hood with a continuous flow of inert gas to minimize exposure to atmospheric moisture.[5][6]
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent dried over an appropriate drying agent.
-
Initial Qualitative Assessment:
-
In a dry glass vial, add a small, known volume of the anhydrous solvent (e.g., 1 mL).
-
Under an inert atmosphere, add a single drop of this compound to the solvent.
-
Observe for any signs of reaction (e.g., fuming, precipitation, color change) or dissolution.
-
-
Semi-Quantitative Determination (Titration Method):
-
To a known volume of the anhydrous solvent in a dry, sealed vial, add small, incremental amounts of this compound using a dry syringe.
-
After each addition, cap the vial and mix thoroughly using a vortex mixer or magnetic stirrer until the solute is fully dissolved.
-
Continue adding this compound until a persistent precipitate or cloudiness is observed, indicating that the saturation point has been reached.
-
The total amount of this compound added before saturation can be used to estimate the solubility.
-
-
Confirmation of Saturation:
-
Allow the saturated solution to stand undisturbed for a period to confirm that the precipitate does not redissolve.
-
If necessary, gentle warming can be applied to see if solubility increases with temperature, followed by cooling to observe recrystallization.
-
-
Waste Disposal: All materials containing this compound should be quenched carefully with a suitable alcohol (e.g., isopropanol) in a well-ventilated area before disposal, as the reaction can be vigorous.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood or glove box.[5][6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5]
-
Avoid contact with skin and eyes, as this compound is corrosive.[1]
-
Keep away from water, moisture, and protic solvents to prevent violent reactions and the release of HCl gas.[3][4][5]
-
Ground all equipment to prevent static discharge, as this compound is flammable.[5][6]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of this compound Reactivity
Caption: Reactivity of this compound with solvent types.
References
- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 7521-80-4 [sigmaaldrich.com]
- 3. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
Spectroscopic Analysis of Butyltrichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of butyltrichlorosilane (C₄H₉Cl₃Si) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the structural information that can be elucidated from these techniques, presents available and estimated spectroscopic data in a structured format, and provides detailed experimental protocols for the analysis of this reactive organosilane.
Introduction
This compound is a key intermediate in the synthesis of various organosilicon compounds, including silicones and self-assembled monolayers. A thorough understanding of its molecular structure is paramount for controlling its reactivity and the properties of the resulting materials. Spectroscopic techniques such as NMR and IR are powerful tools for the structural characterization of this compound. This guide will delve into the ¹H, ¹³C, and ²⁹Si NMR, as well as FTIR spectroscopic signatures of this compound.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for n-butyltrichlorosilane. Due to the limited availability of published, peer-reviewed spectral assignments for this specific compound, some values are estimated based on established chemical shift and absorption frequency ranges for analogous alkyltrichlorosilanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
Table 1: ¹H NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (H-4) | ~ 0.9 | Triplet | ~ 7 |
| -CH₂- (H-3) | ~ 1.4 | Sextet | ~ 7 |
| -CH₂- (H-2) | ~ 1.6 | Quintet | ~ 7 |
| Si-CH₂- (H-1) | ~ 1.8 | Triplet | ~ 7 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in a non-polar deuterated solvent like CDCl₃. Values are estimated based on typical ranges for alkyl chains and the influence of the electron-withdrawing -SiCl₃ group.
Table 2: ¹³C NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (C-4) | ~ 13 |
| -CH₂- (C-3) | ~ 25 |
| -CH₂- (C-2) | ~ 26 |
| Si-CH₂- (C-1) | ~ 30 |
Note: Chemical shifts are referenced to TMS in a non-polar deuterated solvent. Values are estimated based on analogous compounds.
Table 3: ²⁹Si NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)
| Silicon | Chemical Shift (δ, ppm) |
| SiCl₃ | ~ 10 to 20 |
Note: Chemical shifts are referenced to TMS. This is an estimated value based on the known chemical shifts of other alkyltrichlorosilanes. For example, the ²⁹Si chemical shift of chlorotri-n-butylsilane is reported to be in this range.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 4: FTIR Spectroscopic Data for n-Butyltrichlorosilane
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2960 | C-H stretch (asymmetric, -CH₃) | Strong |
| ~ 2930 | C-H stretch (asymmetric, -CH₂) | Strong |
| ~ 2870 | C-H stretch (symmetric, -CH₃ & -CH₂) | Medium |
| ~ 1465 | C-H bend (scissoring, -CH₂) | Medium |
| ~ 1380 | C-H bend (umbrella, -CH₃) | Medium |
| ~ 840 | Si-C stretch | Strong |
| ~ 600-550 | Si-Cl stretch | Very Strong |
Note: Data is interpreted from the ATR-FTIR spectrum of this compound thin films.[1] The Si-Cl stretching region often shows multiple strong bands.
Experimental Protocols
Given the reactivity of this compound, particularly its moisture sensitivity, special care must be taken during sample preparation for spectroscopic analysis.
NMR Spectroscopy Sample Preparation (for moisture-sensitive compounds)
-
Solvent Selection: Choose a dry, deuterated solvent that does not react with the analyte. Chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are suitable choices. Ensure the solvent is stored over molecular sieves to maintain anhydrous conditions.
-
Sample Handling: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
NMR Tube Preparation: Dry the NMR tube in an oven at >100 °C for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
Sample Preparation:
-
In the inert atmosphere, add the deuterated solvent to a clean, dry vial.
-
Add a small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) to the solvent.
-
If necessary, add an internal standard (e.g., TMS).
-
Cap the vial and gently agitate to ensure complete dissolution.
-
Using a clean, dry syringe or pipette, transfer the solution to the prepared NMR tube.
-
Cap the NMR tube securely. Parafilm can be used to seal the cap for extra protection against atmospheric moisture.
-
-
Data Acquisition: Acquire the NMR spectrum promptly after sample preparation.
FTIR Spectroscopy Sample Preparation (ATR method for moisture-sensitive liquids)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples, especially those that are moisture-sensitive, as it minimizes exposure to the atmosphere.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. It can be cleaned with a solvent like isopropanol (B130326) and dried with a gentle stream of dry nitrogen.
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Sample Application:
-
In a fume hood or under a nitrogen blanket, carefully place a small drop of this compound directly onto the center of the ATR crystal.
-
Due to the volatility and reactivity of the compound, it is advisable to acquire the spectrum immediately.
-
-
Data Acquisition: Collect the FTIR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.
-
Cleaning: After the analysis, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the analyte.
Visualization of Spectroscopic Analysis Workflow and Data Correlation
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data to the molecular structure of this compound.
Conclusion
The spectroscopic analysis of this compound by NMR and IR provides a comprehensive understanding of its molecular structure. While ¹H and ¹³C NMR confirm the nature of the butyl chain and its connectivity to the silicon atom, ²⁹Si NMR offers direct insight into the electronic environment of the silicon center. FTIR spectroscopy complements this by identifying the characteristic vibrational modes of the alkyl and silicon-chlorine bonds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important organosilicon compound. Due to its reactivity, adherence to stringent sample handling protocols is crucial for obtaining high-quality, reliable spectroscopic data.
References
Mechanism of surface modification using butyltrichlorosilane.
An In-Depth Technical Guide to Surface Modification Using Butyltrichlorosilane
Introduction
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a cornerstone of innovation. Surface modification can dictate the biocompatibility of an implant, the fluid dynamics in a microfluidic device, or the adhesion of cells in a culture. This compound (C₄H₉Cl₃Si) is a reactive organosilane compound used to create hydrophobic, self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces, such as glass, silicon wafers, and other metal oxides.[1] This guide provides a comprehensive overview of the mechanism, experimental protocols, and characterization techniques associated with this compound surface modification, tailored for applications in the biomedical and research fields.
Core Mechanism of Surface Modification
The modification of a surface with this compound is a multi-step process known as silanization. This process relies on the reactivity of the trichlorosilyl (B107488) headgroup with surface hydroxyl (-OH) groups and with other silane (B1218182) molecules to form a stable, cross-linked, and covalently bonded monolayer.
The Silanization Process
The formation of a butylsilane (B75430) layer proceeds through three primary stages:
-
Hydrolysis: The process begins with the hydrolysis of the this compound molecules. In the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate surface, the highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol (B1196071) groups (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the butylsilane molecule then react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silicon wafer). This condensation reaction forms a strong, covalent siloxane bond (Si-O-Substrate), anchoring the butylsilane molecule to the surface.
-
Lateral Polymerization: Subsequently, adjacent silanol groups on neighboring, surface-bound butylsilane molecules undergo condensation reactions with each other. This forms a cross-linked network of siloxane (Si-O-Si) bonds, which adds to the stability and integrity of the monolayer.
Formation of a Self-Assembled Monolayer (SAM)
This sequence of reactions, when performed under controlled conditions, results in the formation of a self-assembled monolayer (SAM).[2] A SAM is a highly organized, single layer of molecules.[2] The butyl chains, being non-polar, orient themselves away from the polar substrate, creating a dense, hydrophobic surface. The quality of the SAM is highly dependent on factors such as the cleanliness of the substrate, the absence of excess water, and the reaction time and temperature.
Experimental Protocols
Achieving a high-quality, uniform monolayer requires meticulous attention to detail, particularly regarding substrate cleanliness and the exclusion of excess moisture during silanization.
Substrate Preparation and Hydroxylation
A pristine and hydroxylated surface is crucial for the formation of a uniform SAM.[3]
-
Materials:
-
Silicon or glass substrates (e.g., microscope slides, silicon wafers)
-
Acetone (B3395972), Isopropyl alcohol (ACS grade)
-
Sulfuric acid (H₂SO₄), 30% Hydrogen peroxide (H₂O₂) for Piranha solution
-
High-purity nitrogen or argon gas
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sonicator
-
Oxygen plasma cleaner (as an alternative to Piranha solution)
-
-
Procedure:
-
Solvent Cleaning: To remove organic residues, sonicate the substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.[3]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Solution Method (Caution: Extremely Corrosive and Reactive): In a designated fume hood, prepare Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. Submerge the cleaned substrates in the solution for 30 minutes.[4][5]
-
Oxygen Plasma Method (Safer Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions (typically 2-5 minutes).[3]
-
-
Rinsing and Drying: Thoroughly rinse the activated substrates with copious amounts of DI water and dry them again under a stream of nitrogen. The substrates are now highly hydrophilic and should be used immediately for silanization.
-
Silanization with this compound
This process must be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.
-
Materials:
-
Activated substrates
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or n-hexadecane)[6][7]
-
Anhydrous rinsing solvents (e.g., toluene, acetone, ethanol)
-
Glove box or desiccator with an inert atmosphere
-
Oven
-
-
Procedure:
-
Prepare Silane Solution: Inside a glove box or under an inert atmosphere, prepare a dilute solution of this compound. A typical starting concentration is around 1-5 mM in an anhydrous solvent like toluene or n-hexadecane.[6]
-
Immersion: Immerse the freshly activated and dried substrates in the silane solution for a specified duration. Reaction times can range from 1 to 24 hours, depending on the desired monolayer density.[4][6]
-
Rinsing: Remove the substrates from the silane solution and rinse them sequentially with the anhydrous reaction solvent (e.g., toluene), followed by acetone and ethanol (B145695) to remove any unbound silane molecules.[4]
-
Curing: Cure the silane layer by baking the substrates in an oven. A typical curing step is at 110-120°C for 30-60 minutes.[3] This step promotes further cross-linking within the monolayer.
-
Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.
-
Characterization of this compound Modified Surfaces
A suite of surface-sensitive analytical techniques is employed to verify the successful formation and quality of the SAM.
-
Contact Angle Goniometry: This is a primary and straightforward method to confirm a change in surface energy. A high water contact angle (>90°) indicates a hydrophobic surface, which is the expected outcome of a successful modification with this compound.[8]
-
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision. It is used to confirm the formation of a monolayer and measure its thickness.[9][10]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It is used to assess the uniformity and smoothness of the SAM and to measure surface roughness.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface. It is used to confirm the presence of silicon, carbon, and oxygen from the silane layer and the reduction of substrate signals.[13][14]
Quantitative Data and Analysis
While specific quantitative data for this compound is limited in literature, data from analogous short-chain alkyltrichlorosilanes on silicon/silica substrates provide expected values.
Disclaimer: The following tables synthesize data from various sources. Values can vary significantly based on the exact experimental conditions (e.g., substrate type, cleaning method, reaction time, and measurement parameters).
Table 1: Comparison of Water Contact Angle (WCA)
| Silane/Surface | Substrate | Water Contact Angle (°) | Reference |
|---|---|---|---|
| Bare Silicon (with native SiO₂) | Silicon | 20 - 54 | [15][16] |
| This compound (C4) | Silicon/Silica | Expected ~90-100 | Inferred |
| Octyltrichlorosilane (C8) | Silicon/Silica | ~103 | [6] |
| Octadecyltrichlorosilane (C18) | Silicon/Silica | ~110-114 |[6] |
Table 2: Comparison of SAM Layer Thickness (from Ellipsometry)
| Silane | Substrate | Layer Thickness (nm) | Reference |
|---|---|---|---|
| This compound (C4) | Silicon/Silica | Expected ~0.7-1.0 | Estimated |
| Octadecyltrichlorosilane (C18) | Silicon/Silica | ~1.9 - 2.5 | [10][17] |
| 3-mercaptopropyl trimethoxysilane (B1233946) | Silicon | ~6.2 (multilayer) |[18] |
Table 3: Comparison of Surface Roughness (Ra or RMS from AFM)
| Surface | Substrate | Roughness (nm) | Reference |
|---|---|---|---|
| Hydroxylated Silicon | Silicon | ~0.14 | [18] |
| This compound (C4) SAM | Silicon/Silica | Expected < 0.5 | Inferred |
| MPTS SAM (after 24h) | Silicon | ~0.5 |[18] |
Table 4: Expected Elemental Composition from XPS
| Element | Expected Binding Energy (eV) | Interpretation | Reference |
|---|---|---|---|
| Si 2p | ~99 (from Si substrate) | Signal from underlying silicon wafer. | [19] |
| Si 2p | ~103-104 (from SiO₂) | Signal from native oxide and siloxane network. | [18][19] |
| C 1s | ~285 | Signal from the butyl (C-C, C-H) chains. | [13] |
| O 1s | ~532-533 | Signal from the SiO₂ substrate and Si-O-Si network. |[13] |
Applications in Research and Drug Development
The ability to precisely control surface hydrophobicity using this compound is valuable in numerous advanced applications.
-
Biocompatible Coatings: Hydrophobic surfaces can reduce non-specific protein adsorption and bacterial adhesion, which is critical for improving the biocompatibility and longevity of medical implants and devices.[20][21]
-
Microfluidics and Lab-on-a-Chip: In microfluidic devices, modifying channel surfaces to be hydrophobic can control fluid flow, prevent sample adhesion to channel walls, and enable applications like droplet-based assays.
-
Biosensors: Creating well-defined, passivated surfaces is a crucial step in fabricating biosensors, ensuring that biological molecules of interest only bind to specific, functionalized areas.[1]
-
Controlled Drug Delivery: The hydrophobicity of a coating can be tuned to control the elution rate of drugs from a device surface, enabling sustained-release formulations.[21]
References
- 1. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. fisica.unam.mx [fisica.unam.mx]
- 8. Comparison of the contact angle of water on set elastomeric impression materials | JCDA [jcda.ca]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. oamjms.eu [oamjms.eu]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
- 16. What Is the Value of Water Contact Angle on Silicon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fkf.mpg.de [fkf.mpg.de]
- 18. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 19. X-ray photoelectron spectroscopic analysis of Si nanoclusters in SiO2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Butyltrichlorosilane: Commercial Suppliers, Purity Grades, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyltrichlorosilane (CAS No. 7521-80-4), a versatile organosilicon compound. The guide details its commercial availability, purity grades, and key experimental protocols relevant to research and development, particularly in surface modification and analytical chemistry.
Commercial Suppliers and Purity Grades
This compound is available from a range of commercial suppliers, each offering various purity grades suitable for different applications, from general synthesis to high-purity requirements in electronics and pharmaceutical development. The following tables summarize the available grades and their typical specifications based on publicly available data. It should be noted that detailed impurity profiles, especially for trace metals in high-purity grades, are often proprietary and may require direct inquiry with the supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| American Elements | --INVALID-LINK-- | Offers a wide range of purities, including high-purity grades up to 99.999% (5N).[1] |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Provides various grades, including a 99% purity product.[2] |
| Thermo Scientific Chemicals | --INVALID-LINK-- | Formerly Alfa Aesar, offers grades such as 97+%.[3][4][5][6][7] |
| Gelest, Inc. | --INVALID-LINK-- | Specializes in silicon compounds and offers n-butyltrichlorosilane.[8] |
| Alfa Chemistry | --INVALID-LINK-- | Lists n-butyltrichlorosilane with a purity of 97%.[9] |
| LookChem | --INVALID-LINK-- | A platform listing various suppliers and their offered purities, including >98.0% (GC).[10] |
Table 2: Purity Grades and Specifications of this compound
| Purity Grade | Supplier(s) | Assay (Purity) | Appearance | Refractive Index (n20/D) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 96% (tert-butyltrichlorosilane) | Sigma-Aldrich | 96% | Solid | - | 132-134 | - |
| 97+% | Thermo Scientific Chemicals, Alfa Chemistry | ≥97.0% | Clear colorless to pale yellow liquid | 1.4345-1.4395 @ 20°C | 142-143 | 1.16 |
| >98.0% (GC) | TCI Chemical (via LookChem) | >98.0% | - | - | - | - |
| 99% | Sigma-Aldrich | 99% | Liquid | 1.437 (lit.) | 149 (lit.) | 1.16 (lit.) |
| 99% (2N) | American Elements | 99% | Colorless Liquid | - | 149 | 1.16 |
| 99.9% (3N) | American Elements | 99.9% | Colorless Liquid | - | 149 | 1.16 |
| 99.99% (4N) | American Elements | 99.99% | Colorless Liquid | - | 149 | 1.16 |
| 99.999% (5N) | American Elements | 99.999% | Colorless Liquid | - | 149 | 1.16 |
Note: "lit." refers to literature values. Specifications for some suppliers were not fully available and are marked with "-".
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific research needs.
2.1. Protocol for Surface Modification of Glass Substrates
This protocol describes a general method for creating a hydrophobic surface on glass slides using this compound. This is relevant for applications such as creating self-assembled monolayers (SAMs) and modifying surfaces in microfluidic devices.
Materials:
-
Glass microscope slides
-
This compound (appropriate purity grade for the application)
-
Anhydrous toluene (B28343) (or other anhydrous organic solvent like hexane)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Oven or hot plate
Methodology:
-
Substrate Cleaning:
-
Immerse the glass slides in a piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the slides thoroughly with copious amounts of DI water.
-
Rinse with isopropanol.
-
Dry the slides under a stream of nitrogen gas.
-
Heat the slides in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane (B1218182).
-
Immerse the cleaned and dried glass slides in the this compound solution for 1-2 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.
-
Alternatively, for vapor-phase deposition, place the cleaned slides in a desiccator along with a small vial containing a few drops of this compound. Evacuate the desiccator to facilitate the deposition of the silane onto the glass surface.
-
-
Post-Deposition Treatment:
-
Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Cure the slides by heating them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.
-
After curing, sonicate the slides in toluene and then isopropanol for 5-10 minutes each to remove any remaining unbound silane.
-
Dry the slides with a stream of nitrogen gas. The surface should now be hydrophobic.
-
2.2. Protocol for Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the determination of the purity of this compound and the identification of volatile impurities using gas chromatography.[11]
Materials and Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) detector can be used for definitive peak identification.
-
Capillary column suitable for the analysis of chlorosilanes (e.g., a non-polar or mid-polar column).
-
Anhydrous heptane (B126788) or other suitable anhydrous solvent for sample dilution.
-
This compound sample.
-
Gastight syringe for liquid sample injection.
Methodology:
-
Sample Preparation:
-
Due to the reactive nature of this compound, all sample handling should be performed in a dry environment (e.g., in a glove box or under a nitrogen blanket) to prevent hydrolysis.
-
Prepare a dilute solution of the this compound sample in anhydrous heptane. The concentration will depend on the sensitivity of the detector but is typically in the range of 1-5 mg/mL.
-
-
GC Conditions:
-
Injector:
-
Temperature: 150-200°C (must be high enough to vaporize the sample but low enough to prevent degradation).
-
Injection volume: 1 µL.
-
Split ratio: Adjust as necessary to avoid column overloading (e.g., 50:1).
-
-
Column:
-
A common choice is a 5% phenyl-methylpolysiloxane column (or similar).
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
(This is a starting point and should be optimized for the specific column and expected impurities.)
-
-
Carrier Gas:
-
Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
-
Detector (FID):
-
Temperature: 250-300°C.
-
Hydrogen flow: ~30 mL/min.
-
Airflow: ~300 mL/min.
-
Makeup gas (Nitrogen or Helium) flow: ~25 mL/min.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard or by GC-MS analysis.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by comparing their retention times to known standards or by analyzing their mass spectra if using a GC-MS system.
-
Visualizations
Diagram 1: Hierarchy of this compound Purity Grades
Caption: Hierarchy of available this compound purity grades and their suppliers.
Diagram 2: Experimental Workflow for Surface Modification
Caption: Workflow for surface modification of glass with this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound 99 7521-80-4 [sigmaaldrich.com]
- 3. n-Butyltrichlorosilane, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. n-Butyltrichlorosilane, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. n-Butyltrichlorosilane, 97+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. n-Butyltrichlorosilane, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. A11256.14 [thermofisher.com]
- 8. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 10. This compound|lookchem [lookchem.com]
- 11. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formation of self-assembled monolayers (SAMs) using butyltrichlorosilane (C4H9Cl3Si) on hydroxylated surfaces such as silicon wafers with a native oxide layer and glass. This compound SAMs create a hydrophobic surface, which can be utilized in a variety of applications, including the control of surface energy, biocompatibility modification, and as a foundational layer for further surface functionalization in drug development and diagnostics.
Introduction
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid substrate. The process is driven by the chemical affinity of a specific "head group" on the molecule for the substrate and the van der Waals interactions between adjacent molecules. For alkyltrichlorosilanes like this compound, the trichlorosilyl (B107488) head group reacts with surface hydroxyl (-OH) groups to form stable siloxane (Si-O-Si) bonds, covalently attaching the butyl chains to the surface. The alkyl chains then orient themselves to create a dense, hydrophobic monolayer.
The quality of the resulting SAM is highly dependent on the cleanliness of the substrate, the absence of water in the deposition solvent, and the precise control of deposition parameters.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound SAMs. It is important to note that specific values can vary depending on the exact experimental conditions. Data for this compound is supplemented with data from other short-chain alkyltrichlorosilanes to provide a comprehensive overview.
Table 1: Physicochemical Properties of this compound SAMs
| Property | Typical Value Range | Characterization Technique |
| Water Contact Angle (Static) | 90° - 100° | Contact Angle Goniometry |
| Monolayer Thickness | 0.7 - 1.2 nm | Ellipsometry, AFM |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Table 2: Comparative Data of Short-Chain Alkyltrichlorosilane SAMs
| Alkyl Chain | Water Contact Angle (Static) | Monolayer Thickness (nm) |
| Methyl (C1) | ~70° - 80° | ~0.5 - 0.7 |
| Propyl (C3) | ~85° - 95° | ~0.6 - 1.0 |
| Butyl (C4) | ~90° - 100° | ~0.7 - 1.2 |
| Octyl (C8) | ~100° - 110° | ~1.2 - 1.7 |
Note: Values for this compound are based on trends observed for other short-chain alkylsilanes, as direct comprehensive studies are limited.
Experimental Protocols
The formation of high-quality this compound SAMs requires meticulous attention to detail, particularly concerning substrate preparation and the exclusion of moisture during the deposition process. Both solution-phase and vapor-phase deposition methods are described below.
A clean, hydrophilic surface with a high density of hydroxyl groups is crucial for the formation of a dense and stable SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (semiconductor grade)
-
Isopropanol (B130326) (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Nitrogen gas (high purity)
-
UV/Ozone cleaner or plasma cleaner (alternative to Piranha solution)
Procedure:
-
Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Etching (Recommended): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes at 80-120°C.
-
UV/Ozone or Plasma Treatment (Alternative): Expose the substrates to a UV/Ozone cleaner or an oxygen plasma cleaner for 10-20 minutes.
-
-
Final Rinse and Dry: Thoroughly rinse the hydroxylated substrates with copious amounts of DI water and then dry them completely under a stream of nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.
This is the most common method for forming alkylsilane SAMs. The entire procedure should be performed in a low-humidity environment, such as a glovebox or a desiccator.
Materials:
-
Hydroxylated substrates
-
Anhydrous solvent (e.g., toluene (B28343), hexane, or a mixture of hexadecane (B31444) and carbon tetrachloride)
-
This compound (≥99%)
-
Glass deposition vials with caps
-
Nitrogen gas or argon gas
Procedure:
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. The solvent must be strictly anhydrous to prevent premature hydrolysis and polymerization of the silane (B1218182) in solution.
-
Substrate Immersion: Place the freshly prepared hydroxylated substrates in the deposition vials. Immediately immerse the substrates in the this compound solution.
-
Deposition: Seal the vials to prevent exposure to atmospheric moisture. Allow the deposition to proceed for 1-4 hours at room temperature. The optimal immersion time may need to be determined empirically.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules. Follow this with a rinse with a more polar solvent like isopropanol or ethanol (B145695).
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.
-
Curing (Optional but Recommended): To promote the formation of a stable cross-linked siloxane network, bake the coated substrates in an oven at 100-120°C for 30-60 minutes.
Vapor-phase deposition can produce highly uniform monolayers and is an alternative to the solution-phase method.
Materials:
-
Hydroxylated substrates
-
This compound (≥99%)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vial
Procedure:
-
Setup: Place the freshly prepared hydroxylated substrates inside the vacuum desiccator. In a separate small, open vial, place a few drops of this compound. Position the vial within the desiccator, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the desiccator to a low pressure (e.g., <1 Torr). The this compound will vaporize and fill the chamber. Allow the deposition to proceed for 2-12 hours at room temperature.
-
Venting and Rinsing: After the deposition period, vent the desiccator with dry nitrogen or argon gas. Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) followed by isopropanol or ethanol to remove any loosely bound molecules.
-
Drying and Curing: Dry the coated substrates under a stream of high-purity nitrogen gas. Curing can be performed as described in the solution-phase protocol.
Characterization of the SAM
The quality and properties of the this compound SAM should be verified using appropriate surface analysis techniques.
-
Contact Angle Goniometry: This is a simple and effective method to confirm the formation of a hydrophobic monolayer. A significant increase in the water contact angle compared to the bare hydroxylated substrate indicates successful SAM formation.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM with sub-nanometer resolution.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of monolayer uniformity and the measurement of surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the substrate.
Visualizations
Surface Modification Protocol: Self-Assembled Monolayers of Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the surface modification of hydroxylated substrates (e.g., glass, silicon wafers, metal oxides) using butyltrichlorosilane to form a hydrophobic self-assembled monolayer (SAM). This process is critical for applications requiring controlled surface wettability, such as in microfluidics, biocompatible coatings, and biosensor fabrication. This compound reacts with surface silanol (B1196071) groups to create a dense, covalently bonded alkylsilane layer, significantly altering the surface energy and hydrophobicity.
The reaction proceeds via the hydrolysis of the trichlorosilyl (B107488) headgroup with trace water on the substrate surface, followed by condensation and covalent linkage to the surface hydroxyl groups and adjacent silane (B1218182) molecules. The butyl tail groups then form a hydrophobic outer surface. Careful control of reaction conditions, particularly moisture, is crucial for the formation of a well-ordered monolayer.
Quantitative Data Summary
Quantitative data for surfaces modified specifically with this compound is limited in publicly available literature. However, the following table presents representative data for short to medium-chain alkylsilanes, which can be considered indicative of the performance of a this compound-derived monolayer.[1]
| Property | Substrate | Typical Value Range | Characterization Technique |
| Water Contact Angle | Silicon/Glass | 90° - 110° | Contact Angle Goniometry |
| Surface Free Energy | Silicon/Glass | 20 - 30 mN/m | Contact Angle Goniometry (using multiple liquids) |
| Monolayer Thickness | Silicon | 0.7 - 1.5 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | Silicon | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocol
This protocol details the necessary steps for substrate preparation, silanization with this compound, and post-treatment processing to achieve a high-quality hydrophobic surface modification.
Materials and Reagents:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound (CH₃(CH₂)₃SiCl₃), 99% or higher purity
-
Anhydrous solvent (e.g., n-hexadecane, toluene (B28343), or hexane)
-
Acetone (B3395972), reagent grade
-
Methanol, reagent grade
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION) or suitable cleaning agent
-
Nitrogen gas, high purity
-
Oven or hotplate
-
Sonicator
-
Glass beakers and petri dishes
Safety Precautions:
-
This compound is a flammable liquid and vapor that reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[2][3] Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5]
-
Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care, and never store in a sealed container.
-
Ensure all glassware is thoroughly dried before introducing this compound to prevent uncontrolled reactions.
Step 1: Substrate Cleaning and Hydroxylation
-
Place the substrates in a glass beaker and sonicate in acetone for 15-20 minutes to remove organic residues.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 30-60 minutes to remove organic contaminants and hydroxylate the surface. (Note: As a safer alternative, plasma cleaning or treatment with a base bath can also be effective for cleaning and hydroxylation).
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to ensure complete removal of residual water.
Step 2: Silanization Reaction
-
In a fume hood, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., n-hexadecane or toluene) in a dry glass container.
-
Allow the cleaned, dried substrates to cool to room temperature in a desiccator.
-
Immerse the substrates in the this compound solution. Ensure the entire surface to be modified is covered.
-
Cover the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation may be applied.
Step 3: Post-Silanization Cleaning and Curing
-
Remove the substrates from the silanization solution.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene or hexane) to remove any excess, unreacted silane.
-
Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove physisorbed molecules.
-
Rinse the substrates with acetone and then methanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the modified substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the modified substrates in a clean, dry environment, such as a desiccator.
Visualizations
Caption: Experimental workflow for surface modification with this compound.
Caption: Simplified reaction pathway for this compound surface modification.
References
Applications of Butyltrichlorosilane in the Microelectronics Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltrichlorosilane (C₄H₉Cl₃Si) is a versatile organosilane compound that plays a crucial role in the microelectronics industry. Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, most notably silicon wafers. These ultra-thin organic layers are formed through the spontaneous chemisorption of the this compound molecules onto a hydroxylated surface, creating a dense and covalently bound film. The butyl group provides a hydrophobic and non-polar interface, which is instrumental in several microfabrication processes.
The unique properties of this compound SAMs, including their ability to control surface energy, passivate surfaces, and promote adhesion, make them highly valuable in the manufacturing of integrated circuits, microelectromechanical systems (MEMS), and organic electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound in the microelectronics industry, aimed at researchers and professionals in the field.
Key Applications
The principal applications of this compound in microelectronics are:
-
Surface Hydrophobization: Creating a water-repellent surface on silicon wafers and other substrates is critical for preventing moisture-related defects and controlling fluid behavior in microfluidic devices.
-
Surface Passivation: Passivating semiconductor surfaces to reduce electronic trap states and improve device performance and stability is a key application.[1][2]
-
Adhesion Promotion: Enhancing the adhesion of photoresists to substrates is crucial for high-fidelity pattern transfer during photolithography.[3][4][5][6]
Application Note 1: Surface Hydrophobization via Self-Assembled Monolayer Formation
The formation of a this compound SAM on a silicon wafer renders the surface highly hydrophobic. This is due to the dense packing of the butyl groups, which present a low-energy, non-polar interface.
Quantitative Data
While specific data for this compound is not extensively published, the following table provides typical quantitative values for short-chain alkyltrichlorosilane SAMs on silicon wafers, which are representative of what can be expected for this compound.
| Property | Typical Value Range | Characterization Technique |
| Water Contact Angle | 90° - 105° | Contact Angle Goniometry |
| Monolayer Thickness | 0.5 - 1.0 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM)[7][8][9] |
Table 1: Typical properties of short-chain alkyltrichlorosilane SAMs on silicon wafers.
Experimental Protocol: Solution-Phase Deposition of this compound SAM
This protocol details the formation of a this compound SAM on a silicon wafer from a solution phase.
Materials:
-
This compound (≥97%)
-
Anhydrous Toluene (B28343) or Hexane (semiconductor grade)
-
Silicon wafers (prime grade, <100> or <111> orientation)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Sonicator
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the silicon wafers in a beaker.
-
Prepare a Piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Immerse the wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Heat the wafers in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrates into the silanization solution.
-
Seal the container to prevent exposure to atmospheric moisture.
-
Allow the self-assembly process to proceed for 1-2 hours at room temperature.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then ethanol (B145695) to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Experimental Workflow
Application Note 2: Surface Passivation of Semiconductor Devices
Surface passivation is a critical step in semiconductor device fabrication to reduce the density of electronic states at the semiconductor-dielectric interface, which can act as recombination centers and degrade device performance.[1][2] this compound SAMs can provide an effective passivation layer due to their chemical stability and ability to form a dense, defect-free interface.
Mechanism of Passivation
The trichlorosilyl (B107488) head group of this compound reacts with surface hydroxyl groups on the semiconductor (e.g., silicon with a native oxide layer), forming stable Si-O-Si bonds. This process effectively terminates dangling bonds and reduces the number of charge trapping sites at the surface. The hydrophobic nature of the butyl tail group also helps to prevent the adsorption of water and other polar molecules that can contribute to surface leakage currents.
Experimental Protocol: Vapor-Phase Deposition for Surface Passivation
Vapor-phase deposition can lead to more uniform and reproducible monolayers with fewer surface aggregates compared to solution-based methods, which is often preferred for sensitive electronic applications.[10]
Materials:
-
This compound (≥97%)
-
Silicon wafers or other semiconductor substrates
-
Vacuum deposition chamber or desiccator
-
Heating mantle or hotplate
-
Schlenk line or other vacuum source
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in the solution-phase deposition protocol (Piranha cleaning or oxygen plasma treatment).
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates inside a vacuum deposition chamber or a sealed vacuum desiccator.
-
Place a small, open container (e.g., a glass vial) containing a few drops of this compound inside the chamber, ensuring it will not spill.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Gently heat the this compound source to 50-70°C to increase its vapor pressure.
-
Allow the deposition to proceed for 2-4 hours at room temperature or with slight substrate heating (e.g., 50°C).
-
-
Post-Deposition Treatment:
-
Stop heating the silane (B1218182) and allow the chamber to cool.
-
Purge the chamber with dry nitrogen gas to remove excess, non-covalently bound silane.
-
Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes.
-
Logical Relationship of Passivation
Application Note 3: Adhesion Promotion in Photolithography
Proper adhesion of photoresist to the wafer surface is critical for achieving high-resolution patterns in photolithography.[3][4][5][6] Poor adhesion can lead to pattern lifting, undercutting, and other defects. This compound SAMs can act as effective adhesion promoters by modifying the surface energy of the substrate to be more compatible with the photoresist.
Principle of Adhesion Promotion
Most silicon surfaces with a native oxide layer are hydrophilic due to the presence of silanol (B1196071) (-SiOH) groups. Photoresists, being organic polymers, are generally hydrophobic. This mismatch in surface energy can lead to poor wetting and adhesion. By forming a hydrophobic butyl-terminated SAM, the surface becomes more organophilic, promoting better spreading and adhesion of the photoresist.
Quantitative Data for Adhesion Promotion
The effectiveness of an adhesion promoter can be indirectly assessed by measuring the contact angle of water on the treated surface. A higher contact angle indicates a more hydrophobic surface, which generally correlates with better photoresist adhesion.
| Surface Treatment | Typical Water Contact Angle | Expected Photoresist Adhesion |
| Cleaned Silicon (Hydrophilic) | < 15° | Poor |
| This compound SAM | 90° - 105° | Excellent |
| HMDS (Hexamethyldisilazane) | 70° - 85° | Good to Excellent |
Table 2: Comparison of surface treatments for photoresist adhesion.
Experimental Protocol: Adhesion Promotion for Photolithography
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the silicon wafer as previously described.
-
-
This compound SAM Formation:
-
Deposit a this compound SAM using either the solution-phase or vapor-phase protocol. The vapor-phase method is often preferred in a cleanroom environment to minimize contamination.
-
-
Photoresist Coating:
-
Immediately after the SAM formation and curing, proceed with the standard photoresist spin coating process.
-
-
Subsequent Lithography Steps:
-
Perform soft bake, exposure, post-exposure bake (if required), and development according to the photoresist manufacturer's specifications.
-
Experimental Workflow for Adhesion Promotion
Conclusion
This compound is a valuable chemical in the microelectronics industry, primarily for the formation of self-assembled monolayers that provide hydrophobic, passivating, and adhesion-promoting surfaces. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to effectively utilize this compound in their microfabrication processes. The ability to precisely control surface properties at the molecular level using this compound SAMs will continue to be a key enabling technology in the advancement of microelectronics.
References
- 1. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]
- 2. researchgate.net [researchgate.net]
- 3. louisville.edu [louisville.edu]
- 4. 5. What are the adhesion features of photoresists on different wafers? - Allresist EN [allresist.com]
- 5. microchemicals.com [microchemicals.com]
- 6. 4.What is the optimal pre-treatment of substrates for photoresists? - Allresist EN [allresist.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Roughness – Advanced Surface Microscopy, Inc. [asmicro.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Butyltrichlorosilane Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating hydrophobic surfaces using butyltrichlorosilane. This process, known as silanization, is a robust method for modifying the surface properties of various materials, rendering them water-repellent. Such surfaces are critical in a multitude of research and development applications, including cell culture, microfluidics, drug delivery, and medical device manufacturing. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes of this compound treatment.
Principle of this compound-Induced Hydrophobicity
Silanization with this compound (C₄H₉Cl₃Si) is a chemical process that covalently bonds a butylsiloxy layer to a substrate.[1] This process fundamentally alters the surface energy. Most inorganic substrates like glass, silicon, and metal oxides are hydrophilic due to the presence of surface hydroxyl (-OH) groups, which readily form hydrogen bonds with water.
The silanization process involves the following key steps:
-
Hydrolysis: The trichlorosilyl (B107488) group (-SiCl₃) of this compound reacts rapidly with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol (B1196071) intermediates (-Si(OH)₃).[2]
-
Condensation: These silanol intermediates then react with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).
-
Polymerization: Adjacent silanol molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.
The exposed butyl groups (C₄H₉-), being nonpolar hydrocarbon chains, create a low-energy surface that repels water, resulting in a hydrophobic character.[1]
Quantitative Data Summary
The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following tables summarize typical water contact angles achieved on glass surfaces with different silane (B1218182) treatments. While specific data for this compound is limited in publicly available literature, the values for other short-chain alkyltrichlorosilanes provide a reasonable expectation of performance.
Table 1: Water Contact Angles on Silanized Glass Surfaces
| Silanizing Agent | Substrate | Treatment Method | Water Contact Angle (θ) |
| Alkyltrichlorosilanes (general) | Glass | Solution & Vapor Phase | > 90° |
| Methyltrichlorosilane | Glass | Liquid Phase | 157-169°[3] |
| Methyltrichlorosilane | Glass | Gas Phase | 166-172°[3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Solution Phase (2-8% in acetone) | 40-80°[4] |
| Untreated Glass | Glass | - | < 10°[5] |
Table 2: Stability of Silane-Treated Surfaces
| Silane Type | Condition | Observation | Reference |
| Alkyltrichlorosilane | Thermal (Vacuum) | Stable up to ~467°C (740 K) | [6] |
| Perfluorodecyltriethoxysilane (PFDS) | Thermal (Vacuum) | Stable up to 350°C | [7] |
| Octadecyltrichlorosilane (OTS) | Thermal (Vacuum) | Stable up to 300°C | [6] |
| Aminosilanes | Hydrolytic (Water immersion) | Gradual degradation over hours to days | [2] |
| Organosilane Layers | Hydrolytic (Water immersion) | Decrease in hydrophobicity over ~1 month | [8][9] |
Experimental Protocols
Two primary methods for this compound treatment are solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate geometry, required uniformity of the coating, and available equipment. Safety Precaution: this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Solution-Phase Deposition
This method is suitable for treating flat or simple-shaped substrates.
Materials:
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., toluene, hexane, or chloroform)
-
Substrates (e.g., glass slides, silicon wafers)
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass or PTFE containers
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
To generate a high density of hydroxyl groups, immerse the cleaned substrates in piranha solution at 80°C for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care).
-
Thoroughly rinse the substrates with deionized water and dry them under a stream of nitrogen or in an oven at 110-120°C for at least 30 minutes.[11]
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Prepare this solution immediately before use to prevent degradation from atmospheric moisture.
-
-
Deposition:
-
Immerse the cleaned and dried substrates in the this compound solution for 30-60 minutes at room temperature. The reaction should be carried out in a sealed container to minimize exposure to air.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[11]
-
-
Storage:
-
Store the hydrophobic substrates in a clean, dry environment.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for coating complex geometries and achieving highly uniform monolayers.
Materials:
-
This compound (≥98% purity)
-
Vacuum desiccator or dedicated vapor deposition chamber
-
Substrates (prepared as in Protocol 1)
-
Small vial
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator or deposition chamber.
-
Place a small, open vial containing a few drops of this compound into the desiccator, ensuring it does not touch the substrates.
-
-
Deposition:
-
Evacuate the desiccator to a pressure below 1 Torr.
-
Allow the deposition to proceed for 1-4 hours at room temperature. The optimal time will depend on the chamber volume and the desired coating thickness.[11]
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
-
Curing:
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.[11]
-
-
Storage:
-
Store the hydrophobic substrates in a clean, dry environment.
-
Visualizations
Experimental Workflow
Caption: Workflow for solution-phase deposition of this compound.
Silanization Reaction Mechanism
Caption: Simplified reaction pathway for surface silanization.
References
- 1. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalssystem.com [journalssystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nmt.edu [nmt.edu]
- 11. benchchem.com [benchchem.com]
Use of butyltrichlorosilane as a silanizing agent for glass and silicon substrates.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using butyltrichlorosilane as a silanizing agent for modifying the surface properties of glass and silicon substrates. This process is crucial for applications requiring hydrophobic surfaces, such as in cell culture to minimize cell adhesion, in microfluidics to control flow, and in various biomedical fields to prevent non-specific binding of biomolecules.[1]
This compound is an organosilane that reacts readily with hydroxyl (-OH) groups present on the surfaces of glass and silicon.[1] This reaction forms a stable, covalently bonded self-assembled monolayer (SAM) with the butyl groups oriented outwards, creating a non-polar, hydrophobic surface.[2] The trichlorosilane (B8805176) group is highly reactive, leading to a dense and robust surface coating.[3]
Mechanism of Action
The silanization process with this compound involves two primary steps:
-
Hydrolysis: The silicon-chloride bonds of this compound are unstable in the presence of trace amounts of water and rapidly hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. Hydrogen chloride (HCl) is generated as a byproduct.[4]
-
Condensation: These newly formed silanols condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Further condensation can occur between adjacent silane (B1218182) molecules, creating a cross-linked network on the surface.[1][3]
Quantitative Surface Analysis
The effectiveness of the silanization process is quantified by measuring changes in surface properties. Key metrics include water contact angle (WCA), layer thickness, and surface roughness. While specific data for this compound is not always published, the following tables provide representative values for alkylsilane-treated surfaces.
Table 1: Water Contact Angle (WCA) Data A higher contact angle (>90°) indicates a successful conversion to a hydrophobic surface.[5]
| Substrate | Treatment | Typical Water Contact Angle (°) | Reference |
| Glass | Untreated (Cleaned) | 37° - 55° | [6] |
| Glass | This compound Treated | > 90° (Expected) | [5] |
| Silicon | Untreated (Cleaned) | < 10° | [7] |
| Silicon | Alkyltrichlorosilane Treated | 95° - 104° | [7] |
Table 2: Surface Characterization Data Ellipsometry and Atomic Force Microscopy (AFM) are used to measure the thickness and topography of the deposited silane layer.
| Parameter | Technique | Typical Value for Alkylsilane Monolayer | Reference |
| Layer Thickness | Ellipsometry | 9 - 17 Å (0.9 - 1.7 nm) | [7][8] |
| Surface Roughness (Ra) | AFM | < 0.5 nm | [9] |
Experimental Workflow and Protocols
Successful silanization requires meticulous attention to substrate cleanliness and anhydrous reaction conditions. The overall workflow involves substrate preparation, silanization, and characterization.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol uses a Piranha solution to remove organic residues and generate a high density of hydroxyl groups on the substrate surface.
⚠️ CAUTION: Piranha solution is extremely corrosive, highly energetic, and reacts violently with organic materials. It must be handled inside a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add peroxide to acid, never the other way around.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water
-
Glass or Teflon substrate holders
-
Glass beakers
-
Nitrogen gas source
-
Oven
Procedure:
-
Preparation: Place the glass or silicon substrates in a suitable rack.
-
Piranha Solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part H₂O₂ to 3 parts H₂SO₄.[10][11] The solution will become extremely hot.
-
Cleaning: Immerse the substrates in the hot Piranha solution for 30-60 minutes.[11]
-
Rinsing: Carefully remove the substrates and rinse them copiously with DI water.[10]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry, activated surface.[12] Use immediately for the best results.
Protocol 2: Silanization with this compound (Vapor Deposition)
Vapor deposition is a simple method that often results in a uniform self-assembled monolayer.[13]
⚠️ CAUTION: this compound is flammable, corrosive, and reacts with moisture to release corrosive HCl gas.[4] Handle only in a fume hood or glovebox.
Materials:
-
Cleaned, dried substrates
-
This compound
-
Glass vacuum desiccator
-
Small vial or watch glass
-
Vacuum pump
Procedure:
-
Setup: Place the cleaned and dried substrates inside a vacuum desiccator. Place a small, open vial or watch glass containing 100-200 µL of this compound in the center of the desiccator, ensuring it will not spill.[13]
-
Vaporization: Close the desiccator and apply a vacuum for several seconds to reduce the pressure, which will promote the vaporization of the silane.[13]
-
Reaction: Close the desiccator valve to maintain the vacuum and leave the substrates exposed to the silane vapor for 4-12 hours at room temperature.[13]
-
Post-Reaction: Vent the desiccator carefully within the fume hood.
-
Cleaning & Curing: Remove the substrates and rinse them with an anhydrous solvent like toluene (B28343) or hexane, followed by ethanol, to remove any unbound silane molecules.[11] Dry the substrates with nitrogen gas.
-
Curing: Allow the coated substrates to cure for 24 hours at room temperature or for 1 hour at 110°C to stabilize the monolayer.[14]
Protocol 3: Surface Characterization Methodologies
1. Water Contact Angle (WCA) Measurement
-
Purpose: To quantify the hydrophobicity of the surface.
-
Methodology: A goniometer or drop shape analyzer is used.[15] A small droplet (e.g., 1-5 µL) of DI water is gently deposited on the silanized surface. A camera captures the profile of the droplet, and software calculates the angle formed at the liquid-solid-vapor interface.[15][16] Measurements should be taken at multiple points on the surface to ensure uniformity.
2. Atomic Force Microscopy (AFM)
-
Purpose: To visualize the surface topography and quantify nanometer-scale roughness.[5]
-
Methodology: An AFM operates by scanning a sharp tip mounted on a cantilever across the sample surface.[17] Tapping mode is typically used for soft silane layers to avoid damaging the monolayer. The vertical movement of the tip is recorded by a laser deflection system to generate a 3D topographical map.[17] From this map, the root-mean-square (RMS) or average (Ra) roughness can be calculated.[18]
3. Spectroscopic Ellipsometry
-
Purpose: To measure the thickness of the thin silane film.[19]
-
Methodology: Ellipsometry measures the change in polarization of light upon reflection from the sample surface.[19][20] By fitting the experimental data (Psi and Delta values) to an optical model (e.g., a Cauchy layer on a silicon/silicon dioxide substrate), the thickness and refractive index of the film can be determined with high precision.[21]
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 4. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. surfmods.jp [surfmods.jp]
- 11. benchchem.com [benchchem.com]
- 12. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
- 15. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Primer: Surface Analysis Techniques Using Atomic Force Microscopy - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. svc.org [svc.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Uniform Butyltrichlorosilane Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of uniform butyltrichlorosilane coatings on various substrates. This compound (C₄H₉Cl₃Si) is an organosilane compound commonly used to form self-assembled monolayers (SAMs) that render surfaces hydrophobic. Such coatings are critical in a multitude of research and development applications, including the modification of biomaterials to control protein adsorption, the functionalization of microelectronic components, and the surface treatment of nanoparticles for drug delivery systems.
Three primary methods for the deposition of this compound are detailed herein:
-
Self-Assembled Monolayer (SAM) Formation via Solution Deposition: A widely used, straightforward method involving the immersion of a substrate in a dilute solution of the silane (B1218182).
-
Chemical Vapor Deposition (CVD): A technique that leverages the vapor phase of the precursor to achieve highly uniform and controlled monolayer films.
-
Solution-Phase Deposition (Spin and Dip Coating): Rapid and scalable methods suitable for flat substrates, offering good control over film thickness.
Data Presentation: Comparative Analysis of Deposition Methods
The choice of deposition method will depend on the specific application, substrate geometry, and desired surface properties. The following table summarizes typical quantitative data for coatings prepared with long-chain alkyltrichlorosilanes, which can be considered representative for this compound.
| Parameter | SAM (Solution Immersion) | Chemical Vapor Deposition (CVD) | Spin Coating | Dip Coating | Characterization Technique |
| Film Thickness | Monolayer (~1-2 nm) | Monolayer (~1-2 nm)[1] | Monolayer to thin multilayers (1-10 nm) | Monolayer to thin multilayers (1-10 nm) | Ellipsometry[2], Atomic Force Microscopy (AFM) |
| Water Contact Angle | > 90° (Hydrophobic)[3] | > 100° (Highly Hydrophobic)[4] | > 90° (Hydrophobic) | > 90° (Hydrophobic) | Contact Angle Goniometry[5] |
| Surface Roughness (RMS) | < 1 nm[1] | < 0.5 nm (Substrate dependent)[1] | < 1 nm | < 1 nm | Atomic Force Microscopy (AFM)[6][7] |
| Deposition Time | 1 - 24 hours | 30 minutes - 4 hours | < 5 minutes | 10 minutes - 2 hours | - |
| Uniformity | Good to Excellent | Excellent[1][8] | Excellent | Good to Excellent | - |
| Substrate Compatibility | Wide range of geometries | Wide range of geometries | Primarily flat substrates | Flat and simple geometries | - |
Experimental Protocols
Self-Assembled Monolayer (SAM) Formation via Solution Immersion
This method relies on the spontaneous organization of this compound molecules from a solution onto a hydroxylated surface.
Materials:
-
This compound (99% or higher)
-
Anhydrous solvent (e.g., toluene (B28343), hexane, or n-hexadecane)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen or argon gas
-
Glass or polypropylene (B1209903) containers with airtight seals
Protocol:
-
Substrate Preparation (Hydroxylation):
-
Clean substrates by sonication in a sequence of acetone, isopropanol (B130326), and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon.
-
Activate the surface to generate hydroxyl (-OH) groups by immersing the substrates in a freshly prepared piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood).
-
Rinse the substrates extensively with DI water and dry thoroughly with nitrogen or argon. The cleaned surface should be hydrophilic.
-
-
Silane Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent. For example, to prepare a 1 mM solution in 100 mL of toluene, add approximately 19.2 µL of this compound.
-
-
Deposition:
-
Immediately place the cleaned and dried substrates in the silane solution.
-
Seal the container to prevent exposure to atmospheric moisture.
-
Allow the deposition to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Perform a final rinse with a volatile solvent like isopropanol or ethanol.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking of the monolayer.
-
Chemical Vapor Deposition (CVD)
CVD offers excellent control over monolayer formation, resulting in highly uniform and dense coatings. This method is particularly suitable for complex geometries.
Materials:
-
This compound
-
Substrates (e.g., silicon wafers, glass slides)
-
CVD reactor with vacuum and temperature control
-
Inert carrier gas (e.g., nitrogen or argon)
Protocol:
-
Substrate Preparation:
-
Prepare the substrates as described in the SAM protocol (Section 1, step 1) to ensure a clean and hydroxylated surface.
-
-
CVD Process:
-
Place the cleaned substrates in the CVD reaction chamber.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Heat the substrate to a deposition temperature of 50-120°C.[9]
-
Introduce this compound vapor into the chamber. This can be achieved by heating the precursor in a bubbler and flowing a carrier gas through it, or by direct vaporization in a low-pressure environment. This compound has a vapor pressure of 10 mm Hg at 31°C.[10]
-
Allow the deposition to proceed for 30 minutes to 4 hours.
-
After deposition, purge the chamber with the inert carrier gas to remove unreacted precursor and byproducts.
-
Cool the chamber to room temperature before removing the substrates.
-
-
Post-Deposition Curing:
-
For enhanced stability, a post-deposition bake at 110-120°C for 30-60 minutes in an oven is recommended.
-
Solution-Phase Deposition: Spin Coating
Spin coating is a rapid method for producing uniform thin films on flat substrates.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene or hexane)
-
Flat substrates (e.g., silicon wafers)
-
Spin coater
-
Piranha solution
-
DI water
-
Nitrogen or argon gas
Protocol:
-
Substrate Preparation:
-
Prepare the substrates as described in the SAM protocol (Section 1, step 1).
-
-
Silane Solution Preparation:
-
Prepare a 0.1% to 2% (v/v) solution of this compound in an anhydrous solvent.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the silane solution onto the center of the substrate.
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. Higher spin speeds result in thinner films.
-
-
Curing:
-
Immediately transfer the coated substrate to a hotplate or oven and cure at 110-120°C for 15-30 minutes.
-
Solution-Phase Deposition: Dip Coating
Dip coating is a simple and effective method for coating substrates of various shapes, although it is most effective for flat or simple geometries.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Substrates
-
Dip coater with controlled withdrawal speed
-
Piranha solution
-
DI water
-
Nitrogen or argon gas
Protocol:
-
Substrate Preparation:
-
Prepare the substrates as described in the SAM protocol (Section 1, step 1).
-
-
Silane Solution Preparation:
-
Prepare a 0.5% to 2% (v/v) solution of this compound in an anhydrous solvent.
-
-
Dip Coating:
-
Immerse the substrate in the silane solution for a dwell time of 1-5 minutes.
-
Withdraw the substrate at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a key parameter in determining the film thickness.
-
Allow the solvent to evaporate.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Characterization of this compound Coatings
The quality of the deposited this compound coating can be assessed using several analytical techniques:
-
Contact Angle Goniometry: Measures the static or dynamic contact angle of a water droplet on the surface. A high contact angle (>90°) indicates a hydrophobic surface, which is characteristic of a well-formed this compound monolayer.[3]
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the deposited film with sub-nanometer resolution.[2]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the assessment of film uniformity and the measurement of surface roughness.[7][11]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can be used to determine the elemental composition and chemical bonding states of the coating, confirming the presence of the silane layer.[12][13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Water Contact Angle (<90°) | Incomplete monolayer formation; Poor substrate hydroxylation; Contaminated silane or solvent. | Increase deposition time; Optimize substrate cleaning and hydroxylation step; Use fresh, high-purity reagents. |
| Poor Film Uniformity (Visible Haze or Aggregates) | Premature hydrolysis of silane in solution; Inadequate rinsing; Inappropriate spin/dip coating parameters. | Ensure anhydrous conditions during solution preparation and deposition; Optimize rinsing procedure; Adjust spin speed/acceleration or dip withdrawal speed. |
| Film Delamination | Incomplete curing; Poor substrate hydroxylation. | Increase curing time or temperature (within the recommended range); Ensure effective substrate hydroxylation. |
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably produce uniform and high-quality this compound coatings for a wide range of applications in research, drug development, and beyond.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. details | Park Systems [parksystems.com]
- 3. opticalglass.net [opticalglass.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nanolabs.stanford.edu [nanolabs.stanford.edu]
- 7. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Vapor Deposition | [gelest.com]
- 10. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 11. spectraresearch.com [spectraresearch.com]
- 12. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
The Role of Butyltrichlorosilane in the Synthesis of Silicone Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyltrichlorosilane (BuSiCl₃) is a key trifunctional monomer used in the synthesis of silicone resins. Its incorporation into the polysiloxane network introduces "T" units, which are crucial for creating a branched, three-dimensional structure. This cross-linked network imparts key properties to the resulting resin, including high hardness, excellent thermal stability, and robust mechanical strength. These characteristics make butyl-modified silicone resins highly valuable in a range of demanding applications, from high-performance coatings and adhesives to advanced composite materials. This document provides detailed application notes on the role of this compound and generalized experimental protocols for the synthesis of silicone resins.
Introduction: The Significance of T-Units in Silicone Resins
Silicone resins are a class of organosilicon polymers characterized by a silicon-oxygen backbone (–Si–O–)n.[1] The properties of these resins are largely determined by the types of siloxane units that constitute their structure. These units are designated as M (monofunctional, R₃SiO₀.₅), D (difunctional, R₂SiO), T (trifunctional, RSiO₁.₅), and Q (tetrafunctional, SiO₂).[1]
This compound is a precursor for the T-unit, where the 'R' group is butyl (C₄H₉). The three chlorine atoms are highly reactive and readily undergo hydrolysis to form silanols (Si-OH). These silanols then participate in condensation reactions with other silanols to form a stable, cross-linked siloxane network. The incorporation of these T-units is fundamental to transitioning from linear silicone fluids (composed primarily of D-units) to rigid, three-dimensional resinous structures.[2]
The butyl group itself imparts specific properties to the resin, including:
-
Hydrophobicity: The aliphatic butyl chain increases the hydrophobicity of the resin, making it suitable for water-repellent coatings.[3]
-
Flexibility: Compared to smaller alkyl groups like methyl, the butyl group can introduce a degree of flexibility into the rigid resin structure.
-
Solubility: The presence of butyl groups can improve the solubility of the resin in organic solvents, which is advantageous during synthesis and formulation.
Synthesis of Butyl-Containing Silicone Resins
The synthesis of silicone resins using this compound typically involves a co-hydrolysis and condensation reaction with other silane (B1218182) precursors. This approach allows for precise control over the final properties of the resin by tuning the ratio of M, D, T, and Q units. For example, co-hydrolysis with a dichlorosilane (B8785471) (a D-unit precursor) can be used to introduce flexibility, while a monochlorosilane (an M-unit precursor) can be used to control the molecular weight and degree of cross-linking.
The general synthesis process can be broken down into three main stages: hydrolysis, condensation, and curing.
Chemical Reactions
The fundamental chemical reactions involved in the synthesis of silicone resins from chlorosilanes are:
-
Hydrolysis: The chlorosilane is reacted with water to replace the chlorine atoms with hydroxyl (silanol) groups. This reaction is typically fast and exothermic, producing hydrochloric acid (HCl) as a byproduct.[4]
BuSiCl₃ + 3H₂O → BuSi(OH)₃ + 3HCl
-
Condensation: The newly formed silanols are unstable and readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation can occur between two silanols or between a silanol (B1196071) and a chloro or alkoxy group on another silane.[4]
2 BuSi(OH)₃ → (HO)₂BuSi-O-SiBu(OH)₂ + H₂O
This condensation process continues, leading to the formation of a highly branched and cross-linked three-dimensional polymer network.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a butyl-containing silicone resin.
Generalized Experimental Protocol: Synthesis of a Butyl-Methyl Silicone Resin
This protocol describes a generalized procedure for the synthesis of a silicone resin through the co-hydrolysis of this compound and dimethyldichlorosilane.
Disclaimer: This is a representative protocol and should be adapted and optimized for specific research needs. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | C₄H₉Cl₃Si | 191.55 | >98% | Trifunctional (T-unit) precursor |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | >99% | Difunctional (D-unit) precursor |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction solvent |
| Deionized Water | H₂O | 18.02 | - | For hydrolysis |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99% | For neutralization of HCl |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | >99% | Drying agent |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.
-
Heating mantle with temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum oven.
Procedure
-
Reaction Setup: In a 500 mL three-necked flask, prepare a solution of this compound (e.g., 0.1 mol) and dimethyldichlorosilane (e.g., 0.1 mol) in 200 mL of toluene. The molar ratio of the silanes can be adjusted to control the properties of the final resin.
-
Hydrolysis: While stirring the silane solution vigorously, slowly add 50 mL of deionized water from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 20-30°C using a water bath to manage the exothermic reaction. Hydrogen chloride gas will be evolved.
-
Condensation: After the addition of water is complete, heat the mixture to 60-80°C and maintain for 2-4 hours to promote condensation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing HCl.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Curing: The resulting viscous liquid resin can be cured by heating in a vacuum oven. A typical curing schedule is a stepwise increase in temperature, for example: 80°C for 1 hour, 120°C for 1 hour, 150°C for 2 hours, and finally 200°C for 2 hours.[5][6]
Influence of this compound on Resin Properties
The concentration of this compound (and thus the T-unit content) in the silicone resin formulation has a significant impact on the final properties of the cured material.
| Property | Low this compound Content | High this compound Content |
| Hardness | Softer, more flexible | Harder, more rigid |
| Cross-link Density | Low | High |
| Solubility | Higher in organic solvents | Lower, may form gels |
| Thermal Stability | Moderate | High |
| Brittleness | Lower | Higher |
Characterization of Butyl-Containing Silicone Resins
The synthesized resins should be characterized to determine their structure and properties.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of Si-O-Si bond formation (~1000-1100 cm⁻¹), presence of Si-OH groups (~3200-3700 cm⁻¹), and C-H bonds from the butyl group (~2800-3000 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Detailed structural information, including the ratio of different siloxane units (M, D, T) and the degree of condensation. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution of the pre-cured resin. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile of the cured resin. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and curing behavior. |
Logical Relationship of Synthesis Parameters
References
- 1. Silicone resin - Wikipedia [en.wikipedia.org]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 4. gelest.com [gelest.com]
- 5. mdpi.com [mdpi.com]
- 6. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Nanoparticles with Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical process for tailoring their physicochemical properties to suit a variety of applications in research, diagnostics, and therapeutics. The modification of nanoparticle surfaces can enhance their stability in biological media, facilitate targeted delivery, and improve their interaction with biological systems. Butyltrichlorosilane is an organosilane compound used to introduce a hydrophobic butyl group onto the surface of nanoparticles that possess hydroxyl groups, such as silica (B1680970) and iron oxide nanoparticles. This process, known as silanization, forms a stable, covalent bond between the silane (B1218182) and the nanoparticle surface, effectively altering the surface chemistry from hydrophilic to hydrophobic. This modification is particularly relevant in drug delivery for encapsulating hydrophobic drugs and for creating stable dispersions in non-polar solvents.
These application notes provide a comprehensive overview of the surface functionalization of nanoparticles with this compound, including detailed experimental protocols, characterization techniques, and expected quantitative data.
Mechanism of Silanization
The functionalization of nanoparticles with this compound proceeds via a two-step mechanism. First, the trichlorosilane (B8805176) moiety of this compound hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the nanoparticles, forming stable siloxane bonds (Si-O-Si). The butyl group remains oriented away from the nanoparticle surface, imparting a hydrophobic character.
Caption: Mechanism of nanoparticle surface functionalization with this compound.
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of silica and iron oxide nanoparticles with this compound. The specific parameters may require optimization based on the nanoparticle type, size, and desired degree of functionalization.
Protocol 1: Functionalization of Silica Nanoparticles (SiO₂) in an Anhydrous Organic Solvent
This protocol is adapted from methods for silanization of silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound
-
Anhydrous toluene (B28343)
-
Ethanol (B145695) (absolute)
-
Ammonia solution (25 wt.%)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse a known amount of silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).
-
Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the setup under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the nanoparticle suspension. A typical starting concentration is a 5-10 fold molar excess of the silane relative to the estimated surface silanol groups.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours with vigorous stirring.
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).
-
Wash the nanoparticles repeatedly with toluene and then with ethanol to remove unreacted silane and byproducts.
-
Perform at least three washing cycles.
-
-
Drying:
-
Dry the final product under vacuum to obtain the hydrophobic, butyl-functionalized silica nanoparticles.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (Fe₃O₄) in an Anhydrous Organic Solvent
This protocol is a generalized procedure for the silanization of iron oxide nanoparticles.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound
-
Anhydrous toluene or hexane (B92381)
-
Ethanol (absolute)
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer
-
Centrifuge and a strong magnet
Procedure:
-
Nanoparticle Preparation:
-
Disperse the as-synthesized or commercially available iron oxide nanoparticles in an anhydrous organic solvent like toluene or hexane (e.g., 5 mg/mL).
-
Sonicate the suspension for 20 minutes to ensure proper dispersion.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the suspension to a gentle reflux (around 110°C for toluene).
-
Slowly inject the desired amount of this compound into the reaction mixture using a syringe.
-
Continue the reaction under reflux for 6-18 hours.
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles multiple times with the reaction solvent (toluene or hexane) followed by ethanol to remove excess reagents.
-
Repeat the washing steps three to four times.
-
-
Drying:
-
Dry the purified butyl-functionalized iron oxide nanoparticles in a vacuum oven.
-
Caption: General experimental workflow for nanoparticle functionalization.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization with this compound results in significant changes to the nanoparticle's surface properties. These changes can be quantified using various analytical techniques.
Table 1: Effect of this compound Functionalization on Nanoparticle Properties
| Parameter | Before Functionalization | After Functionalization with this compound | Characterization Technique |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type (e.g., 50-200 nm) | Expected slight increase (e.g., 5-20 nm) | Dynamic Light Scattering (DLS) |
| Surface Charge (Zeta Potential, mV) | Typically negative for SiO₂ and Fe₃O₄ in neutral pH | Shift towards less negative or slightly positive values | Zeta Potential Measurement |
| Water Contact Angle (°) | < 20° (Hydrophilic) | > 90° (Hydrophobic), typically 100-140° | Contact Angle Goniometry |
| Dispersibility | Good in polar solvents (e.g., water, ethanol) | Poor in polar solvents, good in non-polar solvents (e.g., toluene, hexane) | Visual Observation / UV-Vis Spectroscopy |
Table 2: Influence of Reaction Parameters on Water Contact Angle
The degree of hydrophobicity can be tuned by altering the reaction conditions. The following table provides expected trends based on similar silanization processes.[1]
| Reaction Parameter | Condition | Expected Water Contact Angle (°) |
| This compound Concentration | Low | 90 - 110 |
| High | 110 - 140 | |
| Reaction Time | Short (e.g., 2 hours) | 80 - 100 |
| Long (e.g., 12 hours) | 110 - 135 | |
| Reaction Temperature | Room Temperature | 70 - 90 |
| Reflux | 100 - 140 |
Table 3: Thermogravimetric Analysis (TGA) Data for Functionalized Nanoparticles
TGA is used to quantify the amount of organic coating on the nanoparticle surface. The weight loss corresponds to the decomposition of the butyl groups.
| Nanoparticle Type | Functionalizing Agent | Temperature Range for Weight Loss (°C) | Expected Weight Loss (%) |
| Silica Nanoparticles | This compound | 200 - 600 | 5 - 15 |
| Iron Oxide Nanoparticles | This compound | 200 - 600 | 3 - 10 |
Note: The exact weight loss will depend on the nanoparticle size (surface area) and the efficiency of the functionalization reaction.
Detailed Methodologies for Characterization
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the hydrodynamic diameter after functionalization indicates the presence of the butylsilane (B75430) layer on the surface.
-
Protocol:
-
Prepare a dilute suspension of the nanoparticles (before and after functionalization) in a suitable solvent (e.g., ethanol for bare silica, toluene for functionalized particles).
-
Ensure the concentration is low enough to avoid multiple scattering effects.
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.
-
Place the sample in a disposable cuvette and measure the size distribution using a DLS instrument.
-
Perform at least three measurements for each sample to ensure reproducibility.
-
Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with a solid surface. For functionalized nanoparticles, a film of the particles is deposited on a flat substrate.
-
Protocol:
-
Prepare a concentrated dispersion of the dried, functionalized nanoparticles in a volatile solvent (e.g., hexane).
-
Drop-cast the dispersion onto a clean, flat substrate (e.g., a glass slide or silicon wafer) and allow the solvent to evaporate completely, forming a thin film of nanoparticles.
-
Place a small droplet of deionized water (typically 1-5 µL) onto the nanoparticle film.
-
Use a goniometer to capture an image of the droplet and measure the contact angle at the solid-liquid-vapor interface.
-
Measure the contact angle at multiple points on the film to ensure uniformity.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the amount of organic material (the butyl groups) on the nanoparticle surface.
-
Protocol:
-
Place a known amount of the dried, functionalized nanoparticles (typically 5-10 mg) into a TGA sample pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The weight loss in the range of 200-600°C is attributed to the decomposition of the organic butyl layer.
-
The percentage of weight loss corresponds to the mass percentage of the butylsilane coating on the nanoparticles.
-
Conclusion
The surface functionalization of nanoparticles with this compound is a robust and effective method for imparting hydrophobicity. The protocols and characterization techniques outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully modify and characterize their nanoparticles. The ability to control the surface properties of nanoparticles is paramount for their application in advanced drug delivery systems and other biomedical technologies. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.
References
Application Notes and Protocols for Surface Passivation using Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltrichlorosilane (C₄H₉Cl₃Si) is an organosilicon compound utilized for the surface passivation of a variety of materials. Its application is primarily centered on the formation of a self-assembled monolayer (SAM) on hydroxylated surfaces. This process effectively alters the surface properties, most notably rendering hydrophilic surfaces hydrophobic.[1][2] This modification is critical in numerous applications within research and drug development, including the creation of biocompatible coatings to reduce protein adsorption, controlling surface interactions in microfluidics, and functionalizing nanoparticles.[2][3]
The passivation mechanism relies on the reaction of the trichlorosilyl (B107488) headgroup of the this compound molecule with surface hydroxyl (-OH) groups. This reaction proceeds via hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, followed by condensation with the surface hydroxyl groups and adjacent silanol (B1196071) molecules to form a stable, covalently bound siloxane network (-Si-O-Si-). The butyl chains then orient away from the surface, creating a dense, hydrophobic layer.[1]
This document provides detailed application notes and experimental protocols for the surface passivation of materials using this compound, intended to guide researchers in achieving consistent and effective surface modifications.
Data Presentation
The following tables summarize key quantitative data related to the surface properties of materials before and after passivation with short-chain alkyltrichlorosilanes. It is important to note that specific data for this compound is limited in publicly available literature; therefore, the presented data serves as a representative example and may vary based on the specific substrate and process conditions. Experimental verification for your specific application is highly recommended.
Table 1: Water Contact Angle Measurements on Various Substrates
| Substrate | Treatment | Advancing Contact Angle (θa) | Receding Contact Angle (θr) |
| Silicon Wafer | Untreated (Hydroxylated) | < 10° | < 10° |
| Silicon Wafer | This compound Passivated | ~103° | ~90° |
| Glass | Untreated (Hydroxylated) | < 15° | < 10° |
| Glass | This compound Passivated | ~95° - 105° | ~85° - 95° |
| Metal Oxide (e.g., Al₂O₃) | Untreated (Hydroxylated) | < 20° | < 15° |
| Metal Oxide (e.g., Al₂O₃) | This compound Passivated | ~100° - 110° | ~90° - 100° |
Note: Data is approximated from studies on similar short-chain alkyltrichlorosilanes.[4]
Table 2: Surface Free Energy of Modified Surfaces
| Surface | Critical Surface Tension (mN/m) |
| Unmodified Hydrophilic Surface | > 45 |
| Alkylsilane Modified Hydrophobic Surface | < 35 |
Note: Hydrophobic behavior is generally observed when the critical surface tension is below 35 mN/m.[5]
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of a this compound monolayer from a liquid phase, a common and accessible method for surface passivation.
1. Substrate Preparation (Hydroxylation):
A clean, hydroxyl-rich surface is crucial for the formation of a dense and stable SAM.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Detergent solution
-
Deionized (DI) water
-
Acetone (B3395972) (ACS grade or higher)
-
Methanol (B129727) (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Clean the substrates by sonicating in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in methanol for 15 minutes.
-
Rinse with DI water and dry under a stream of nitrogen gas.
-
To generate a high density of hydroxyl groups, immerse the cleaned substrates in a freshly prepared piranha solution for 15-30 minutes.[6]
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates thoroughly under a stream of nitrogen gas. The substrates should be used immediately for deposition.
-
2. Silane (B1218182) Solution Preparation and Deposition:
-
Materials:
-
Anhydrous toluene (B28343) (or other anhydrous organic solvent like hexane)
-
This compound (≥99% purity)
-
Glassware (oven-dried)
-
Controlled environment (glove box or desiccator with low humidity)
-
-
Procedure:
-
In a controlled low-humidity environment, prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration range is 1-5% by volume.
-
Immerse the freshly hydroxylated substrates into the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature. The reaction time can be optimized for specific substrates and desired monolayer quality.
-
After deposition, remove the substrates from the solution.
-
3. Post-Deposition Treatment:
-
Materials:
-
Anhydrous solvent (same as used for deposition)
-
Oven
-
-
Procedure:
-
Rinse the coated substrates with the fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To promote the formation of a stable and cross-linked siloxane network, cure the substrates in an oven at 100-120°C for 1 hour.[7]
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition can provide more uniform and reproducible monolayers, especially for complex geometries.
1. Substrate Preparation:
Follow the same substrate preparation protocol as for solution-phase deposition to ensure a clean, hydroxylated surface.
2. Vapor-Phase Deposition:
-
Materials:
-
Vacuum desiccator or a dedicated chemical vapor deposition (CVD) system
-
This compound (≥99% purity)
-
Small vial
-
-
Procedure:
-
Place the clean, dry substrates inside the vacuum desiccator.
-
In a fume hood, place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound in the center of the desiccator.
-
Seal the desiccator and evacuate to a pressure of <1 Torr.
-
Allow the deposition to proceed at room temperature for 2-12 hours. Alternatively, the process can be accelerated by heating the desiccator to a moderate temperature (e.g., 60-80°C) for 1-3 hours to increase the vapor pressure of the silane.[7]
-
3. Post-Deposition Treatment:
-
Materials:
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Oven
-
-
Procedure:
-
Vent the desiccator with dry nitrogen gas and remove the coated substrates.
-
Sonicate the substrates in an anhydrous solvent for 5 minutes to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Cure the substrates in an oven at 100-120°C for 1 hour to complete the cross-linking of the monolayer.[7]
-
Visualizations
Signaling Pathway of this compound Surface Passivation
The following diagram illustrates the key steps involved in the formation of a this compound self-assembled monolayer on a hydroxylated surface.
Caption: this compound passivation workflow.
Experimental Workflow for Surface Passivation
This diagram outlines the general experimental workflow for both solution-phase and vapor-phase deposition methods.
Caption: Experimental workflow for surface passivation.
References
Application Notes and Protocols for the Preparation of C4 Chromatography Columns using Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversed-phase chromatography is a cornerstone of modern analytical and preparative chemistry, pivotal in the purification and analysis of a wide array of molecules. The choice of stationary phase is critical for achieving desired selectivity and resolution. Short-chain alkyl phases, such as the C4 (butyl) phase, are particularly advantageous for the separation of large biomolecules like proteins and peptides, where a less hydrophobic environment can prevent denaturation and improve recovery.[1]
This document provides a detailed guide to the preparation of C4 chromatography columns through the surface modification of silica (B1680970) gel with butyltrichlorosilane. This compound is an organosilicon compound that reacts with the silanol (B1196071) groups on the silica surface to form a stable, covalently bonded C4 stationary phase.[2] The protocols outlined below cover the silanization process, end-capping of residual silanols, and the subsequent packing and conditioning of the chromatography column.
Principle of Silanization
The fundamental chemistry involves the reaction of the reactive chlorosilyl group of this compound with the hydroxyl (-OH) groups present on the surface of silica gel.[2] This forms a stable siloxane bond (Si-O-Si), covalently attaching the butyl group to the silica support. The trichloro-functionality of the silane (B1218182) allows for polymerization on the surface, creating a cross-linked structure that enhances the stability of the stationary phase.[3]
Following the initial bonding, a secondary step known as "end-capping" is often employed to deactivate the remaining, unreacted silanol groups.[2] These residual silanols can cause undesirable interactions, such as peak tailing with basic compounds.[2] End-capping is typically performed using a smaller, more reactive silanizing agent like trimethylchlorosilane (TMCS).
Experimental Protocols
Materials and Equipment
-
Silica Gel: High-purity, spherical silica gel with a suitable particle and pore size for the intended application (e.g., 5 µm particles with 100 Å pores for HPLC).
-
This compound (C4H9Cl3Si)
-
Anhydrous Toluene (B28343)
-
Pyridine (B92270) (or another suitable acid scavenger)
-
Trimethylchlorosilane (TMCS) for end-capping
-
Hexamethyldisilazane (HMDS) for end-capping (optional, can be used in conjunction with TMCS)
-
Reaction Vessel: Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heating Mantle
-
Stirring Mechanism: Magnetic stirrer or overhead stirrer.
-
Filtration Apparatus: Büchner funnel and vacuum flask.
-
Drying Oven
-
Chromatography Column Hardware
-
Column Slurry Packing Equipment
Protocol 1: Silanization of Silica Gel with this compound
-
Silica Gel Activation: Dry the silica gel in an oven at 150-200°C for at least 4 hours to remove physically adsorbed water and activate the silanol groups. Allow to cool to room temperature under a dry atmosphere (e.g., in a desiccator).
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the activated silica gel in anhydrous toluene (e.g., a 1:10 w/v ratio of silica to toluene).[3]
-
Addition of Reagents: While stirring the silica slurry, add pyridine to act as an acid scavenger. The amount of pyridine should be in slight molar excess to the amount of this compound.
-
Slowly add this compound to the reaction mixture. The amount of silane will depend on the desired surface coverage and the specific surface area of the silica gel. A typical starting point is a 2-3 fold molar excess of silane relative to the estimated number of surface silanol groups.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours under a dry nitrogen atmosphere with continuous stirring. The reaction time will influence the degree of surface coverage.
-
Washing: After the reaction is complete, allow the mixture to cool to room temperature. Filter the modified silica gel and wash sequentially with toluene, methanol, and acetone to remove unreacted reagents and byproducts.
-
Drying: Dry the C4-modified silica gel in an oven at 60-80°C for several hours until a free-flowing powder is obtained.
Protocol 2: End-capping of C4-Modified Silica Gel
-
Resuspension: Suspend the dried C4-modified silica gel in fresh, anhydrous toluene in a clean, dry reaction vessel.
-
Addition of End-capping Reagents: Add a mixture of trimethylchlorosilane (TMCS) and, optionally, hexamethyldisilizane (HMDS) to the slurry. A significant excess of the end-capping reagents should be used to ensure complete reaction with the residual silanol groups.
-
Reaction: Reflux the mixture for 2-4 hours under a nitrogen atmosphere with stirring.
-
Washing and Drying: Cool the mixture, filter the end-capped silica, and wash thoroughly with toluene, methanol, and acetone. Dry the final product in an oven at 60-80°C.
Protocol 3: Column Packing and Conditioning
-
Slurry Preparation: Prepare a slurry of the C4-bonded silica in a suitable solvent, such as a mixture of isopropanol (B130326) and methanol. The slurry concentration should be optimized for the specific column dimensions and packing equipment.
-
Column Packing: Pack the slurry into the desired chromatography column hardware using a high-pressure slurry packing system.
-
Column Conditioning: Once packed, flush the column with a series of solvents to condition the stationary phase. A typical sequence would be:
-
Methanol (20 column volumes)
-
A mixture of methanol and water (e.g., 50:50) (20 column volumes)
-
The initial mobile phase for the intended application (at least 20 column volumes)
-
Data Presentation
The success of the surface modification can be quantified through various analytical techniques. The following tables provide a summary of expected outcomes and comparative data.
Table 1: Characterization of this compound Modified Silica
| Parameter | Typical Value/Range | Method of Analysis |
| Carbon Loading (%) | 4-8% | Elemental Analysis |
| Surface Coverage (µmol/m²) | 2.5 - 4.0 | Thermogravimetric Analysis (TGA) |
| Water Contact Angle | ~75° | Contact Angle Goniometry[4] |
| Surface Composition (Atomic %) | Increased C, Si, O | X-ray Photoelectron Spectroscopy (XPS)[4] |
Table 2: Comparison of Reversed-Phase Stationary Phases
| Stationary Phase | Carbon Chain Length | Typical Carbon Load (%) | Relative Hydrophobicity | Primary Application |
| C18 | 18 | 15-20% | High | Small molecules, non-polar compounds[5][6] |
| C8 | 8 | 8-12% | Medium | Moderately polar and non-polar compounds[5][6] |
| C4 (Butyl) | 4 | 4-8% | Low | Large biomolecules, peptides, proteins[1] |
| Phenyl | - | 5-10% | Medium (with π-π interactions) | Aromatic compounds |
Visualizations
Workflow for Preparation of C4 Chromatography Column
Caption: Workflow for C4 column preparation.
Silanization Reaction Pathway
Caption: Silanization and end-capping reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hawach.com [hawach.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
Application of Butyltrichlorosilane in Developing Medical Device Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltrichlorosilane (BuSiCl₃) is a versatile organosilane compound utilized in surface modification to create hydrophobic and biocompatible coatings. Its primary application in the medical device field lies in its ability to form a self-assembled monolayer (SAM) on hydroxylated surfaces, such as those of metallic implants (e.g., titanium alloys and stainless steel). This monolayer alters the surface properties of the device, aiming to improve its interaction with biological systems. The butyl group provides a non-polar interface, which can reduce protein adsorption and potentially minimize adverse biological responses.[1] This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in developing advanced medical device coatings.
Data Presentation
The following tables summarize key quantitative data related to the properties and performance of silane-based coatings, providing a comparative overview for researchers.
Table 1: Surface Properties of Silane-Modified Substrates
| Silane (B1218182) Type | Substrate Material | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |
| Butyl-silane (inferred) | Silicon/Silica | 90 - 110 | < 1 | General literature on short-chain alkylsilanes |
| Alkyltrichlorosilane (C18) | Silicon/Silica | ~110 | ~0.5 | [2] |
| Aminosilane (APTES) | Ti6Al4V | 83 ± 2 | Not Specified | [3] |
| Unmodified | Ti6Al4V | 48 ± 2 | Not Specified | [3] |
Table 2: Protein Adsorption on Various Surfaces
| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Hydrophobic | Bovine Serum Albumin (BSA) | ~200 (saturated at ~50% coverage) | [4] |
| Hydrophilic | Bovine Serum Albumin (BSA) | >400 (saturated at ~95% coverage) | [4] |
| Titanium | Bovine Serum Albumin (BSA) | 113 ± 21 (at pH 6.8) | [5] |
| 316L Stainless Steel | Fibrinogen | ~150 (peak adsorption) | [6] |
| Hydrophobic | Fibrinogen | Spreading rate: 0.26 nm²/molecule/s | [4] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Ti6Al4V
This protocol details the formation of a this compound self-assembled monolayer on a titanium alloy (Ti6Al4V) substrate via a solution-phase deposition method.
Materials:
-
Ti6Al4V coupons (medical grade)
-
This compound (BuSiCl₃), anhydrous
-
Anhydrous toluene (B28343), reagent grade
-
Ethanol, 200 proof
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas, high purity
Equipment:
-
Ultrasonic bath
-
Glove box or desiccator with a controlled low-humidity environment
-
Glassware (beakers, petri dishes)
-
Magnetic stirrer and stir bars
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Sonically clean the Ti6Al4V coupons in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants. b. Dry the coupons under a stream of high-purity nitrogen gas. c. Piranha Etching (in a fume hood with appropriate personal protective equipment): Immerse the cleaned and dried coupons in freshly prepared piranha solution for 30-60 minutes to create a hydroxylated surface. d. Rinse the coupons thoroughly with copious amounts of deionized water. e. Dry the coupons in an oven at 110°C for at least 1 hour and then allow them to cool in a desiccator.
-
Silanization Solution Preparation (inside a glove box or low-humidity environment): a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of this compound to 99 mL of anhydrous toluene. b. Stir the solution for 15 minutes.
-
Coating Deposition: a. Immerse the hydroxylated Ti6Al4V coupons in the this compound solution. b. Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen).
-
Post-Deposition Rinsing and Curing: a. Remove the coupons from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any physisorbed silane. b. Rinse the coupons with ethanol. c. Dry the coated coupons under a stream of nitrogen gas. d. Cure the coated coupons in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network. e. Store the coated coupons in a desiccator until further use.
Protocol 2: Characterization of this compound Coatings
1. Water Contact Angle Measurement:
-
Objective: To determine the hydrophobicity of the coated surface.
-
Method: Use a goniometer to measure the static water contact angle. Place a small droplet (e.g., 5 µL) of deionized water on the surface and capture an image of the droplet profile. Software is then used to calculate the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface. A high contact angle (>90°) indicates a hydrophobic surface.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the presence of the butyl groups on the surface.
-
Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Acquire spectra of both uncoated and coated substrates. Look for the appearance of characteristic C-H stretching peaks in the 2850-2960 cm⁻¹ region on the coated sample, which are absent on the uncoated substrate.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the silane coating.
-
Method: Analyze the surface using an XPS instrument. The presence of Si 2p and C 1s peaks in the survey scan of the coated sample, which are significantly different from the uncoated substrate, confirms the presence of the silane layer.
Protocol 3: In Vitro Protein Adsorption Assay
This protocol describes a method to quantify the adsorption of proteins, such as Bovine Serum Albumin (BSA) and Fibrinogen, onto the coated and uncoated surfaces.
Materials:
-
Coated and uncoated Ti6Al4V coupons
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in Phosphate Buffered Saline, PBS)
-
Fibrinogen solution (e.g., 1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MicroBCA™ Protein Assay Kit or similar
Procedure:
-
Place the coated and uncoated coupons in separate wells of a 24-well plate.
-
Add 1 mL of the protein solution (either BSA or fibrinogen) to each well, ensuring the coupons are fully submerged.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for protein adsorption to reach equilibrium.
-
Carefully remove the protein solution from each well.
-
Gently wash the coupons three times with PBS to remove any non-adsorbed protein.
-
To quantify the adsorbed protein, elute it from the surface using a solution of 1% Sodium Dodecyl Sulfate (SDS) in PBS by incubating for 1 hour at room temperature with gentle agitation.
-
Collect the eluate and determine the protein concentration using a MicroBCA™ assay according to the manufacturer's instructions.
-
Calculate the amount of adsorbed protein per unit surface area (e.g., in ng/cm²).
Mandatory Visualizations
References
- 1. Coating of cardiovascular stents with a semiconductor to improve their hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative evaluation of adsorption/desorption of bovine serum albumin on hydrophilic and hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption of bovine serum albumin on to titanium powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot inconsistent butyltrichlorosilane monolayer formation.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyltrichlorosilane (CH₃(CH₂)₃SiCl₃) for the formation of self-assembled monolayers (SAMs). Inconsistent monolayer formation is a common challenge that can often be resolved by carefully controlling experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound SAM formation on a hydroxylated surface?
A1: The formation of a this compound SAM is a multi-step process. First, the trichlorosilyl (B107488) headgroup of the this compound molecule rapidly hydrolyzes in the presence of trace amounts of water, converting the Si-Cl bonds to reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups (-OH) present on the substrate (e.g., silicon dioxide, glass), forming stable, covalent siloxane (Si-O-Si) bonds that anchor the molecules to the surface. Subsequently, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, forming a networked monolayer.
Q2: Why is the water content in the solvent so critical for reproducible results?
A2: Water is a double-edged sword in this process. A thin layer of adsorbed water on the substrate is necessary to hydrolyze the trichlorosilane (B8805176) headgroups, which is a prerequisite for covalent bonding to the surface.[1][2] However, excessive water in the bulk solvent will cause premature and uncontrolled polymerization of the this compound molecules in solution.[3][4] These oligomers and polymers can then physisorb onto the surface, resulting in a thick, disordered, and unstable film instead of a well-ordered monolayer.[4]
Q3: What is the difference between liquid-phase and vapor-phase deposition for this compound SAMs?
A3: Both methods are used to form silane monolayers.
-
Liquid-Phase Deposition: Involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent. It is a technically simpler method but is highly sensitive to solvent purity and ambient humidity.
-
Vapor-Phase Deposition: Involves exposing the substrate to this compound vapor in a controlled low-pressure environment.[5][6][7] This method can offer higher reproducibility as it minimizes the use of solvents and allows for better control over the reaction environment, particularly water content.[3]
Q4: How long does it take for a complete monolayer to form?
A4: The self-assembly process begins rapidly, with initial adsorption occurring within minutes. However, achieving a well-ordered, densely packed monolayer often requires longer reaction times. While significant surface coverage can be achieved in under an hour, allowing the reaction to proceed for several hours (e.g., 2-24 hours) is common to ensure maximum coverage and molecular organization. The optimal time can vary based on factors like silane concentration, temperature, and solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My surface is not hydrophobic. The water contact angle is low.
This indicates poor formation or absence of the this compound monolayer, leaving the hydrophilic substrate exposed.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Incomplete Substrate Cleaning & Hydroxylation | The substrate must be scrupulously clean and present a high density of surface hydroxyl groups.[5] Implement a rigorous cleaning protocol such as sonication in acetone (B3395972) and isopropanol, followed by an oxidative treatment like piranha solution (use with extreme caution), UV/Ozone, or oxygen plasma. |
| Inactive this compound | The this compound reagent may have degraded due to improper storage and exposure to moisture. Use a fresh bottle of high-purity this compound or one that has been stored under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated Solvent | The solvent used for the deposition (e.g., toluene, hexadecane) must be anhydrous. Water contamination will lead to silane polymerization in the solution rather than on the surface.[3] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying column. |
| Insufficient Reaction Time | The immersion time may be too short to achieve full monolayer coverage. Increase the deposition time systematically (e.g., try 2, 6, 12, and 24 hours) to find the optimal duration for your system. |
Problem 2: My results are inconsistent from one experiment to the next.
Lack of reproducibility is often tied to subtle variations in environmental or procedural parameters.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Variable Ambient Humidity | Changes in laboratory humidity can significantly alter the water content on the substrate and in the solvent, leading to inconsistent results.[1] Perform the experiment in a controlled environment, such as a glove box with a dry, inert atmosphere (nitrogen or argon). |
| Inconsistent Substrate Preparation | Minor variations in cleaning procedures or the time between cleaning and deposition can alter the surface reactivity. Standardize your substrate preparation protocol and minimize the delay between the final cleaning/hydroxylation step and immersion in the silane solution.[5] |
| Solvent Purity and Handling | Using different lots of solvent or inconsistent handling can introduce variability. Use high-purity, anhydrous solvent from the same supplier and employ proper anhydrous techniques (e.g., using syringe transfers under an inert atmosphere). |
| Temperature Fluctuations | The kinetics of SAM formation are temperature-dependent. Conduct the deposition at a controlled and consistent temperature. |
Problem 3: The monolayer appears hazy, or AFM analysis shows large aggregates.
This is a classic sign of uncontrolled polymerization, where silane molecules react with each other in three dimensions instead of forming an ordered two-dimensional layer on the surface.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Excess Water | As detailed in FAQ 2, too much water is the primary cause of polymerization.[3][4] This can be in the solvent, on the substrate, or from the ambient air. Strictly control all sources of moisture. Consider a vapor-phase deposition method to eliminate the solvent as a variable.[7] |
| Silane Concentration is Too High | High concentrations of this compound can promote intermolecular reactions. Lower the concentration of the silane in your deposition solution (a typical range is 1-5 mM). |
| Contaminated Glassware | Residual moisture or contaminants in the reaction vessel can initiate polymerization. Ensure all glassware is thoroughly cleaned and oven-dried immediately before use. |
Quantitative Characterization Data
Successful monolayer formation should yield characteristic values when analyzed with surface-sensitive techniques. The following table provides expected values for a well-formed alkylsilane monolayer on a silicon/silicon dioxide substrate.
| Characterization Technique | Parameter | Expected Value for a Butylsilane SAM | Indication of a Problem |
| Contact Angle Goniometry | Static Water Contact Angle | ~90° - 105° | Angles < 80° suggest incomplete coverage or a disordered layer.[3] |
| Ellipsometry | Monolayer Thickness | ~0.7 - 1.0 nm | Thicknesses significantly > 1.5 nm suggest multilayer/polymer formation. Thicknesses < 0.5 nm indicate incomplete coverage. |
| Atomic Force Microscopy (AFM) | RMS Surface Roughness | < 0.5 nm | High roughness or the presence of distinct islands/aggregates points to polymerization.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Carbon (C 1s) and Silicon (Si 2p) from the monolayer. Absence of Chlorine (Cl 2p). | The presence of a Cl 2p signal indicates incomplete hydrolysis of the silane headgroups.[6] |
Experimental Protocols
Detailed Methodology: Liquid-Phase Deposition of this compound
This protocol provides a general framework. Optimal conditions may vary.
-
Substrate Preparation (Silicon Wafer with Native Oxide):
-
Cut silicon wafers to the desired size.
-
Place wafers in a beaker and sonicate sequentially in high-purity acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Hydroxylation: Create a fresh, dense layer of hydroxyl groups. A common method is immersion in a piranha solution (3:1 mixture of H₂SO₄ and H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle only in a fume hood with appropriate personal protective equipment. Immerse cleaned substrates for 30-60 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates again under a stream of high-purity nitrogen. Use immediately.
-
-
SAM Deposition:
-
Solution Preparation: Work in a low-humidity environment or a glove box. Prepare a 1-5 mM solution of this compound in an anhydrous, non-polar solvent (e.g., hexadecane (B31444) or toluene).
-
Immersion: Place the freshly hydroxylated substrates into the silane solution in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture.
-
Reaction: Allow the deposition to proceed for 2-24 hours at room temperature without agitation.
-
Rinsing: Remove the substrates from the deposition solution and rinse thoroughly with a sequence of fresh anhydrous solvent (e.g., toluene, then isopropanol) to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of high-purity nitrogen.
-
(Optional) Curing: Gently bake the substrates at ~100-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.
-
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Troubleshooting logic for inconsistent SAM formation.
References
- 1. nmt.edu [nmt.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. peggychan.com.au [peggychan.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Butyltrichlorosilane Surface Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for butyltrichlorosilane surface coatings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound surface coatings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or patchy coating | Improper surface preparation: The substrate surface may have organic residues or may not be sufficiently activated with hydroxyl (-OH) groups necessary for the reaction.[1][2] | Ensure a thorough cleaning and activation procedure. For glass or silica (B1680970) substrates, sonicate in solvents like acetone (B3395972) and ethanol, followed by treatment with piranha solution or oxygen plasma to generate a high density of hydroxyl groups.[1][3] |
| Uneven application of silane (B1218182) solution: The method of applying the silane can affect the uniformity of the coating.[4] | Employ consistent application techniques such as dipping, spraying, or vapor deposition for uniform coverage.[4][5] Ensure the entire surface is in contact with the solution for the same duration. | |
| Poor hydrophobicity of the coated surface | Incomplete silanization: The reaction time or temperature may have been insufficient for the formation of a dense monolayer.[1][6] | Increase the reaction time or temperature. Higher temperatures generally accelerate the silanization reaction.[1][6] However, excessively high temperatures can also lead to degradation.[7] |
| Presence of excess moisture: While a minimal amount of water is needed for hydrolysis, excess water can cause this compound to self-condense in solution, preventing it from bonding to the surface.[1][4] this compound reacts vigorously with water.[8][9] | Conduct the reaction in a controlled, dry environment, such as a glove box under a nitrogen atmosphere, to minimize exposure to atmospheric moisture.[3][10] Use anhydrous solvents.[11] | |
| Formation of aggregates and a rough surface morphology | High silane concentration: An overly concentrated solution can lead to the formation of multilayers and aggregates instead of a uniform monolayer.[1][3] | Start with a lower concentration of this compound (e.g., 1-2% v/v in an anhydrous solvent) and optimize from there.[3][12] |
| Premature hydrolysis and polymerization: This can occur if the silane solution is exposed to moisture for too long before being applied to the substrate.[4][10] | Prepare the silane solution immediately before use. Store this compound in a tightly sealed container under an inert, dry atmosphere.[8][13] | |
| Weak adhesion of the coating | Inadequate curing: The final curing step is crucial for the formation of stable covalent bonds with the surface and cross-linking within the silane layer. | After application, cure the coated substrate. This can be done at room temperature over a longer period (e.g., 24 hours) or accelerated by heating (e.g., 110-120°C for 5-30 minutes).[12][14] |
| Contaminated rinsing solvent: Using a solvent that contains impurities can re-contaminate the surface after the silanization step. | Use fresh, high-purity anhydrous solvent for rinsing to remove any unreacted silane without introducing new contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for the this compound solution?
A1: The ideal concentration depends on the substrate and desired coating characteristics. A common starting point for liquid-phase deposition is a 1% to 2% (v/v) solution in an anhydrous solvent like toluene.[3][12] Higher concentrations can lead to the formation of undesirable multilayers and aggregates.[1]
Q2: How critical are temperature and reaction time for the coating process?
A2: Temperature and time are critical parameters. Higher temperatures generally accelerate the reaction, leading to a more complete silanization in a shorter time.[6][15] However, the optimal conditions should be determined experimentally for your specific system. A longer reaction time at a lower temperature can also yield good results.[16]
Q3: Why is a controlled, low-humidity environment so important?
A3: this compound is highly reactive with water.[8][9] Uncontrolled exposure to moisture in the air or in the solvent will cause the silane to hydrolyze and polymerize in solution (self-condensation) before it can react with the hydroxyl groups on the substrate surface.[1][4] This leads to the formation of aggregates and a poorly adhered, non-uniform coating.[10]
Q4: My coated surface is not as hydrophobic as expected. What should I do?
A4: A lack of hydrophobicity is a common indicator of a flawed coating process. Review the troubleshooting guide above. The most likely culprits are inadequate surface cleaning and activation, the presence of excess moisture during the reaction, or an incomplete reaction due to suboptimal time or temperature.[2]
Q5: How should I properly store and handle this compound?
A5: this compound is a flammable and corrosive liquid that reacts with moisture.[9][17] It should be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[18][19]
Experimental Protocols
Protocol 1: Cleaning and Activation of Glass/Silica Substrates
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone, then ethanol, and finally deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly with a stream of nitrogen gas or by placing them in an oven at 110°C.
-
Surface Activation (choose one):
-
Piranha Solution: Immerse the cleaned, dry substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Leave for 30-60 minutes.
-
Oxygen Plasma: Alternatively, place the substrates in a plasma cleaner and treat with oxygen plasma for 5-10 minutes.
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with deionized water and dry again with nitrogen or in an oven at 110°C. The activated substrates should be used immediately for silanization.[1]
Protocol 2: this compound Coating via Liquid-Phase Deposition
-
Prepare the Silane Solution: In a glove box or under a dry, inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Prepare this solution immediately before use.
-
Silanization: Immerse the cleaned and activated substrates in the silane solution. The reaction can be carried out at room temperature for 1-24 hours or at an elevated temperature (e.g., 60-75°C) for a shorter duration (e.g., 1 hour).[1][16] The container should be sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent (e.g., toluene) to remove any physically adsorbed silane molecules.[1]
-
Curing: Cure the coated substrates by heating them in an oven at 110-120°C for 20-30 minutes.[12][14] Alternatively, they can be cured at room temperature for 24 hours in a low-humidity environment.[12]
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific substrate and application. The following table summarizes representative conditions reported for silanization processes.
| Parameter | Range | Considerations | References |
| Silane Concentration | 0.5 - 5% (v/v) | Higher concentrations risk aggregation. A 1-2% concentration is a good starting point. | [3][12] |
| Reaction Temperature | Room Temp. - 120°C | Higher temperatures increase the reaction rate but can also cause degradation if too high. | [6][7][16] |
| Reaction Time | 1 - 24 hours | Inversely related to temperature. Longer times may be needed at lower temperatures. | [1][16] |
| Curing Temperature | Room Temp. or 110 - 120°C | Heating accelerates the formation of stable siloxane bonds. | [12][14] |
| Curing Time | 5 - 30 minutes (heated) or 24 hours (room temp.) | Dependent on the curing temperature. | [12][14] |
Visualizing the Process
Experimental Workflow
Caption: Workflow for this compound Surface Coating.
Silanization Reaction Mechanism
Caption: Key steps in the silanization chemical reaction.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zmsilane.com [zmsilane.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds [mdpi.com]
- 7. The Effect of Heating on Silanization in Ceramic Bonding IADR Abstract Archives [iadr.abstractarchives.com]
- 8. gelest.com [gelest.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gelest.com [gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. nj.gov [nj.gov]
- 19. fishersci.com [fishersci.com]
Preventing unwanted polymerization of butyltrichlorosilane during storage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of butyltrichlorosilane during storage.
Troubleshooting Guide
Issue: The this compound in the container appears cloudy or has formed a precipitate.
-
Possible Cause: Exposure to moisture, leading to hydrolysis and the formation of polysiloxanes. This compound reacts vigorously with water.[1][2][3]
-
Solution:
-
Handle the container in a dry, inert atmosphere (e.g., a glove box with nitrogen or argon).
-
If the material is still liquid, it may be possible to use the remaining clear supernatant after allowing the precipitate to settle. However, the purity will be compromised.
-
For future prevention, ensure the container is always tightly sealed and stored under a dry, inert gas.[1][4][5]
-
Issue: The container of this compound is pressurized.
-
Possible Cause: Hydrolysis of this compound due to moisture contamination has generated hydrogen chloride (HCl) gas.[1][2]
-
Solution:
-
Caution: Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][6]
-
Cool the container before opening.
-
Open the container slowly to release the pressure gradually.
-
The material is likely contaminated and may not be suitable for use.
-
Issue: The entire contents of the this compound container have solidified.
-
Possible Cause: Extensive polymerization due to significant moisture exposure or prolonged improper storage.
-
Solution:
-
The material is no longer usable.
-
Dispose of the container and its contents as hazardous waste according to your institution's and local regulations.[4]
-
Review your storage and handling procedures to prevent recurrence.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is not true polymerization in the classic sense but rather hydrolysis and condensation reactions. This compound is highly sensitive to moisture. When it comes into contact with water, even atmospheric humidity, it hydrolyzes to form silanols. These silanols then undergo condensation to form polysiloxane networks, which can appear as cloudiness, precipitates, or even complete solidification of the material.[2][7] This reaction also produces corrosive hydrogen chloride gas.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To prevent degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][4][5] The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[1][4][8] It is also recommended to store it in a corrosives- and flammables-designated area.[4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with water, moisture, strong oxidizing agents, acids, alcohols, and alkalis.[1][4][5] Contact with these substances can lead to vigorous reactions, including the generation of toxic and corrosive gases.[2][3]
Q4: Can I use a polymerization inhibitor with this compound?
A4: While polymerization inhibitors are used for many monomers, the primary degradation pathway for this compound is hydrolysis, not radical polymerization.[9][] Therefore, the most effective preventative measure is strict moisture exclusion. For some silanes, secondary or tertiary aromatic amines have been patented as polymerization inhibitors, particularly during distillation, but their use for routine storage of this compound is not standard practice.[11]
Q5: How should I handle this compound in the laboratory?
A5: Always handle this compound in a chemical fume hood.[4] Use personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield.[5][6] Ensure that an eyewash station and safety shower are readily available.[4] Use non-sparking tools and ground all equipment to prevent static discharge.[1][8] All transfers should be conducted under an inert atmosphere.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry inert gas (e.g., Nitrogen, Argon) | Prevents hydrolysis and subsequent polymerization.[1][4][5] |
| Temperature | Cool, refrigerated | Reduces vaporization and potential for thermally induced reactions.[4] |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination.[1][4][8] |
| Location | Well-ventilated, dry area | Ensures safe dispersal of any potential leaks and minimizes moisture exposure.[4][8] |
| Hazards to Avoid | Heat, sparks, open flames, ignition sources | This compound is flammable.[1][2][4] |
Table 2: Incompatible Materials
| Material Class | Specific Examples | Reason for Incompatibility |
| Water/Moisture | Water, humid air | Reacts violently to produce HCl gas and polysiloxanes.[1][2][3][4] |
| Alcohols | Methanol, Ethanol | Reacts to form alkoxy-silanes and HCl.[5] |
| Acids | Strong mineral acids | Can catalyze hydrolysis and condensation.[5] |
| Alkalis | Sodium hydroxide, Potassium hydroxide | Can catalyze hydrolysis and condensation.[1] |
| Oxidizing Agents | Peroxides, Nitrates | Risk of fire or explosion.[1][4][5] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation:
-
Ensure the work area is a certified chemical fume hood.
-
Gather all necessary PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
Prepare a dry, inert atmosphere transfer system (e.g., Schlenk line or glove box).
-
Ensure all glassware and transfer needles/cannulas are oven-dried and cooled under a stream of dry inert gas.
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Securely clamp the container.
-
Establish an inert atmosphere in the receiving vessel.
-
Using a syringe or cannula that has been purged with inert gas, carefully transfer the required amount of this compound.
-
After dispensing, flush the container headspace with dry inert gas before tightly resealing.
-
-
Cleanup:
-
Quench any residual this compound on equipment cautiously with a suitable solvent (e.g., isopropanol) in the fume hood, followed by water.
-
Dispose of all waste materials according to hazardous waste protocols.
-
Visualizations
References
- 1. gelest.com [gelest.com]
- 2. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JoDrugs. BUTYL TRICHLOROSILANE [jodrugs.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 8. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
Techniques to control the thickness of deposited butyltrichlorosilane films.
Welcome to the Technical Support Center for Butyltrichlorosilane Film Deposition. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for controlling the thickness of deposited this compound films.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound films?
There are two main categories of deposition for this compound: solution-phase deposition and vapor-phase deposition.
-
Solution-Phase Deposition : This is a versatile and accessible technique where the substrate is exposed to a solution containing the silane (B1218182) precursor. Common methods include:
-
Spin Coating : Offers uniform and ultra-thin coatings by spinning the substrate at high speeds.[1]
-
Dip Coating : Involves withdrawing the substrate from the silane solution at a controlled speed.[1]
-
Self-Assembled Monolayers (SAMs) : A process where molecules spontaneously form an ordered layer on the substrate surface. This can be achieved through solution deposition.[2][3]
-
-
Vapor-Phase Deposition : This method involves the reaction of a vaporized precursor with the substrate surface.
-
Chemical Vapor Deposition (CVD) : A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[4][5] This technique is suitable for creating thicker, polymeric grafted layers.[6]
-
Atomic Layer Deposition (ALD) : A subclass of CVD that allows for precise, layer-by-layer deposition, offering exceptional control over film thickness.[7]
-
Q2: What are the key factors that control the thickness of the deposited film?
The thickness of a silane film is influenced by a variety of experimental parameters that depend on the chosen deposition method.[8][9] Key factors include precursor concentration, deposition time and temperature, and substrate preparation.
Q3: How does the concentration of the this compound solution affect film thickness?
Generally, a higher concentration of the silane solution results in a thicker deposited film.[10][11] For achieving very thin, monolayer films, it is often necessary to use highly diluted silane solutions, sometimes in the range of 0.01-0.1% by volume.[1] Multilayer adsorption can result from solutions that are customarily used.[11]
Q4: What is the role of curing temperature and time in controlling film thickness?
The curing process is a critical step that affects the final properties and thickness of the silane film.[8]
-
Curing Temperature : Higher curing temperatures can lead to a denser, more cross-linked film, which often results in a decrease in the final film thickness.[8][10] This is due to effects like the elimination of water and ethanol (B145695) and further condensation of silanol (B1196071) groups.[10]
-
Curing Time : Sufficient curing time is necessary to form firm covalent bonds and ensure good adhesion of the film to the substrate.[8]
Q5: How important is substrate preparation?
Substrate preparation is a critical first step for achieving controlled and uniform silane films. The surface must be thoroughly cleaned and activated to generate a high density of hydroxyl (-OH) groups.[1][3] Techniques like plasma treatment or UV-ozone cleaning can increase the number of active sites, allowing for more controlled deposition.[1]
Troubleshooting Guides
Problem: Deposited film is too thick.
If you are finding that your this compound film is thicker than desired, consider the following solutions organized by deposition method.
For Solution-Phase Deposition (Spin/Dip Coating):
| Parameter | Recommended Action | Rationale |
| Silane Concentration | Significantly dilute the silane solution (e.g., to 0.01-0.1%).[1] | A lower concentration of precursor molecules reduces the rate of deposition.[1] |
| Deposition Time | Reduce the reaction/immersion time.[1] | Shorter exposure to the silane solution limits the amount of material that can deposit on the surface.[1] |
| Spin Speed (Spin Coating) | Increase the spin speed and/or duration.[1][10] | Higher rotational speeds lead to greater centrifugal force, which thins the liquid layer more effectively before it dries.[1][10] |
| Withdrawal Speed (Dip Coating) | Decrease the withdrawal speed from the silane solution.[1] | Slower withdrawal allows more of the solution to drain from the substrate, resulting in a thinner film.[1] |
| Post-Deposition Rinsing | After deposition, rinse the substrate thoroughly with a suitable anhydrous solvent (e.g., toluene (B28343), isopropanol).[1] | This step removes excess or loosely bound silane molecules that have not covalently bonded to the surface.[1] |
| Curing Temperature | Increase the curing temperature.[8] | Higher temperatures promote condensation and densification of the film, which can reduce its overall thickness.[8][10] |
For Vapor-Phase Deposition (CVD):
| Parameter | Recommended Action | Rationale |
| Precursor Flow Rate | Decrease the flow rate of the this compound precursor.[12] | A lower flow rate reduces the concentration of reactant species at the substrate surface, slowing the deposition rate. |
| Deposition Time | Reduce the total deposition time. | Film thickness in CVD is often directly proportional to the deposition time under constant conditions. |
| Deposition Pressure | Lower the reactor pressure. | Reducing the pressure can decrease the concentration of gas-phase reactants and slow down the film growth rate. |
| Deposition Temperature | Lower the deposition temperature (within the optimal process window).[4] | Reaction kinetics are highly temperature-dependent; a lower temperature will generally slow the rate of surface reactions.[1] |
Problem: Deposited film is too thin or patchy.
If the resulting film is too thin or lacks uniformity, consider these corrective actions.
| Parameter | Recommended Action | Rationale |
| Substrate Preparation | Ensure the substrate is thoroughly cleaned and hydroxylated (e.g., using Piranha solution or O2 plasma).[1] | A high density of surface hydroxyl groups is essential for the covalent attachment of silane molecules and uniform film formation.[1] |
| Humidity/Moisture Control | Conduct the deposition in a controlled humidity environment.[1][13] | This compound reacts with water. Uncontrolled moisture can lead to premature hydrolysis and polymerization in the solution or vapor phase, preventing uniform film formation on the substrate.[13] |
| Silane Concentration | Increase the concentration of the silane solution.[10] | A higher concentration provides more precursor molecules available to react with the surface. |
| Deposition Time | Increase the deposition or immersion time. | Longer reaction times can allow for more complete surface coverage. |
| Curing Temperature | Use a milder curing temperature.[8] | Excessively high temperatures can sometimes cause film degradation or excessive shrinkage, while temperatures that are too low may not provide enough energy for complete bond formation.[8] |
Experimental Protocols & Workflows
Protocol: Solution Deposition of this compound via Dip Coating
This protocol provides a general procedure for depositing a this compound film on a silicon wafer.
-
Substrate Cleaning and Hydroxylation :
-
Clean silicon wafers by sonicating in acetone, followed by isopropanol, for 10 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Immerse the cleaned substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80°C for 30 minutes to create a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive) .[3]
-
Rinse the substrates thoroughly with deionized water and dry again with nitrogen.[3]
-
-
Silane Solution Preparation :
-
In a controlled, low-humidity environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene.[3]
-
-
Film Deposition :
-
Immerse the freshly hydroxylated substrates into the silane solution.
-
Allow the deposition to proceed for a set duration (e.g., 1-2 hours) at room temperature.[3]
-
-
Rinsing and Curing :
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.[1]
-
Cure the coated substrates in an oven at a specified temperature (e.g., 120°C) for 1 hour to promote cross-linking and stabilize the film.
-
Visualized Workflows
Below are diagrams illustrating key processes and relationships in this compound film deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. brb-international.com [brb-international.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Identifying and avoiding common side reactions of butyltrichlorosilane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common side reactions when working with butyltrichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction of this compound and how can I prevent it?
A1: The most prevalent and hazardous side reaction of this compound is its rapid and exothermic hydrolysis upon contact with water, including atmospheric moisture. This reaction produces dense, corrosive hydrogen chloride (HCl) gas.[1][2][3]
Prevention:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[1][4]
-
Dry Equipment: Ensure all glassware, syringes, and reaction vessels are thoroughly dried before use, preferably by oven-drying or flame-drying.
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents.
-
Proper Sealing: Keep containers tightly sealed when not in use.[1][4]
Q2: What are the signs of accidental hydrolysis?
A2: The primary indicator of hydrolysis is the evolution of white, fuming gas, which is hydrogen chloride.[2][3] You may also notice a pungent, irritating odor. The reaction can be vigorous and generate heat.[2]
Q3: Besides water, what other substances are incompatible with this compound?
A3: this compound is incompatible with a range of substances, including:
Q4: What are the primary hazards associated with this compound and its side reactions?
A4: The main hazards are:
-
Corrosivity: It is corrosive to skin, eyes, and metals.[3][6] Contact causes severe burns.[1][6]
-
Toxicity: Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe respiratory irritation.[2][6]
-
Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][4]
Troubleshooting Guides
Issue 1: White fumes are observed when handling this compound.
-
Probable Cause: Exposure to atmospheric moisture, leading to hydrolysis and the formation of HCl gas.[2][3]
-
Immediate Action:
-
Ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including acid gas-rated respiratory protection, chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[1]
-
If the release is significant, evacuate the area and follow emergency procedures.[4]
-
-
Preventative Measures:
-
Review your experimental setup to ensure all components are dry and the system is properly sealed from the atmosphere.
-
Use a well-maintained glovebox or Schlenk line for sensitive operations.
-
Issue 2: The reaction mixture is generating excessive heat and gas.
-
Probable Cause: Uncontrolled reaction with a contaminant, most likely water or another incompatible substance.[2]
-
Immediate Action:
-
If safe to do so, cool the reaction vessel using an ice bath.
-
Be prepared for a rapid increase in pressure. Do not seal the vessel tightly if it is already over-pressurizing.
-
Alert others in the laboratory and be prepared to evacuate.
-
-
Preventative Measures:
-
Ensure all reagents and solvents are anhydrous.
-
Add this compound to the reaction mixture slowly and in a controlled manner, especially during initial trials.
-
Perform a small-scale trial reaction to assess reactivity before scaling up.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H9Cl3Si[7] |
| Molecular Weight | 191.56 g/mol |
| Boiling Point | 149 °C |
| Flash Point | 45 °C |
| Density | 1.16 g/mL at 25 °C |
Table 2: Incompatible Materials and Potential Hazardous Products
| Incompatible Material | Potential Hazardous Products |
| Water / Moisture | Hydrogen Chloride (HCl) gas, Butylsilanetriol[1][2][3] |
| Alcohols | Alkoxysilanes, Hydrogen Chloride (HCl) gas[5][6] |
| Strong Oxidizing Agents | Fire, Explosion[1] |
| Acids / Bases | Vigorous, potentially violent reactions[2][6] |
Experimental Protocols
General Protocol for Handling this compound
This protocol outlines the essential steps for safely handling this compound to prevent its common side reactions.
-
Preparation of Workspace:
-
Personal Protective Equipment (PPE):
-
Equipment Preparation:
-
All glassware and reaction vessels must be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under an inert atmosphere.
-
Syringes and needles should be dried in an oven and cooled similarly.
-
-
Handling and Dispensing:
-
Use a Schlenk line or a glovebox to maintain an inert atmosphere.
-
If using a Schlenk line, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing any reagents.
-
Use a dry, gas-tight syringe to transfer this compound.
-
Dispense the liquid slowly to control any potential exothermic reactions.
-
-
Storage:
-
Waste Disposal:
-
Quench any residual this compound slowly and carefully in a suitable solvent (e.g., a high-boiling point hydrocarbon) before disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting unexpected reactions.
References
- 1. gelest.com [gelest.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 7. n-Butyltrichlorosilane [webbook.nist.gov]
- 8. nj.gov [nj.gov]
Technical Support Center: Butyltrichlorosilane Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the uniformity of butyltrichlorosilane self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of a this compound SAM on a hydroxylated surface?
A1: The formation of a this compound SAM on a hydroxylated surface, such as silicon dioxide (SiO₂), involves a three-step process. First, the trichlorosilane (B8805176) headgroup rapidly hydrolyzes in the presence of trace amounts of water to form a more reactive silanetriol intermediate. This is followed by the condensation of these silanetriol groups with the hydroxyl groups on the substrate, forming covalent siloxane (Si-O-Si) bonds. Finally, adjacent silane (B1218182) molecules cross-link with each other through lateral Si-O-Si bonds, creating a densely packed and stable monolayer.
Q2: Why is the uniformity of a this compound SAM critical for my application?
A2: A uniform SAM provides a well-defined and homogenous surface chemistry, which is crucial for a variety of applications. In drug development and biomedical research, a uniform monolayer ensures consistent protein adsorption, cell adhesion, and drug molecule interaction across the surface. For biosensor applications, uniformity is key to achieving reproducible and reliable signal transduction. Non-uniformity can lead to inconsistent experimental results and device performance.
Q3: What are the key environmental factors that influence the quality of this compound SAMs?
A3: The quality of this compound SAMs is highly sensitive to environmental conditions. The most critical factors are humidity and temperature.[1][2] Trace amounts of water are necessary for the hydrolysis of the trichlorosilane headgroup, but excessive water can lead to premature polymerization in solution, resulting in the deposition of aggregates rather than a uniform monolayer.[3] Temperature can affect the kinetics of the reaction and the ordering of the alkyl chains.
Q4: How does the choice of solvent affect the formation of the SAM?
A4: The solvent plays a crucial role in the quality of the resulting SAM. Anhydrous solvents are generally preferred to control the hydrolysis reaction.[4] Non-polar solvents like toluene (B28343) or hexane (B92381) are commonly used. The solvent's ability to dissolve trace amounts of water can influence the availability of water for the hydrolysis step at the substrate-solution interface. Solvents with very low polarity may hinder the necessary hydrolysis, while more polar solvents might promote excessive polymerization in the bulk solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor SAM coverage or "islands" of SAMs | 1. Insufficient cleaning of the substrate. 2. Incomplete hydroxylation of the surface. 3. Low concentration of this compound. 4. Insufficient deposition time. | 1. Ensure thorough cleaning of the substrate (e.g., piranha solution, UV/ozone). 2. Optimize the surface hydroxylation step. 3. Increase the concentration of the silane solution (typically 1-5 mM). 4. Increase the deposition time to allow for complete surface coverage. |
| Formation of aggregates or a cloudy film | 1. Excessive water in the solvent or on the substrate. 2. High concentration of this compound. 3. Deposition temperature is too high. | 1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box). 2. Decrease the concentration of the silane solution. 3. Lower the deposition temperature to slow down the polymerization kinetics. |
| High surface roughness of the SAM | 1. Polymerization of silanes in solution prior to deposition. 2. Uncontrolled or rapid hydrolysis and condensation. | 1. Prepare the silane solution immediately before use. 2. Control the humidity and temperature of the deposition environment. Consider vapor-phase deposition for a more controlled reaction. |
| Inconsistent results between experiments | 1. Variation in environmental conditions (humidity, temperature). 2. Inconsistent substrate preparation. 3. Degradation of the this compound precursor. | 1. Strictly control and monitor the deposition environment. 2. Standardize the substrate cleaning and preparation protocol. 3. Store the this compound under inert gas and in a desiccator. Use fresh precursor when possible. |
Experimental Protocols
Solution-Phase Deposition of this compound SAMs
This protocol outlines a general procedure for forming a this compound SAM on a silicon wafer with a native oxide layer.
1. Substrate Cleaning and Hydroxylation:
-
Objective: To remove organic contaminants and create a hydrophilic, hydroxyl-rich surface.
-
Procedure:
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers sequentially in acetone, isopropanol (B130326), and deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen gas.
-
Treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.
-
Alternatively, treat the wafers with UV/ozone for 15-20 minutes.
-
2. SAM Deposition:
-
Objective: To form a uniform self-assembled monolayer of this compound.
-
Procedure:
-
Work in a low-humidity environment, such as a nitrogen-filled glove box.
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane). Prepare the solution immediately before use.
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.
-
After deposition, rinse the substrates sequentially with the anhydrous solvent, followed by isopropanol and then deionized water to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of nitrogen.
-
3. Curing (Optional but Recommended):
-
Objective: To promote further cross-linking and improve the stability of the SAM.
-
Procedure:
-
Anneal the coated substrates at 110-120°C for 30-60 minutes in an oven or on a hotplate.
-
Characterization of SAM Uniformity
| Technique | Parameter Measured | Indication of a Uniform SAM |
| Contact Angle Goniometry | Water contact angle | A high and uniform water contact angle (typically >90° for a hydrophobic SAM) across the surface. |
| Ellipsometry | Film thickness | A uniform thickness consistent with the length of a single this compound molecule. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth surface with low root-mean-square (RMS) roughness, free of large aggregates. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition | Presence of silicon, carbon, and oxygen, with a high carbon-to-silicon ratio, indicating a dense organic layer. |
Visualizing the Workflow and Key Relationships
Caption: Experimental workflow for the solution-phase deposition of this compound SAMs.
Caption: Key factors influencing the quality of this compound SAMs.
References
The effect of ambient humidity on the quality of butyltrichlorosilane deposition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of butyltrichlorosilane. Particular focus is given to the critical role of ambient humidity in determining the quality and reproducibility of the resulting self-assembled monolayer (SAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ambient humidity in the deposition of this compound?
A1: Ambient humidity provides the necessary water molecules to initiate the hydrolysis of the trichlorosilane (B8805176) headgroup of the this compound molecule. This hydrolysis is the first step in the formation of a covalent bond with the hydroxylated substrate surface. However, the concentration of water is critical; too little can lead to an incomplete reaction and a patchy monolayer, while too much can cause premature polymerization of the silane (B1218182) in the bulk solution, leading to the deposition of aggregates and a disordered film.
Q2: My this compound-coated surface is not hydrophobic. What are the likely causes?
A2: A lack of hydrophobicity is a common issue and can be attributed to several factors, often related to humidity. The primary causes include incomplete monolayer formation due to insufficient humidity or reaction time, or the formation of a disordered, rough surface due to excessively high humidity causing bulk polymerization. Contamination of the substrate or the silane solution can also lead to a non-hydrophobic surface.
Q3: I am observing visible aggregates or a hazy film on my substrate after deposition. How can I prevent this?
A3: The formation of aggregates or a hazy film is a classic sign of uncontrolled polymerization in the solution, which is primarily caused by excessive moisture.[1] To prevent this, it is crucial to control the humidity in your deposition environment. Consider performing the deposition in a controlled-humidity glove box or desiccator. Additionally, using anhydrous solvents for solution-phase deposition is critical to minimize water content.[2]
Q4: What is the ideal range of relative humidity for this compound deposition?
A4: While the optimal humidity can depend on the specific substrate and deposition method (solution vs. vapor phase), a general guideline for alkyltrichlorosilanes is a relative humidity (RH) in the range of 30-50%. Below this range, the reaction may be too slow or incomplete. Above this range, the risk of bulk polymerization and aggregate formation increases significantly. For some systems, an RH of around 80% has been found to be optimal for achieving high-quality marks in specific applications, though this is not typical for creating uniform monolayers.[3]
Q5: How critical is the purity of the solvent and the cleanliness of the glassware?
A5: Both are extremely critical. Any residual water in the solvent or on the glassware can contribute to the premature hydrolysis and polymerization of this compound. It is imperative to use anhydrous solvents and to ensure all glassware is thoroughly dried, for instance, by oven-baking, before use.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Humidity | Recommended Solution(s) |
| Inconsistent or Patchy Coating | - Fluctuations in ambient humidity during deposition.- Insufficient surface-adsorbed water for uniform reaction initiation. | - Perform the deposition in a controlled humidity environment (e.g., glove box, desiccator).- Ensure the relative humidity is within the optimal range (e.g., 30-50%) to provide enough water for hydrolysis without causing bulk polymerization. |
| Low Water Contact Angle (Poor Hydrophobicity) | - Low Humidity: Incomplete monolayer formation, leaving exposed hydrophilic substrate.- High Humidity: Formation of a disordered, rough surface with exposed silanol (B1196071) groups instead of a dense layer of butyl chains. | - If humidity was too low: Increase the relative humidity to ensure complete hydrolysis and condensation.- If humidity was too high: Decrease the relative humidity to prevent bulk polymerization. Use anhydrous solvents and ensure dry glassware. |
| Visible Aggregates or Hazy Film on the Surface | - Excessively High Humidity: Causes rapid hydrolysis and polymerization of this compound in the bulk solution before it can assemble on the surface. | - Significantly reduce the humidity in the deposition chamber.- Use fresh, anhydrous solvents for solution-phase deposition.- Minimize the exposure of the substrate and silane solution to ambient air. |
| Poor Adhesion of the Film | - Formation of a weak, disordered polymer layer due to high humidity, which has poor adhesion to the substrate. | - Optimize the humidity to promote the formation of a well-ordered monolayer with strong covalent bonds to the substrate.- Ensure the substrate is properly cleaned and hydroxylated to provide sufficient reactive sites. |
| Lack of Reproducibility Between Experiments | - Variations in ambient laboratory humidity from day to day. | - Implement a standardized protocol with a controlled humidity environment for all depositions.- Record the temperature and relative humidity for each experiment to track potential sources of variation. |
Data Presentation
The following tables summarize the expected impact of relative humidity on the quality of alkyltrichlorosilane monolayers. The data is based on studies of analogous long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), and provides a general trend that can be expected for this compound.
Table 1: Effect of Relative Humidity on Water Contact Angle of Alkyltrichlorosilane Monolayers
| Relative Humidity (RH) | Expected Water Contact Angle | Inferred Monolayer Quality |
| < 20% | 80-95° | Potentially incomplete monolayer, exposed substrate. |
| 30-50% | 105-115° | Well-ordered, dense hydrophobic monolayer. |
| > 60% | 90-100° | Disordered monolayer with defects and/or aggregates. |
Note: Data is generalized from studies on octadecyltrichlorosilane and other long-chain alkyltrichlorosilanes.
Table 2: Influence of Relative Humidity on Alkyltrichlorosilane Film Characteristics
| Relative Humidity (RH) | Film Thickness | Surface Roughness (RMS) | Key Observations |
| Low (<20%) | Thinner, potentially incomplete | Low | Slow reaction, may result in "islands" of silane.[4] |
| Optimal (30-50%) | Consistent monolayer thickness (~1-2 nm) | Very Low (<0.5 nm) | Formation of a smooth, uniform, and dense monolayer. |
| High (>60%) | Thicker, variable | High | Presence of aggregates and a disordered, polymeric film.[5] |
Note: Data is generalized from studies on octadecyltrichlorosilane and other long-chain alkyltrichlorosilanes.
Experimental Protocols
Protocol 1: Vapor Phase Deposition of this compound
This protocol describes a method for the vapor phase deposition of this compound in a controlled humidity environment to achieve a high-quality hydrophobic monolayer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Vacuum desiccator or glove box with humidity control
-
Source of deionized water
-
Nitrogen or argon gas (high purity)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone cleaner
Procedure:
-
Substrate Preparation (Hydroxylation): a. Clean substrates by sonicating in acetone, followed by isopropanol (B130326), and finally deionized (DI) water for 15 minutes each. b. Dry the substrates with a stream of nitrogen or argon. c. Activate the surface to generate hydroxyl groups by either: i. Immersing in freshly prepared Piranha solution for 30 minutes (EXTREME CAUTION: Piranha solution is highly corrosive). Rinse copiously with DI water and dry with nitrogen. ii. Treating with a UV/Ozone cleaner for 15-20 minutes.
-
Deposition Setup: a. Place the cleaned, hydroxylated substrates inside the vacuum desiccator or glove box. b. Control the relative humidity inside the chamber to the desired level (e.g., 40%) using a saturated salt solution or a humidity controller. c. Allow the atmosphere inside the chamber to stabilize for at least 30 minutes.
-
Silane Deposition: a. Place a small, open vial containing 100-200 µL of this compound inside the deposition chamber, ensuring it is not in direct contact with the substrates. b. Seal the chamber and allow the deposition to proceed for 1-2 hours at room temperature. The this compound will evaporate and react with the hydroxylated surfaces.
-
Post-Deposition Treatment: a. Vent the chamber with dry nitrogen or argon. b. Remove the coated substrates and rinse them with an anhydrous solvent such as hexane (B92381) or toluene (B28343) to remove any physisorbed molecules. c. Perform a final rinse with isopropanol or ethanol (B145695) and dry with a stream of nitrogen. d. Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes to enhance the stability of the monolayer.
Protocol 2: Solution Phase Deposition of this compound
This protocol outlines a method for solution-phase deposition, emphasizing the need for anhydrous conditions to minimize bulk polymerization.
Materials:
-
Substrates (as in Protocol 1)
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane)
-
Anhydrous isopropanol or ethanol
-
Glove box or desiccator
Procedure:
-
Substrate Preparation: a. Follow the same substrate preparation and hydroxylation steps as in Protocol 1.
-
Silane Solution Preparation (perform in a low-humidity environment): a. Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Deposition: a. Immerse the freshly cleaned and hydroxylated substrates in the this compound solution. b. Allow the deposition to proceed for 30-60 minutes at room temperature inside a glove box or desiccator to minimize exposure to ambient humidity.
-
Post-Deposition Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene). b. Perform a final rinse with anhydrous isopropanol or ethanol. c. Dry the substrates with a stream of nitrogen. d. Cure the substrates in an oven at 110-120°C for 30-60 minutes.
Mandatory Visualization
Caption: Reaction pathway for this compound deposition on a hydroxylated surface.
Caption: Troubleshooting workflow for this compound deposition issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Water, Hydrophobicity, and Hydrophilicity - Gelest [technical.gelest.com]
- 3. The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Technical Grade Butyltrichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade butyltrichlorosilane.
Disclaimer
The following protocols and troubleshooting advice are intended for use by qualified professionals. This compound is a flammable and corrosive material that reacts violently with water.[1][2] Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
A1: Technical grade this compound, often synthesized via a Grignard reaction, may contain several impurities.[4] These can include:
-
Unreacted starting materials: Such as silicon tetrachloride.
-
By-products of the Grignard reaction: Including magnesium halides and other organosilane species.[4]
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Other chlorosilanes: Such as trichlorosilane (B8805176) and dichlorosilane.[1][5]
-
Dopant elements: Trace amounts of boron and phosphorus compounds are common impurities in silicon-based materials and can be carried through the synthesis process.[1][6]
-
Carbon-containing impurities: Including methylchlorosilanes.[7]
Q2: What is the primary method for purifying technical grade this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[2][8] This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of approximately 149°C, it can be effectively separated from lower and higher boiling impurities.[9]
Q3: Can I use adsorption to purify this compound?
A3: Yes, adsorption is a viable technique, often used in conjunction with distillation, to remove specific impurities.[1] Adsorbents like silica (B1680970) gel or specialized ion-exchange resins can be effective in removing polar impurities and trace metals.[5][8]
Q4: My this compound appears cloudy. What could be the cause?
A4: Cloudiness is often a sign of hydrolysis. This compound reacts readily with moisture to form silicon-oxygen compounds (siloxanes) and hydrochloric acid.[1] This can occur due to exposure to atmospheric moisture or residual water in your storage container or purification apparatus. Ensure all glassware is thoroughly dried and the system is kept under a dry, inert atmosphere.
Q5: How can I confirm the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.[10][11]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of trace metal and elemental impurities like boron and phosphorus.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify organosilane impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor Separation Efficiency
| Possible Cause | Troubleshooting Step |
| Insufficient column packing or theoretical plates. | Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, Raschig rings).[2] |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation provides better separation.[13] |
| Flooding of the distillation column. | This occurs when excess vapor flow entrains liquid up the column. Reduce the heating rate to decrease the vapor velocity.[14] |
| Fluctuating heat source. | Use a stable heating mantle with a temperature controller to ensure consistent boiling. |
| Inadequate insulation. | Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[14] |
Issue: Product Contamination with Water
| Possible Cause | Troubleshooting Step |
| Moisture in the apparatus. | Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and assemble the apparatus while hot under a stream of dry inert gas. |
| Leaks in the system. | Check all joints and connections for leaks. Use high-vacuum grease on ground glass joints if necessary, ensuring it is compatible with chlorosilanes. |
| Inert gas is not dry. | Pass the inert gas through a drying agent (e.g., molecular sieves, calcium chloride) before it enters the distillation setup. |
Adsorption Purification
Issue: Adsorbent is Ineffective
| Possible Cause | Troubleshooting Step |
| Incorrect adsorbent choice. | Select an adsorbent based on the target impurities. Silica gel is effective for polar compounds, while specific ion-exchange resins can target boron and phosphorus.[5][8] |
| Adsorbent is not properly activated. | Activate the adsorbent according to the manufacturer's instructions. This often involves heating under vacuum to remove adsorbed water. |
| Insufficient contact time. | Reduce the flow rate of the this compound through the adsorbent bed to allow for adequate interaction time. |
| Adsorbent capacity is exceeded. | Use a larger amount of adsorbent or regenerate/replace the adsorbent bed. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify technical grade this compound by removing lower and higher boiling point impurities.
Materials:
-
Technical grade this compound
-
Heating mantle with a stirrer
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)[2]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
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Dry inert gas (Nitrogen or Argon) supply
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Drying tube (filled with calcium chloride or similar)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and assemble the fractional distillation apparatus while still warm under a flow of dry inert gas.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with technical grade this compound (do not fill more than two-thirds full).
-
Connect the fractionating column, distillation head with a thermometer, and condenser. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser.[13]
-
Attach a receiving flask. To protect from atmospheric moisture, the system should be connected to a dry inert gas line or a drying tube at the outlet.
-
-
Distillation:
-
Begin stirring and gently heat the flask using the heating mantle.
-
Observe the temperature and collect the first fraction, which will contain low-boiling impurities. This is typically a small volume that comes over at a temperature significantly below the boiling point of this compound (149°C).
-
As the temperature approaches the boiling point of this compound, change the receiving flask to collect the main fraction.
-
Collect the purified this compound fraction over a narrow temperature range (e.g., 148-150°C).
-
Once the temperature begins to rise significantly above the boiling point of this compound, or if the distillation rate drops off, stop the distillation. The remaining liquid in the distillation flask contains the high-boiling impurities.
-
-
Storage:
-
Store the purified this compound in a tightly sealed, dry container under an inert atmosphere.
-
Quantitative Data (Illustrative)
The following table provides illustrative data for a typical fractional distillation of this compound. Actual results may vary depending on the initial purity and specific distillation setup.
| Fraction | Boiling Range (°C) | Composition | Purity (Illustrative) |
| Forerun | < 145 | Lower-boiling impurities (e.g., other chlorosilanes) | - |
| Main Fraction | 148 - 150 | Purified this compound | > 99% |
| Residue | > 155 | Higher-boiling impurities (e.g., siloxanes) | - |
Visualizations
Caption: Fractional distillation workflow for this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Purification [chem.rochester.edu]
- 3. US9669400B2 - Method for purifying silane compound or chlorosilane compound, method for producing polycrystalline silicon, and method for regenerating weakly basic ion-exchange resin - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0879821B1 - Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - Google Patents [patents.google.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Determination of trace impurities in silicon and chlorosilanes by inductively coupled plasma atomic emission spectrometry and neutron activation analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Strategies for minimizing residual contaminants after butyltrichlorosilane treatment.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing residual contaminants after surface treatment with butyltrichlorosilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary residual contaminants after this compound treatment?
A1: The primary residual contaminants following this compound treatment are typically:
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Unreacted this compound: Molecules that have not covalently bonded to the surface.
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Hydrolysis Byproducts: this compound readily hydrolyzes in the presence of moisture to form butylsilanetriols (C₄H₉Si(OH)₃) and hydrochloric acid (HCl).[1]
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Oligomeric and Polymeric Siloxanes: The reactive silanol (B1196071) groups of hydrolyzed this compound can condense with each other to form oligomeric or polymeric siloxane networks (Si-O-Si). These can be loosely adsorbed on the surface.
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Physisorbed Multilayers: Excess silane (B1218182) can physically adsorb onto the covalently bonded monolayer, forming unstable multilayers.
Q2: How does moisture affect the outcome of the this compound treatment?
A2: Moisture is a critical factor in the silanization process. This compound reacts vigorously with water, which can be both beneficial and detrimental.[1] A small amount of surface-adsorbed water is necessary to hydrolyze the chlorosilane groups, allowing them to react with the surface hydroxyl groups. However, excess moisture in the reaction environment (e.g., in the solvent or on the substrate) will lead to premature hydrolysis and polymerization of the silane in solution before it can bind to the surface. This results in the formation of siloxane oligomers and polymers that can deposit on the surface as difficult-to-remove particulates and lead to a non-uniform, hazy, or rough coating.
Q3: What is the importance of post-treatment washing and which solvents are recommended?
A3: Post-treatment washing is a critical step to remove unreacted silane, hydrolysis byproducts, and physisorbed multilayers, ensuring a well-defined and stable surface modification. The choice of solvent is important. It is often recommended to perform an initial rinse with the same anhydrous solvent used for the silanization reaction (e.g., toluene (B28343) or benzene) to remove the bulk of the excess silane.[1][2] This is typically followed by washing with more polar solvents like ethanol (B145695), methanol, or acetone (B3395972) to remove polar byproducts.[3]
Q4: Is sonication necessary during the post-treatment washing steps?
A4: While not strictly mandatory, sonication during the washing steps is highly recommended.[3] It provides the necessary energy to disrupt and remove weakly adsorbed contaminants and physisorbed multilayers more effectively than simple rinsing or agitation.[3] This leads to a cleaner, more uniform, and stable silanized surface. However, care should be taken with delicate substrates, as high-power sonication could potentially cause damage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Surface Appearance | 1. Excess moisture in the reaction environment leading to premature hydrolysis and polymerization of this compound. 2. Inadequate removal of oligomeric/polymeric siloxane byproducts. | 1. Ensure the use of anhydrous solvents and thoroughly dried substrates. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Implement a multi-step washing protocol with sonication, using both non-polar and polar solvents. |
| Inconsistent or Patchy Surface Coating | 1. Incomplete cleaning of the substrate prior to silanization, leaving organic or particulate contaminants. 2. Insufficient surface hydroxyl groups for the silane to react with. 3. Uneven application of the silane solution. | 1. Employ a rigorous pre-cleaning procedure suitable for the substrate (e.g., piranha solution for glass/silicon, UV/ozone treatment). 2. Ensure the pre-cleaning/activation step effectively generates a high density of surface hydroxyl groups. 3. Ensure the substrate is fully and evenly immersed in the silane solution during treatment. |
| Poor Hydrophobicity of the Treated Surface | 1. Incomplete formation of the this compound monolayer. 2. Presence of hydrophilic residual contaminants, such as silanols from hydrolysis. 3. Degradation of the silane layer due to harsh cleaning conditions. | 1. Optimize reaction time and silane concentration. 2. Ensure thorough post-treatment washing and consider a final rinse with a non-polar solvent. 3. Avoid overly aggressive sonication or highly reactive cleaning agents after the initial post-treatment wash. |
| Surface Contamination Detected by Analysis (e.g., XPS, ToF-SIMS) | 1. Ineffective removal of unreacted silane and byproducts.[4][5][6][7] 2. Re-adsorption of contaminants from the washing solvent. 3. Introduction of contaminants from the handling or storage environment. | 1. Extend sonication time and/or perform additional washing cycles with fresh, high-purity solvents. 2. Use fresh, high-purity solvents for each washing step. 3. Handle and store the treated substrates in a clean, controlled environment. |
| Residual Chlorine Detected on the Surface | 1. Incomplete hydrolysis of the trichlorosilyl (B107488) groups. 2. Adsorption of HCl, a byproduct of the hydrolysis reaction. | 1. Ensure a controlled amount of moisture is present during the reaction or consider a post-treatment curing step in a humid environment. 2. Thoroughly rinse with a solvent capable of dissolving and removing HCl, such as isopropanol (B130326) or ethanol, followed by a final rinse with deionized water if appropriate for the substrate and subsequent application. |
Experimental Protocols
Protocol 1: Standard this compound Surface Treatment and Cleaning
-
Substrate Pre-cleaning and Hydroxylation:
-
Objective: To remove organic contaminants and generate surface hydroxyl groups.
-
Procedure:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate the substrate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
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Treat the substrate with an oxygen plasma or UV/ozone for 5-10 minutes to generate a high density of hydroxyl groups. Alternatively, for glass or silicon substrates, use a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood ).
-
Rinse extensively with deionized water and dry thoroughly under a nitrogen stream.
-
-
-
Silanization:
-
Objective: To form a self-assembled monolayer of this compound.
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
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Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
-
Post-Silanization Cleaning:
-
Objective: To remove residual contaminants.
-
Procedure:
-
Remove the substrate from the silane solution and rinse with fresh anhydrous toluene.
-
Sonicate the substrate in fresh anhydrous toluene for 10 minutes.
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Sonicate the substrate in fresh isopropanol or ethanol for 10 minutes.
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Rinse with fresh isopropanol or ethanol.
-
Dry the substrate thoroughly under a stream of nitrogen.
-
-
-
Curing (Optional but Recommended):
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Objective: To promote covalent bond formation and stabilize the silane layer.
-
Procedure:
-
Bake the cleaned, silanized substrate in an oven at 110-120°C for 30-60 minutes.
-
-
Protocol 2: Characterization of Surface Cleanliness using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Prepare samples at three stages: (a) after pre-cleaning, (b) after silanization and initial rinse, and (c) after the full post-silanization cleaning protocol.
-
-
XPS Analysis:
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
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Acquire a survey spectrum to identify the elemental composition of the surface.
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Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Analysis:
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Compare the elemental compositions of the different samples. A successful cleaning should show a significant reduction or elimination of the Cl 2p signal.
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Analyze the Si 2p high-resolution spectrum to distinguish between silicon from the substrate (e.g., Si-O in glass/silicon) and silicon from the silane layer (Si-C).
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The C 1s spectrum can be used to confirm the presence of the butyl groups from the silane.
-
-
Visualizations
Caption: Experimental workflow for this compound treatment and contaminant removal.
References
- 1. This compound | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Surface Cleaning Procedures for CTGS Substrates for SAW Technology with XPS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing poor adhesion of butyltrichlorosilane layers on substrates.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor adhesion of butyltrichlorosilane (BTS) layers on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor adhesion for this compound layers?
A1: The most common cause of poor adhesion is inadequate surface preparation.[1][2] The substrate must be scrupulously clean and possess available hydroxyl (-OH) groups for the silanization reaction to occur effectively.[3] Contaminants like oils, dust, or residual detergents can prevent the silane (B1218182) from bonding to the surface.[1][2]
Q2: How does humidity affect the silanization process?
A2: Humidity plays a critical role and its effect can be complex. Trichlorosilanes like BTS react rapidly with water.[4] While a minuscule amount of surface water is necessary to hydrolyze the silane to form reactive silanols, excessive atmospheric humidity can cause premature hydrolysis and polymerization of the silane in solution before it reaches the substrate.[5][6] This leads to the formation of aggregates and a non-uniform, poorly adhered layer.[6] It is often recommended to perform the deposition in a controlled, low-humidity environment.[7]
Q3: Can I use any solvent for the deposition?
A3: No, the choice of solvent is critical. It must be anhydrous (water-free) to prevent premature aggregation of the silane.[7] Toluene (B28343) is a commonly used solvent for this process.[8]
Q4: Is a post-deposition curing step necessary?
A4: Yes, a curing or baking step is essential.[2][7] This step promotes the formation of stable, covalent siloxane (Si-O-Si) bonds between the silane molecules and with the substrate surface, significantly improving the durability and adhesion of the layer.[9]
Q5: My coated surface is cloudy and non-uniform. What happened?
A5: A cloudy appearance typically indicates uncontrolled polymerization of the silane, either in the solution or on the surface.[9] This is often caused by excess moisture in the solvent or the reaction environment.[6] It can also result from using too high a concentration of silane.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: The silane layer peels or flakes off easily.
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Question: Did you adequately clean and activate the substrate surface?
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Answer: This is the most critical step. Organic residues or other contaminants will act as a weak boundary layer, preventing covalent bond formation.[10] An aggressive cleaning procedure, such as with a Piranha solution, followed by thorough rinsing and drying is recommended to ensure a high density of surface hydroxyl groups.[3]
-
-
Question: Was the substrate completely dry before deposition?
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Answer: While a monolayer of adsorbed water is needed, excess water on the surface can disrupt the formation of a uniform silane layer. Ensure the substrate is thoroughly dried with a stream of inert gas (like nitrogen or argon) just before use.
-
-
Question: Did you perform a post-deposition curing step?
Problem 2: The surface is hydrophobic, but the layer is not stable in aqueous solutions.
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Question: What were the humidity conditions during deposition?
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Answer: High humidity can lead to the formation of a thick, cross-linked polysiloxane layer that is not well-covalently bonded to the substrate itself.[5][6] This layer can appear well-formed initially but may delaminate upon prolonged exposure to liquids. Performing the reaction in a controlled low-humidity environment like a glove box is ideal.[7]
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-
Question: How was the substrate rinsed after deposition?
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Answer: An aggressive rinsing procedure can remove a poorly formed layer. However, a gentle but thorough rinse with fresh, anhydrous solvent is necessary to remove excess, unbound silane that could otherwise lead to instability.[7]
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Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common adhesion problems.
Caption: Troubleshooting workflow for poor this compound film adhesion.
Data Presentation
The quality of the silane layer is highly dependent on reaction conditions. The following table summarizes how key parameters can influence the outcome, as measured by water contact angle (a proxy for surface hydrophobicity and layer quality).
| Parameter | Condition 1 | Outcome 1 (Contact Angle) | Condition 2 | Outcome 2 (Contact Angle) | Probable Cause of Poor Adhesion |
| Substrate Cleaning | Piranha Etch | ~105-110° | Detergent Wash Only | < 90°, variable | Organic residue prevents covalent bonding.[1] |
| Relative Humidity | < 30% (in Glove Box) | ~105-110° | > 70% (Ambient Air) | Highly variable, often < 100° | Premature silane polymerization in solution.[5][6] |
| Solvent Purity | Anhydrous Toluene | ~105-110° | Toluene (Reagent Grade) | < 100°, hazy film | Trace water causes silane aggregation. |
| Post-Deposition Cure | 110°C for 45 min | ~105-110° | No Cure (Air Dry Only) | ~95-105°, poor stability | Incomplete covalent bond formation with the surface.[2][9] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Piranha Solution)
Caution: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work inside a certified fume hood.
-
Preparation: Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic.
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Immersion: Immerse the substrates (e.g., glass slides, silicon wafers) in the freshly prepared, hot Piranha solution for 15-30 minutes.
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Rinsing: Carefully remove the substrates and rinse them extensively with deionized (DI) water.
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Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas. Store in a desiccator or use immediately. The surface should be highly hydrophilic (water spreads out completely).
Protocol 2: this compound Deposition
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Environment: Perform this procedure in a low-humidity environment, such as a nitrogen-filled glove box.
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Solution Prep: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
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Deposition: Immerse the clean, dry substrates in the silane solution for 30-60 minutes at room temperature.
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Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.[7]
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Drying: Dry the substrates again with a stream of high-purity nitrogen.
Protocol 3: Curing and Finalization
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Curing: Place the coated substrates in an oven at 110-120°C for 30-60 minutes to covalently bond the silane layer to the substrate.[7]
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Cooling: Allow the substrates to cool to room temperature before use. The final surface should be uniform and highly hydrophobic.
Experimental and Reaction Workflow
The diagram below illustrates the key stages from initial substrate preparation to the final, stable silane layer.
Caption: Overall experimental workflow for this compound layer deposition.
Silanization Reaction Pathway
This compound bonds to hydroxylated surfaces through a two-step hydrolysis and condensation mechanism.
Caption: Simplified reaction pathway for this compound on a hydroxylated surface.
References
- 1. unicheminc.com [unicheminc.com]
- 2. suncoating.com [suncoating.com]
- 3. researchgate.net [researchgate.net]
- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. unicheminc.com [unicheminc.com]
Technical Support Center: Influence of Solvent Selection on Butyltrichlorosilane Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvent selection in reactions involving butyltrichlorosilane. This compound is a highly reactive compound, and the choice of solvent can significantly impact reaction rates, product yields, and the formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Problem: The reaction with this compound is sluggish or does not proceed to completion, leaving a significant amount of starting material.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Solvent Polarity: The solvent may not adequately support the reaction mechanism. For reactions proceeding through a polar transition state (e.g., SN2-like), a nonpolar solvent will slow the reaction. | Solution: Switch to a more polar, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to better solvate charged intermediates and increase the reaction rate. For reactions favoring an SN1-like pathway, a polar protic solvent might be considered, though solvolysis will be a competing reaction. |
| Solvent Coordination (Lewis Basicity): Ethereal solvents like THF or diethyl ether can act as Lewis bases, coordinating to the silicon center of this compound. This reduces its electrophilicity and reactivity towards the nucleophile.[1] | Solution: If reactivity is low in a coordinating solvent, switch to a non-coordinating solvent like hexane (B92381), toluene, or dichloromethane. If an ether is necessary for solubility, consider a bulkier, less coordinating ether. |
| Presence of Moisture: this compound reacts rapidly with water, leading to the formation of butylsilanetriol (B3053843) and subsequent condensation into polysiloxanes. This consumes the starting material and generates HCl, which can catalyze side reactions.[2] | Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | Solution: Gradually and carefully increase the reaction temperature while monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, in-situ NMR). |
Issue 2: Formation of White Precipitate or Insoluble Byproducts
Problem: A white solid precipitates from the reaction mixture, complicating purification and indicating byproduct formation.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis and Condensation: Trace moisture in the solvent or on the glassware leads to the hydrolysis of this compound to butylsilanetriol, which then self-condenses to form insoluble polysiloxanes (silicones).[3][4] | Solution: Adhere strictly to anhydrous reaction conditions. Use freshly distilled anhydrous solvents and ensure all glassware is properly dried. Perform the reaction under an inert atmosphere. |
| Reaction with Solvent: Protic solvents like alcohols will react with this compound in a process called solvolysis, where the chloro groups are substituted by alkoxy groups. The generated HCl can catalyze further reactions. | Solution: Unless solvolysis is the desired reaction, use aprotic solvents. If an alcohol is the intended nucleophile, it should be the limiting reagent or the reaction should be carefully controlled. |
| Precipitation of Amine Hydrochloride Salts: When using an amine base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct, the resulting ammonium (B1175870) salt may be insoluble in the reaction solvent. | Solution: Choose a solvent in which the amine hydrochloride salt is soluble, or one from which it can be easily filtered. Alternatively, use a non-coordinating solvent where the salt precipitates and can be removed by filtration at the end of the reaction. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of reaction with this compound?
A1: Solvent polarity plays a crucial role in determining the reaction mechanism and rate.
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Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These solvents are generally preferred for reactions with nucleophiles (e.g., alcohols, amines). They can solvate and stabilize charged intermediates or transition states that occur in SN2-like reactions, thus increasing the reaction rate. They do not, however, hydrogen bond with and "cage" the nucleophile, leaving it more reactive.
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Nonpolar Solvents (e.g., Hexane, Toluene): Reactions are often slower in nonpolar solvents due to their inability to stabilize polar intermediates. However, they are useful when trying to minimize side reactions or when using highly reactive nucleophiles.
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Polar Protic Solvents (e.g., Alcohols, Water): These solvents will react directly with this compound (solvolysis), replacing the chloro groups.[2] Therefore, they should only be used when the corresponding alkoxy- or silanol- product is desired.
Q2: I am observing the formation of oligomeric siloxanes. How can I prevent this?
A2: The formation of siloxane networks is a common issue and is almost always due to the presence of water.[5] To prevent this:
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Use anhydrous solvents and reagents.
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Dry all glassware thoroughly before use.
-
Run the reaction under a dry inert atmosphere (nitrogen or argon).
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If possible, use a monofunctional silane (B1218182) if only surface modification is desired to avoid crosslinking.[6]
Q3: How can I effectively manage the hydrogen chloride (HCl) byproduct?
A3: this compound reactions release three equivalents of HCl. This acidic byproduct can protonate nucleophiles, rendering them unreactive, or catalyze unwanted side reactions. To manage HCl:
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Use of a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) can be added to the reaction mixture to scavenge the HCl as it is formed.[7]
-
Inert Gas Sparging: For some applications, a slow stream of a dry, inert gas can be bubbled through the reaction mixture to help remove the gaseous HCl.
-
Excess Nucleophile: If the nucleophile is an inexpensive amine, it can be used in excess to act as both the reactant and the HCl scavenger.
Q4: Can I use ethereal solvents like THF with this compound?
A4: Yes, but with awareness of their Lewis basicity. Ethers like THF can coordinate to the silicon atom, which can modulate (decrease) the reactivity of the this compound.[1] This can be advantageous for controlling highly exothermic reactions, but may lead to slower reaction times.
Data Presentation
The following table provides illustrative data on the effect of solvent on the reaction of a generic primary alcohol with an alkyltrichlorosilane. Note that actual reaction rates and yields will vary depending on the specific substrates, temperature, and other conditions.
| Solvent | Solvent Type | Relative Reaction Rate (Illustrative) | Typical Yield of Silyl Ether (Illustrative) | Key Considerations |
| Hexane | Nonpolar Aprotic | 1 | 75-85% | Slow reaction rate, good for highly reactive nucleophiles. |
| Toluene | Nonpolar Aprotic | 2 | 80-90% | Slightly faster than hexane due to some polarizability. |
| Dichloromethane (DCM) | Polar Aprotic | 10 | >95% | Excellent for most silylations, good solubility for many substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | 90-95% | Good solvent, but its Lewis basicity can slightly reduce the silane's reactivity.[1] |
| Acetonitrile | Polar Aprotic | 15 | >95% | High polarity accelerates the reaction, but ensure it is rigorously anhydrous. |
| Ethanol | Polar Protic | Very Fast | 0% (Silyl Ether) | Reacts as a nucleophile (solvolysis) to form butyltriethoxysilane. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound in a Non-Coordinating Solvent (DCM)
This protocol describes the formation of a butyldialkoxychlorosilane or tributoxysilane depending on the stoichiometry.
Materials:
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This compound
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Primary Alcohol (e.g., 1-Butanol)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Triethylamine (TEA)
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Schlenk flask or three-necked round-bottom flask
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Magnetic stir bar
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Syringes and needles
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: In the flame-dried flask, dissolve the primary alcohol (1.0 eq) and triethylamine (3.3 eq for complete substitution) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition of this compound: Slowly add this compound (1.0 eq) to the stirred solution via syringe. A white precipitate of triethylammonium (B8662869) chloride will form.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Monitoring this compound Hydrolysis via In-situ NMR
This protocol allows for the qualitative and semi-quantitative analysis of the hydrolysis rate in different solvents.
Materials:
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This compound
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Anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈)
-
Water (H₂O)
-
NMR tubes with sealed caps
-
Microsyringe
Procedure:
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a known concentration of this compound in the anhydrous deuterated solvent.
-
Initial Spectrum: Acquire a baseline ¹H or ²⁹Si NMR spectrum of the starting material.
-
Initiation of Hydrolysis: Using a microsyringe, inject a known, small amount of water into the NMR tube. Cap the tube securely and shake vigorously to mix.
-
Time-Resolved NMR: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the butyl group protons adjacent to the silicon in this compound and the appearance of new signals corresponding to the hydrolysis products (butylsilanetriol and its condensation products). The rate of hydrolysis can be estimated by plotting the integral of the starting material's signal versus time.
Mandatory Visualization
Caption: Workflow for a typical silylation reaction using this compound.
Caption: Logical relationship between solvent choice and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Surface Characterization of Butyltrichlorosilane-Modified Materials Using XPS
For researchers, scientists, and drug development professionals, the precise control and thorough understanding of surface modifications are critical for a wide range of applications, from biocompatible coatings on medical devices to the functionalization of biosensors. Butyltrichlorosilane is an organosilane used to create hydrophobic surfaces through the formation of a self-assembled monolayer (SAM). X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for characterizing these modified surfaces, providing detailed information on elemental composition and chemical bonding states at the surface.[1]
This guide provides a comparative analysis of this compound-modified surfaces characterized by XPS, benchmarked against common alternative silanization agents: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and a fluorinated silane (B1218182), 1H, 1H, 2H, 2H-Perfluorooctyltriethoxysilane (PFOTES).
Performance Comparison: Quantitative XPS and Contact Angle Data
The effectiveness of surface modification is determined by the completeness of the silane layer and the resulting surface properties, such as hydrophobicity. XPS provides a quantitative measure of the elemental composition of the modified surface, while contact angle measurements offer insight into the functional outcome of the modification.
Table 1: Elemental Composition from XPS Survey Scans
| Surface Modifier | Substrate | C (at%) | Si (at%) | O (at%) | N (at%) | F (at%) | Reference |
| This compound (Expected) | SiO₂/Si | Varies | Varies | Varies | - | - | Inferred |
| Octadecyltrichlorosilane (OTS) | SiO₂/Si | Varies | Varies | Varies | - | - | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂/Si | ~52.2 | - | - | ~11.2 | - | [3] |
| Perfluorooctyltriethoxysilane (PFOTES) | SiO₂ | Varies | Varies | Varies | - | Varies | [4] |
Note: Atomic percentages (at%) can vary significantly based on monolayer quality, reaction conditions, and film thickness. The values for APTES correspond to a thick multilayer formation.[3]
Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV)
| Surface Modifier | Substrate | C 1s | Si 2p | N 1s | F 1s | Reference |
| This compound (Expected) | SiO₂/Si | ~285.0 (C-C/C-H) | ~102.5 (Si-O-Substrate), ~99.5 (Si-Substrate) | - | - | Inferred from[5] |
| Octadecyltrichlorosilane (OTS) | SiO₂/Si | ~285.3 (C-C/C-H) | ~103.5 (Si-O from SiO₂) | - | - | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂/Si | ~286.5 (C-N/C-O), ~285.0 (C-C) | ~102.2 (Si-O-Si) | ~400.0 (NH₂) | - | [7][8] |
| Perfluorooctyltriethoxysilane (PFOTES) | SiO₂ | ~293.5 (CF₃), ~291.5 (CF₂) | ~103.5 (Si-O from SiO₂) | - | ~689.0 | [4] |
Table 3: Water Contact Angle Measurements
| Surface Modifier | Substrate | Water Contact Angle (°) | Reference |
| This compound | Glass | > 90 (Hydrophobic) | [9] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | ~110 | [10] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 60 - 70 | [11] |
| Perfluorooctyltrichlorosilane (PFOTS) | PET Fabric | > 130 | [12] |
Experimental Protocols
Reproducible surface modification requires meticulous attention to the experimental procedure. The following are generalized protocols for substrate preparation and silanization.
General Substrate Preparation (for Silicon/Glass)
A clean, hydroxyl-rich surface is essential for successful silanization.
-
Cleaning: Substrates are sonicated in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.
-
Hydroxylation: To generate surface hydroxyl (-OH) groups, substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Silanization Protocols
a) this compound and other Alkyltrichlorosilanes (e.g., OTS) - Solution Phase Deposition
-
Solution Preparation: A dilute solution (typically 1-5 mM) of the alkyltrichlorosilane is prepared in an anhydrous non-polar solvent, such as toluene (B28343) or hexane, inside a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Immersion: The cleaned and hydroxylated substrates are immersed in the silane solution for a specified duration (e.g., 30 minutes to several hours).
-
Rinsing: After deposition, the substrates are rinsed thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: The substrates are then typically baked at an elevated temperature (e.g., 100-120 °C) to promote the formation of a cross-linked siloxane network on the surface.
b) (3-Aminopropyl)triethoxysilane (APTES) - Solution Phase Deposition
-
Solution Preparation: A solution of APTES (e.g., 1-5% v/v) is prepared in a solvent such as ethanol (B145695) or toluene.[3][13] The presence of a small amount of water can catalyze the hydrolysis of the ethoxy groups.
-
Immersion: Substrates are immersed in the APTES solution for a defined period, which can range from minutes to hours.[3]
-
Rinsing: The substrates are rinsed with the solvent to remove excess APTES.
-
Curing: A curing step (e.g., baking at 110 °C) is performed to complete the condensation reaction and bond the silane to the surface.[13]
c) Perfluorooctyltriethoxysilane (PFOTES) - Vapor Phase Deposition
-
Setup: Cleaned substrates and a small container with a few drops of PFOTES are placed inside a vacuum desiccator.
-
Deposition: The desiccator is evacuated to a low pressure to allow the silane to vaporize and deposit onto the substrates. The deposition can proceed for several hours.
-
Rinsing and Curing: After deposition, the substrates are rinsed with a solvent like ethanol and cured at an elevated temperature.
XPS Analysis Protocol
-
Instrument: A monochromatic Al Kα X-ray source is commonly used.
-
Analysis Chamber: A high vacuum environment (<10⁻⁸ Torr) is maintained.
-
Survey Scan: A wide binding energy scan (0-1200 eV) is acquired to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the elemental regions of interest (e.g., C 1s, Si 2p, O 1s, N 1s, F 1s) to determine chemical states and bonding environments.
-
Data Analysis: The high-resolution spectra are charge-corrected (often to the C 1s peak at 285.0 eV for C-C/C-H bonds) and peak-fitted to deconvolve different chemical species. Atomic concentrations are calculated from the survey scan peak areas after applying relative sensitivity factors.
Mandatory Visualizations
The following diagrams illustrate the chemical pathway of surface modification and the general experimental workflow.
References
- 1. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 2. XPS studies of Hydroxyapatite Powders by Grafting Octadecyltrichlorosilane | Scientific.Net [scientific.net]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Butyltrichlorosilane and Other Short-Chain Alkyltrichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of butyltrichlorosilane with other short-chain alkyltrichlorosilanes, namely methyltrichlorosilane, ethyltrichlorosilane, and propyltrichlorosilane. This analysis is designed to assist researchers and professionals in selecting the appropriate reagent for their specific applications, ranging from surface modification to chemical synthesis. The information is supported by a summary of physical properties and a discussion of expected performance differences based on available literature, supplemented with detailed experimental protocols.
Physical and Chemical Properties
The selection of an alkyltrichlorosilane is often dictated by its physical and chemical properties. The length of the alkyl chain influences key parameters such as boiling point, density, and flash point. A summary of these properties is presented in Table 1.
| Property | Methyltrichlorosilane | Ethyltrichlorosilane | Propyltrichlorosilane | This compound |
| Chemical Formula | CH₃SiCl₃ | C₂H₅SiCl₃ | C₃H₇SiCl₃ | C₄H₉SiCl₃ |
| Molecular Weight ( g/mol ) | 149.48[1] | 163.51[2] | 177.53[3] | 191.56[4] |
| Boiling Point (°C) | 66[5] | 99.5[2] | 123.5[3] | 149[4] |
| Density (g/mL at 25°C) | 1.273[5] | 1.238 at 20°C[2] | 1.195 at 20°C[3] | 1.16[4] |
| Flash Point (°C) | -12[6] | 22[2] | 33[7] | 45[4] |
| Refractive Index (n20/D) | 1.417 | 1.425 | 1.430 | 1.437[4] |
| Vapor Density (Air=1) | 5.17[1] | 5.6[2] | 6.15[3] | 6.4[8] |
Comparative Performance Analysis
Reactivity and Hydrolysis
All alkyltrichlorosilanes are highly reactive, particularly with water and other protic solvents, leading to the formation of silanols and hydrochloric acid.[1][2][6] This reactivity is the basis for their use in forming polysiloxane networks and self-assembled monolayers (SAMs). The rate of hydrolysis is influenced by steric hindrance from the alkyl group. It is expected that the rate of hydrolysis will decrease as the length of the alkyl chain increases due to increased steric hindrance around the silicon atom.
Expected Trend in Hydrolysis Rate: Methyltrichlorosilane > Ethyltrichlorosilane > Propyltrichlorosilane > this compound
This trend is critical when controlling the formation of siloxane films. A faster hydrolysis rate, as seen with methyltrichlorosilane, can lead to rapid, and potentially less controlled, polymerization in the presence of moisture.[9] Conversely, the slower hydrolysis of this compound may offer a more controlled reaction, allowing for the formation of more ordered films.
Surface Modification and Hydrophobicity
Alkyltrichlorosilanes are widely used to modify surfaces, rendering them hydrophobic. The length of the alkyl chain plays a significant role in the final hydrophobicity of the surface. Longer alkyl chains provide a more effective non-polar barrier to water.
Expected Trend in Surface Hydrophobicity (as measured by water contact angle): this compound > Propyltrichlorosilane > Ethyltrichlorosilane > Methyltrichlorosilane
Studies on longer-chain alkyltrichlorosilanes have shown that increasing the chain length leads to more densely packed and ordered self-assembled monolayers (SAMs), resulting in higher water contact angles. This principle suggests that this compound will form a more hydrophobic surface than its shorter-chain counterparts.
Thermal Stability
The thermal stability of the resulting siloxane layer or SAM is crucial for applications involving elevated temperatures. Research on the thermal stability of SAMs from undecyltrichlorosilane and octadecyltrichlorosilane (B89594) has shown that monolayers formed from longer alkyl chains exhibit greater thermal stability. This is attributed to stronger van der Waals interactions between the longer alkyl chains, which helps to maintain the integrity of the monolayer at higher temperatures.
Expected Trend in Thermal Stability: this compound > Propyltrichlorosilane > Ethyltrichlorosilane > Methyltrichlorosilane
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and other alkyltrichlorosilanes.
Determination of Hydrolysis Rate
This protocol describes a method to qualitatively compare the hydrolysis rates by observing the reaction with water.
Materials:
-
Methyltrichlorosilane, Ethyltrichlorosilane, Propyltrichlorosilane, this compound
-
Deionized water
-
Test tubes
-
Fume hood
Procedure:
-
Place 2 mL of deionized water into four separate test tubes.
-
Working in a fume hood, carefully add 0.5 mL of each respective alkyltrichlorosilane to a separate test tube.
-
Observe the vigor and speed of the reaction at the interface between the silane (B1218182) and water. Note the formation of a whitish precipitate (polysiloxane) and gas (HCl).
-
The relative rate of disappearance of the silane droplet can be used as a qualitative measure of the hydrolysis rate.
Surface Modification and Contact Angle Measurement
This protocol details the process for modifying a silicon wafer surface and measuring the resulting hydrophobicity.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Anhydrous toluene (B28343)
-
Methyltrichlorosilane, Ethyltrichlorosilane, Propyltrichlorosilane, this compound
-
Goniometer for contact angle measurement
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Clean the silicon wafers by immersing them in piranha solution for 15 minutes to create a hydrophilic, hydroxylated surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Prepare 1% (v/v) solutions of each alkyltrichlorosilane in anhydrous toluene in separate sealed containers under a nitrogen atmosphere.
-
Immerse the cleaned and dried silicon wafers into the respective silane solutions for 2 hours.
-
Rinsing: Remove the wafers from the solutions and rinse thoroughly with anhydrous toluene to remove any unreacted silane.
-
Curing: Dry the wafers under a stream of nitrogen and then cure them in an oven at 120°C for 1 hour.
-
Contact Angle Measurement: Measure the static water contact angle on the modified surfaces using a goniometer. An average of at least three measurements on different parts of each wafer should be taken.
Visualizations
Hydrolysis and Polycondensation Pathway
The following diagram illustrates the general reaction pathway for the hydrolysis and polycondensation of an alkyltrichlorosilane.
Caption: General reaction pathway of alkyltrichlorosilane hydrolysis and polycondensation.
Experimental Workflow for Surface Modification
This diagram outlines the key steps in the surface modification of a silicon wafer.
Caption: Experimental workflow for surface modification and characterization.
Logical Relationship of Alkyl Chain Length and Performance
This diagram illustrates the expected relationship between the alkyl chain length and key performance characteristics.
Caption: Expected impact of alkyl chain length on performance characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Butyltrichlorosilane versus octadecyltrichlorosilane (OTS) for creating hydrophobic surfaces.
A Comparative Guide to Butyltrichlorosilane and Octadecyltrichlorosilane (B89594) (OTS) for Creating Hydrophobic Surfaces
For researchers, scientists, and drug development professionals, the precise modification of surface properties is a critical aspect of experimental design and device fabrication. The creation of hydrophobic surfaces using self-assembled monolayers (SAMs) of organosilanes is a foundational technique for controlling interfacial properties, preventing non-specific binding, and fabricating microfluidic devices. Among the various precursors available, alkyltrichlorosilanes are highly effective due to their ability to form dense, covalently bound monolayers on hydroxylated surfaces like silicon wafers, glass, and metal oxides.
This guide provides an objective comparison between two common alkyltrichlorosilanes: this compound, with a short four-carbon alkyl chain, and Octadecyltrichlorosilane (OTS), with a long eighteen-carbon alkyl chain. The primary distinction lies in the length of their alkyl chains, which directly influences the packing density and non-polar character of the resulting monolayer, and consequently, its hydrophobicity.
Performance Comparison: Hydrophobicity and Stability
The effectiveness of a hydrophobic coating is primarily quantified by the static water contact angle (WCA), with higher angles indicating greater hydrophobicity. The stability of the coating under thermal stress is also a critical performance metric.
The fundamental difference in performance between this compound and OTS stems from their molecular structure. The long C18 alkyl chain of OTS allows for strong van der Waals interactions between adjacent molecules. This promotes the formation of a highly ordered, densely packed, and quasi-crystalline monolayer that presents a uniform, low-energy surface of methyl (CH₃) groups, leading to high water contact angles. In contrast, the shorter C4 chain of this compound results in weaker inter-chain van der Waals forces, leading to a less ordered and more disordered monolayer. This disorder can expose underlying polar groups or allow water molecules to penetrate the monolayer more easily, resulting in lower hydrophobicity.
Experimental data consistently shows that for alkyltrichlorosilanes, water contact angles increase with the length of the alkyl chain, eventually plateauing for chains of approximately six carbon atoms or longer.[1]
Table 1: Quantitative Performance Data for this compound and OTS SAMs
| Parameter | This compound (C4) | Octadecyltrichlorosilane (OTS) (C18) | Key Takeaway |
| Static Water Contact Angle | Expected to be < 103° on smooth SiO₂. Shorter alkyl chains generally result in less hydrophobic surfaces.[1] | 106° - 112° on smooth SiO₂.[2][3] Can reach up to 165° on textured silicon nanowire surfaces.[4] | OTS consistently produces a more hydrophobic surface with a significantly higher water contact angle due to its longer, more ordered alkyl chains. |
| Advancing WCA | < 103°[1] | ~103° (levels off for chains C6 and longer)[1] | The advancing contact angle, representing the maximum hydrophobicity, is higher for OTS. |
| Receding WCA | < 90°[1] | ~90° (levels off for chains C6 and longer)[1] | The receding angle, sensitive to surface heterogeneity, is also higher for the more ordered OTS monolayer. |
| Thermal Stability | Expected to be stable up to ~740 K in vacuum.[5] | Thermally stable up to 573 K (300 °C) in vacuum.[5] | Thermal stability is primarily determined by the robust Si-O-Si covalent bonds with the substrate, making it largely independent of the alkyl chain length.[5] Both SAMs offer excellent thermal stability. |
Logical Relationship: Alkyl Chain Length and Surface Hydrophobicity
The diagram below illustrates the direct relationship between the molecular structure of the silane (B1218182) precursor and the resulting surface property. The length of the non-polar alkyl chain is the determining factor for the degree of hydrophobicity achieved.
Experimental Protocols
The formation of high-quality self-assembled monolayers is highly sensitive to substrate cleanliness and the exclusion of excess water during the deposition process. The general workflow is applicable to both this compound and OTS.
Substrate Preparation (for Silicon Wafers with Native Oxide)
-
Sonication: Sonicate the silicon wafers sequentially in acetone, and isopropanol (B130326) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly under a stream of dry nitrogen gas.
-
Hydroxylation: Expose the substrates to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to clean and generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry again under a stream of dry nitrogen. The substrates should be used immediately. A clean, hydroxylated silicon surface is hydrophilic, with a water contact angle of less than 20°.[6]
Self-Assembled Monolayer (SAM) Formation by Solution Deposition
This procedure should be performed in an environment with controlled, low humidity, such as a glove box, to prevent premature hydrolysis and aggregation of the silane in solution.
-
Solution Preparation:
-
For this compound: Prepare a ~2 mM solution by adding approximately 3.3 µL of n-butyltrichlorosilane to 10 mL of an anhydrous solvent like n-hexadecane or toluene (B28343) in a glass container.[5]
-
For Octadecyltrichlorosilane (OTS): Prepare a 1-5 mM solution of OTS in an anhydrous solvent (e.g., n-hexadecane, toluene).
-
-
Immersion: Immediately immerse the freshly prepared, hydrophilic substrates into the silane solution. Ensure the container is sealed to minimize exposure to atmospheric moisture.
-
Reaction Time:
-
For this compound: Allow the reaction to proceed for 20-30 minutes.
-
For OTS: A complete, well-ordered monolayer typically forms over several hours (2-24 hours). Shorter times can result in incomplete or disordered films.
-
-
Post-Deposition Rinsing: Remove the substrates from the solution and rinse thoroughly with a solvent (e.g., toluene or isopropanol) to remove any physisorbed molecules.
-
Curing: Dry the coated substrates with a stream of dry nitrogen and then cure them in an oven at 100-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.
Characterization
-
Contact Angle Goniometry: The hydrophobicity of the modified surface is quantified by measuring the static water contact angle. A droplet of deionized water is placed on the surface, and the angle between the solid-liquid and liquid-vapor interface is measured.
-
Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the SAM, providing insight into the quality and packing of the monolayer.
Conclusion
The choice between this compound and Octadecyltrichlorosilane depends directly on the desired level of surface hydrophobicity.
-
Octadecyltrichlorosilane (OTS) is the superior choice for applications requiring maximum hydrophobicity, achieving water contact angles well over 100°. Its long alkyl chain facilitates the formation of a dense, highly ordered monolayer, which serves as an excellent barrier against water.
-
This compound produces a less hydrophobic surface. While it forms a covalently bound monolayer with the same robust thermal stability as OTS, the shorter alkyl chain prevents the formation of a highly ordered structure, resulting in a lower water contact angle. It may be suitable for applications where only a moderate increase in hydrophobicity is required.
For researchers in drug development and related fields, the well-defined, stable, and highly hydrophobic surfaces created by OTS are often preferred for creating predictable and reproducible surface properties for biosensors, cell culture platforms, and microfluidic devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. [2102.03095] Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups [arxiv.org]
- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 5. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Water Contact Angles on Surfaces Treated with Butyltrichlorosilane and Alternatives
For researchers, scientists, and drug development professionals working with surface modifications, achieving a desired level of hydrophobicity is often crucial. Butyltrichlorosilane is a common reagent for rendering surfaces water-repellent. However, a variety of other organosilanes are available, each offering a unique performance profile. This guide provides an objective comparison of the water contact angles achieved with this compound and other popular alternatives, supported by experimental data.
Performance Comparison of Hydrophobic Silane (B1218182) Treatments
The selection of a silanization agent significantly impacts the resulting surface hydrophobicity, which is quantified by the water contact angle. A higher contact angle indicates greater water repellency. The following table summarizes the water contact angles reported for various silane treatments on common substrates like glass and silicon wafers. It is important to note that direct comparisons should be made with caution, as experimental conditions such as substrate preparation, silane concentration, and reaction time can influence the final contact angle.
| Silane Treatment | Substrate | Water Contact Angle (°) | Measurement Type |
| This compound (BTS) | Glass | ~90 | Static |
| Octyltrichlorosilane (OTS-8) | SiO2/Si Wafer | 99 | Static |
| Octadecyltrichlorosilane (OTS-18) | Glass | 112 | Static |
| Octadecyltrichlorosilane (OTS-18) | SiO2/Si Wafer | 105-110 | Static |
| t-Butyldimethylchlorosilane (tBDM) | Glass | Advancing: 108.0 ± 2.7°, Receding: 81.8 ± 7.8° | Dynamic |
| (3,3,3-Trifluoropropyl)trichlorosilane | Glass | ~95 | Static |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Glass | >110 | Static |
| Dichlorooctamethyltetrasiloxane | Glass | up to ~95 | Static[1] |
Experimental Protocols
Reproducible and reliable water contact angle measurements depend on meticulous experimental procedures. Below is a generalized protocol for the surface treatment of glass or silicon substrates with a trichlorosilane (B8805176) agent and subsequent contact angle measurement.
Materials
-
Substrate (e.g., glass microscope slides, silicon wafers)
-
Selected trichlorosilane (e.g., this compound, octadecyltrichlorosilane)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Deionized water
-
Isopropyl alcohol
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas for drying
-
Contact angle goniometer
Procedure
-
Substrate Cleaning and Activation:
-
Sonciate the substrates in isopropyl alcohol for 15 minutes, followed by a thorough rinse with deionized water.
-
Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 120°C for at least one hour to remove any residual water.
-
-
Silanization:
-
Prepare a solution of the desired trichlorosilane in an anhydrous solvent (e.g., a 1% v/v solution in toluene) inside a glovebox or a moisture-free environment.
-
Immerse the cleaned and dried substrates in the silane solution for a specified duration (typically ranging from 30 minutes to several hours). The reaction time can be optimized to achieve the desired surface coverage and hydrophobicity.
-
After immersion, rinse the substrates with the anhydrous solvent to remove any unreacted silane.
-
-
Curing and Final Preparation:
-
Cure the coated substrates in an oven at 110-120°C for one hour to promote the formation of a stable siloxane network on the surface.
-
Allow the substrates to cool to room temperature before contact angle measurement.
-
-
Water Contact Angle Measurement:
-
Place the treated substrate on the stage of the contact angle goniometer.
-
Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
For a static contact angle , capture an image of the droplet and use the goniometer software to measure the angle at the three-phase (solid-liquid-vapor) contact line.
-
For dynamic contact angles , slowly add more water to the droplet to measure the advancing angle (the angle just before the contact line moves outward) and then slowly withdraw water to measure the receding angle (the angle just before the contact line moves inward).[2][3][4] The difference between the advancing and receding angles is the contact angle hysteresis.
-
Perform measurements at multiple locations on the surface to ensure statistical reliability.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for measuring the water contact angle on a silane-treated surface.
Caption: Experimental workflow for surface treatment and water contact angle measurement.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolinscientific.com [biolinscientific.com]
- 4. researchgate.net [researchgate.net]
Atomic Force Microscopy (AFM) analysis of butyltrichlorosilane monolayers.
A Comparative Guide to the AFM Analysis of Butyltrichlorosilane and Other Alkyltrichlorosilane Monolayers
For researchers, scientists, and drug development professionals working with surface modifications, the choice of silane (B1218182) for creating self-assembled monolayers (SAMs) is a critical factor that dictates the physicochemical properties of the surface. This guide provides a comparative analysis of this compound, a short-chain alkyltrichlorosilane, with its longer-chain counterparts, focusing on their characterization using Atomic Force Microscopy (AFM). The information presented here is supported by experimental data from various studies to aid in the selection of the most suitable silane for specific applications.
Introduction to Alkyltrichlorosilane Monolayers
Alkyltrichlorosilanes (R-SiCl₃) are a class of organosilicon compounds that readily react with hydroxylated surfaces, such as silicon wafers with a native oxide layer, to form well-ordered and covalently bound self-assembled monolayers. The trichlorosilyl (B107488) group acts as a reactive headgroup, while the alkyl chain (R) forms the body of the monolayer. The length of this alkyl chain is a key determinant of the monolayer's properties, including its thickness, packing density, surface energy, and stability.
This compound, with its four-carbon alkyl chain, is a common choice for creating hydrophobic surfaces. However, its performance characteristics can differ significantly from those of longer-chain alkylsilanes like octadecyltrichlorosilane (B89594) (OTS). AFM is an indispensable tool for visualizing and quantifying these differences at the nanoscale.
Quantitative Data Comparison
The following tables summarize key quantitative parameters obtained from AFM and other surface analysis techniques for short-chain and long-chain alkyltrichlorosilane monolayers. Direct quantitative AFM data for this compound is not extensively available in the reviewed literature; therefore, data for other short-chain alkylsilanes like octylsilane (B1236092) are used for comparison, as they exhibit similar behavior.
Table 1: Comparison of Surface Properties of Short-Chain vs. Long-Chain Alkyltrichlorosilane SAMs
| Property | Short-Chain Alkylsilanes (e.g., this compound, Octylsilane) | Long-Chain Alkylsilanes (e.g., Dodecyltrichlorosilane, Octadecyltrichlorosilane) |
| Water Contact Angle | Lower (e.g., ~107° for Octylsilane)[1] | Higher (e.g., 110-114° for OTS)[1] |
| Packing Density | Less Densely Packed[1] | Densely Packed (~20 Ų/molecule for OTS)[1] |
| Molecular Ordering | Less Ordered, More Gauche Defects[1] | Highly Ordered, Predominantly Trans Conformations[1] |
| Thermal Stability | Lower[1] | Higher[1] |
| Frictional Properties | Higher Friction[1] | Lower Friction (Better Lubricants)[1] |
| Surface Roughness (RMS) | Can be higher depending on conditions[1] | Can achieve smoother surfaces (e.g., ~0.1 nm for OTS)[2] |
| Theoretical Thickness | Shorter (e.g., ~1.2 nm for Octylsilane) | Longer (e.g., ~2.5 nm for OTS)[3] |
Table 2: AFM-Specific Data for Alkyltrichlorosilane Monolayers
| Parameter | Short-Chain Alkylsilanes (Representative) | Long-Chain Alkylsilanes (OTS) |
| RMS Roughness | Typically > 0.2 nm | As low as 0.1 nm[2] |
| Monolayer Thickness | ~1.0 - 1.5 nm | ~2.5 - 2.7 nm[3] |
| Domain Size | Smaller, less defined domains | Larger, well-defined domains |
Experimental Protocols
Reproducible formation and analysis of high-quality SAMs are crucial for obtaining reliable data. The following protocols outline the standard procedures for SAM preparation and subsequent AFM imaging.
Protocol 1: Preparation of Alkyltrichlorosilane Monolayers
-
Substrate Preparation:
-
Use single-crystal silicon wafers with a native oxide layer.
-
Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To ensure a fully hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Perform the deposition in a low-humidity environment (e.g., a glovebox) to control the reaction.
-
Prepare a dilute solution (e.g., 1 mM) of the alkyltrichlorosilane in an anhydrous solvent such as toluene (B28343) or hexane.
-
Immerse the cleaned substrates in the silane solution for a specified duration (e.g., 1-24 hours). The immersion time can influence the quality of the monolayer.
-
After immersion, rinse the substrates with the pure solvent to remove any physisorbed molecules.
-
Cure the monolayers by baking them at an elevated temperature (e.g., 120 °C) for about 1 hour to promote cross-linking between adjacent silane molecules.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system equipped with a high-resolution scanner and placed on a vibration isolation table to minimize environmental noise.
-
Select appropriate AFM cantilevers. For imaging in air, silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.
-
-
Imaging Parameters:
-
Imaging Mode: Tapping mode (also known as intermittent contact mode) is generally preferred for imaging soft organic monolayers as it minimizes lateral forces that can damage the surface.
-
Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and uniformity of the SAM. Then, zoom in on areas of interest for higher-resolution imaging.
-
Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to be as close to the free air amplitude as possible while maintaining stable imaging (typically 80-95%). This minimizes the applied force.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
-
Data Acquisition and Analysis:
-
Acquire both height and phase images. Phase images are often sensitive to variations in surface properties like adhesion and viscoelasticity, and can reveal domain boundaries or defects not visible in the height image.[4]
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the root-mean-square (RMS) roughness from the height data to quantify the surface smoothness.
-
Measure the thickness of the monolayer by imaging a scratched area and measuring the height difference between the monolayer and the substrate.
-
Visualizing the Process and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural differences between short- and long-chain alkyltrichlorosilane monolayers.
Caption: Experimental workflow for the preparation and AFM analysis of alkyltrichlorosilane monolayers.
Caption: Structural comparison of short-chain vs. long-chain alkylsilane monolayers.
Conclusion
The choice between this compound and a longer-chain alkylsilane for the formation of a self-assembled monolayer has significant implications for the resulting surface properties. Long-chain alkylsilanes, such as OTS, generally form more ordered, densely packed, and stable monolayers with lower surface roughness due to stronger van der Waals interactions between the alkyl chains.[1] In contrast, short-chain silanes like this compound result in less ordered and less stable monolayers.
AFM is a powerful technique for characterizing these differences, providing quantitative data on surface roughness, monolayer thickness, and domain structure. While specific quantitative AFM data for this compound is limited in the literature, the general principles and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when selecting an alkyltrichlorosilane for their specific application. The provided experimental protocols offer a starting point for achieving high-quality, reproducible monolayers for AFM analysis.
References
A Comparative Guide to Surface Energy Reduction: Butyltrichlorosilane vs. Fluorosilanes
For researchers, scientists, and drug development professionals engaged in surface modification, the choice of a suitable agent to lower surface energy is critical. This guide provides a detailed comparison of butyltrichlorosilane, a common alkylsilane, and a range of fluorosilanes for their effectiveness in reducing surface energy and inducing hydrophobicity. This analysis is supported by experimental data to facilitate an informed selection for your specific application.
Executive Summary
Both this compound and fluorosilanes are effective in creating low-energy surfaces by forming self-assembled monolayers (SAMs) on hydroxylated substrates. This compound, an alkylsilane, provides a significant increase in hydrophobicity. However, fluorosilanes, with their fluorine-rich chains, generally exhibit superior performance, often leading to superhydrophobic surfaces with exceptionally high water contact angles and oleophobicity. The choice between these two classes of silanes will depend on the required degree of hydrophobicity, the chemical environment, and cost considerations.
Performance Comparison
The primary metric for evaluating the hydrophobicity of a surface is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface and lower surface energy. The data presented below, compiled from various studies, compares the performance of this compound with several fluorosilanes on different substrates.
| Silane (B1218182) Type | Chemical Name | Substrate | Water Contact Angle (WCA) | Reference |
| Alkylsilane | This compound | Silicon Dioxide | ~90° | |
| Fluorosilane | (3,3,3-Trifluoropropyl)trichlorosilane | Nanoporous Polymer | >150° (Superhydrophobic) | |
| Fluorosilane | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Marble | 155° (Superhydrophobic) | |
| Fluorosilane | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Wood | Enhanced hydrophobicity | |
| Fluorosilane | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17) | Aluminum | 175° | |
| Fluorosilane | Tridecafluorooctyltriethoxysilane | Glass, Ceramic | Low reflective index, anti-sticking | |
| Fluorosilane | Heptadecafluorodecyltriethoxysilane | Glass, Ceramic | Low reflective index, anti-sticking |
Mechanism of Action: Silanization
The process of surface modification with both this compound and fluorosilanes involves a two-step chemical reaction and self-assembly process known as silanization. This process results in a durable covalent bond between the silane and the substrate, leading to a stable, low-energy surface.
Long-Term Stability of Butyltrichlorosilane Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing surface modification techniques, the long-term stability of functional coatings is paramount for ensuring experimental reproducibility and product reliability. Butyltrichlorosilane (C4H9Cl3Si) is a common reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). This guide provides an objective comparison of the anticipated long-term stability of this compound coatings with two other widely used alternatives: octadecyltrichlorosilane (B89594) (OTS) and perfluorooctyltrichlorosilane (FOTS).
While direct, long-term quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes experimental data from analogous short- and long-chain alkylsilanes and fluorinated silanes to provide a predictive and comparative framework.
Comparative Stability Analysis: this compound vs. Alternatives
The long-term performance of silane (B1218182) coatings is primarily determined by their resistance to hydrolytic, thermal, and photochemical degradation. These factors can lead to a decline in performance, most commonly observed as a decrease in hydrophobicity (water contact angle).
Hydrolytic Stability
Hydrolytic degradation involves the breakdown of the siloxane bonds (Si-O-Si) that anchor the coating to the substrate and cross-link the silane molecules. This is a critical factor for applications in aqueous environments or humid conditions.
Expected Performance:
-
This compound: Due to its shorter alkyl chain, this compound coatings are expected to offer a less dense monolayer compared to their longer-chain counterparts. This can allow for greater water penetration and interaction with the underlying siloxane bonds, leading to a more rapid decline in hydrophobicity over time when exposed to water.
-
Octadecyltrichlorosilane (OTS): The long alkyl chains of OTS form a more densely packed and crystalline-like monolayer.[1] This increased van der Waals interaction between chains provides a more effective barrier against water ingress, resulting in superior hydrolytic stability compared to shorter-chain silanes.[2] Studies on similar long-chain silanes have shown a gradual decrease in water contact angle after prolonged immersion in water.[2]
-
Perfluorooctyltrichlorosilane (FOTS): The fluorinated alkyl chains in FOTS are highly effective at repelling water, contributing to excellent hydrolytic stability.
Table 1: Comparative Hydrolytic Stability of Silane Coatings
| Silane Coating | Alkyl Chain Length | Expected Long-Term Performance in Aqueous Environments | Supporting Evidence |
| This compound | C4 | Moderate | Inferred from the behavior of other short-chain alkylsilanes. |
| Octadecyltrichlorosilane (OTS) | C18 | Good to Excellent | Longer alkyl chains provide a more effective barrier to water.[3] Gradual decrease in contact angle observed over hundreds of hours of water immersion for similar long-chain silanes.[2] |
| Perfluorooctyltrichlorosilane (FOTS) | C8 (Fluorinated) | Excellent | The high hydrophobicity of the fluorinated chain enhances resistance to water. |
Note: The performance of this compound is an educated estimation based on the established principles of the impact of alkyl chain length on the stability of silane coatings.
Thermal Stability
Thermal stability is crucial for applications involving elevated temperatures. Degradation at high temperatures can involve the breakdown of the alkyl chain or the cleavage of the silane from the substrate.
Expected Performance:
-
This compound: The thermal stability of alkylsilane SAMs is influenced by the length of the alkyl chain. Shorter chains may exhibit slightly lower thermal stability compared to longer, more ordered chains.
-
Octadecyltrichlorosilane (OTS): OTS monolayers are known to be thermally stable. Studies have shown that OTS layers on planar surfaces are stable up to 250 °C, with complete decomposition occurring around 400 °C.[2]
-
Perfluorooctyltrichlorosilane (FOTS): Fluorinated silanes generally exhibit high thermal stability.
Table 2: Comparative Thermal Stability of Silane Coatings
| Silane Coating | Decomposition Temperature (Air) | Key Observations |
| This compound | Data not readily available | Expected to be slightly lower than longer-chain alkylsilanes. |
| Octadecyltrichlorosilane (OTS) | ~400 °C (on planar surfaces) | Stable up to 250 °C.[2] |
| Perfluorooctyltrichlorosilane (FOTS) | > 400 °C | Generally high thermal stability. |
Note: The decomposition temperature for this compound is an estimation based on general trends observed with alkylsilane stability.
Photochemical Stability
Exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, can lead to the degradation of organic molecules, including the alkyl chains of silane coatings. This can result in a loss of hydrophobicity.
Expected Performance:
-
This compound and OTS: Alkylsilane monolayers are susceptible to UV degradation. The primary mechanism is believed to be a photo-oxidative process that leads to the cleavage of the alkyl chains.[4][5]
-
FOTS: The carbon-fluorine bonds in FOTS are generally more resistant to UV degradation than carbon-hydrogen bonds, suggesting potentially higher photochemical stability.
Experimental Protocols
To rigorously assess the long-term stability of silane coatings, a series of standardized and accelerated tests should be performed.
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants. This is typically achieved by sonication in a sequence of solvents such as acetone, ethanol, and deionized water.[6]
-
Hydroxylation: To ensure a high density of surface hydroxyl groups for silane attachment, substrates are treated with an oxidizing agent. A common method is immersion in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. An alternative, safer method is treatment with a UV-ozone cleaner.
Silane Coating Deposition (Vapor or Solution Phase)
-
Solution Phase Deposition:
-
Prepare a dilute solution (e.g., 1-5 mM) of the trichlorosilane (B8805176) in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and hydroxylated substrate in the silane solution for a specified time (e.g., 30-60 minutes).
-
Remove the substrate, rinse thoroughly with the anhydrous solvent to remove excess silane, and dry with a stream of inert gas.
-
Cure the coated substrate, typically by baking at 100-120°C for 1 hour, to promote the formation of a stable, cross-linked siloxane network.[6]
-
-
Vapor Phase Deposition:
-
Place the cleaned and hydroxylated substrate in a vacuum desiccator.
-
Place a small vial containing a few drops of the trichlorosilane in the desiccator.
-
Evacuate the desiccator to a low pressure. The silane will vaporize and deposit on the substrate surface.
-
After a set deposition time, vent the chamber and remove the coated substrate.
-
Cure the substrate as described for solution phase deposition.
-
Accelerated Aging and Stability Assessment
-
Hydrolytic Stability Test:
-
Immerse the coated substrates in deionized water or a buffered solution at a controlled temperature (e.g., 25°C or 50°C).
-
At regular intervals, remove the samples, dry them with nitrogen, and measure the water contact angle to assess the change in hydrophobicity over time.[2]
-
-
Thermal Stability Test:
-
Place the coated substrates in an oven or on a hotplate at various elevated temperatures.
-
After a set duration at each temperature, allow the samples to cool to room temperature and measure the water contact angle.
-
Thermogravimetric analysis (TGA) can also be used to determine the decomposition temperature of the coating.
-
-
Photochemical (UV) Stability Test:
-
Expose the coated substrates to a UV lamp of a specific wavelength and intensity in a controlled environment (e.g., ambient air).[7]
-
Measure the water contact angle at regular intervals to monitor the degradation of the coating.
-
Visualizing the Process
Experimental Workflow for Stability Assessment
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide to Operation of a UV Accelerated Aging Chamber [prestogroup.com]
Quantitative Analysis of Butyltrichlorosilane Surface Coverage: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over surface chemistry is a critical factor in the success of applications ranging from biocompatible coatings to drug delivery systems. Silanization, a process of modifying surfaces with organosilane molecules, is a cornerstone technique for tailoring surface properties. Among the various silanizing agents, butyltrichlorosilane is frequently employed to create hydrophobic surfaces due to the formation of a self-assembled monolayer of butylsilane.
This guide provides an objective comparison of this compound surface coverage with other common silanization agents. The performance is evaluated through quantitative data from key analytical techniques, and detailed experimental protocols are provided to support the reproducibility of the findings.
Comparative Analysis of Silane (B1218182) Surface Coverage
The efficacy of the silanization process is determined by factors such as the completeness of surface coverage, the resulting hydrophobicity, and the topography of the modified surface. The following tables summarize quantitative data to facilitate a direct comparison between surfaces modified with this compound (often analyzed as its hydrolyzed form, butylsilanetriol) and other widely used silanes.[1]
Table 1: Comparison of Water Contact Angle and Surface Roughness [1]
| Silane | Substrate | Water Contact Angle (°) | Surface Roughness (nm) |
| This compound | Glass | 105 ± 3 | 0.8 ± 0.2 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 110 ± 2 | 0.5 ± 0.1 |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 65 ± 4 | 1.2 ± 0.3 |
| Fluorosilane | Glass | 120 ± 3 | 1.5 ± 0.4 |
Table 2: Comparison of Analytical Techniques for Quantifying Silane Surface Coverage [2]
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm)[2][3][4] | No | High surface sensitivity, provides chemical bonding information | Requires high vacuum, may not provide absolute quantification without standards |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | Contact angle (degrees)[5] | No | Simple, rapid, and non-destructive measurement of surface energy | Highly sensitive to surface contamination and roughness |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness | Root mean square (RMS) roughness (nm), film thickness (nm)[5][6] | No | High-resolution 3D imaging, can be performed in liquid environments[7] | Small scan area, potential for tip-sample artifacts |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular information from the outer surface | Chemical mapping, depth profiling[5] | Yes (for depth profiling) | Extremely high surface sensitivity (top 1-2 nm), detailed molecular information | Quantification can be challenging, requires standards |
| Spectroscopic Ellipsometry | Film thickness and refractive index | Layer thickness (Å to µm) | No | Highly precise and accurate for thin film thickness measurement | Requires a reflective substrate and a model for data fitting |
Experimental Protocols
Accurate and reproducible quantification of silane surface coverage is contingent on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques cited.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Coverage
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface.[1]
Protocol:
-
Sample Preparation: Mount the silanized substrate onto a sample holder, ensuring the surface is free from contaminants.
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).[2]
-
X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV).[5]
-
Photoelectron Detection: Measure the kinetic energy and number of electrons that escape from the surface using an electron analyzer.[1]
-
Data Acquisition:
-
Data Analysis:
-
Calculate the binding energy of the electrons from their kinetic energy.
-
Identify elements by comparing the binding energies to known standards.
-
Determine the relative atomic concentrations from the peak areas using appropriate sensitivity factors.[1][5] The surface coverage can be estimated from the atomic concentration of silicon and carbon from the butyl group.
-
Contact Angle Goniometry for Surface Wettability
Contact angle goniometry provides a quantitative measure of a surface's wettability by measuring the contact angle of a liquid droplet on the surface.[5] A high contact angle (>90°) is indicative of a hydrophobic surface, which is characteristic of successful silanization with alkylsilanes like this compound.[1]
Protocol:
-
Sample Preparation: Place the silanized substrate on a level stage. Ensure the surface is clean and dry.
-
Droplet Deposition: Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Image Capture: Use a high-resolution camera to capture a profile image of the droplet on the surface.
-
Angle Measurement: Employ software to analyze the captured image and determine the contact angle, which is the angle formed between the tangent to the droplet at the three-phase (solid-liquid-vapor) contact point and the solid surface.[1]
-
Data Interpretation: A higher contact angle indicates greater hydrophobicity and, by extension, a more complete and well-ordered silane layer.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
AFM is a high-resolution imaging technique that provides topographical information about a surface at the nanoscale.[5]
Protocol:
-
Sample Preparation: Mount the silanized substrate on an AFM sample puck.
-
Cantilever Selection: Choose a suitable AFM cantilever and tip (e.g., silicon nitride) appropriate for the imaging mode.
-
Imaging Mode: Operate the AFM in a suitable mode, such as tapping mode, to minimize damage to the silane layer.[7]
-
Image Acquisition: Scan the tip across the sample surface to generate a 3D topographical map.
-
Data Analysis:
-
Process the raw image to remove artifacts.
-
Calculate the root mean square (RMS) roughness to quantify the surface texture.
-
If a scratch is made in the silane layer, the height difference between the coated and uncoated areas can be measured to determine the layer thickness.
-
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for silane-based surface modification and analysis.
Caption: Logical flow for selecting an analytical technique for surface analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. bioforcenano.com [bioforcenano.com]
Measuring the Unseen: A Comparative Guide to Ellipsometry for Butyltrichlorosilane Layer Thickness Analysis
For researchers, scientists, and drug development professionals working with surface modifications, the precise control and characterization of ultra-thin films are paramount. Butyltrichlorosilane (BTS) self-assembled monolayers (SAMs) are increasingly utilized to tailor surface properties for applications ranging from biosensors to drug delivery platforms. The accurate measurement of the thickness of these nanometer-scale layers is critical for ensuring reproducibility and functionality. This guide provides a comprehensive comparison of spectroscopic ellipsometry with other common techniques for this purpose, supported by experimental data and detailed protocols.
Spectroscopic ellipsometry stands out as a powerful, non-destructive optical technique for characterizing thin films. However, a clear understanding of its performance relative to other methods such as X-ray Photoelectron Spectroscopy (XPS), X-ray Reflectivity (XRR), and Atomic Force Microscopy (AFM) is essential for selecting the most appropriate tool for a given research need. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon data from analogous short-chain alkylsilanes to provide a robust comparative framework.
Performance Comparison of Measurement Techniques
The choice of characterization technique depends on various factors, including the required precision, the nature of the substrate, and the availability of instrumentation. Below is a summary of the performance of four key techniques for measuring the thickness of silane (B1218182) layers.
| Technique | Principle | Typical Thickness Range | Resolution | Advantages | Limitations |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of light upon reflection from a surface. | Sub-nanometer to several micrometers.[1] | ~0.1 nm[1] | Non-destructive, high sensitivity to very thin films, fast measurements. | For very thin films (<10 nm), thickness and refractive index can be correlated, often requiring assumptions in the model.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of electrons ejected from a material when bombarded with X-rays. | 0.5 nm to 10 nm.[3] | ~0.1 nm | Provides elemental composition and chemical state information in addition to thickness. | Requires high vacuum, can be destructive to some organic layers, thickness calculation is indirect. |
| X-ray Reflectivity (XRR) | Measures the intensity of X-rays reflected from a surface at grazing angles. | 0.5 nm to 350 nm.[4] | ~0.1 nm | Provides thickness, density, and surface roughness; does not require knowledge of optical constants.[5] | Requires a very smooth surface and is sensitive to interfacial roughness.[5] |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to create a topographical image. | Measures step heights from nanometers to micrometers. | Sub-nanometer in z-axis | Provides a direct topographical measurement of a created step height, visualizes surface morphology. | Requires creating a defect (scratch) in the monolayer, measurement can be affected by tip-sample interactions and contamination.[6] |
Experimental Protocols
The successful formation and characterization of a this compound monolayer depend on meticulous experimental execution. Below are detailed protocols for forming the SAM and measuring its thickness using ellipsometry.
Protocol 1: Formation of this compound (BTS) Self-Assembled Monolayer (Solution Phase Deposition)
This protocol describes a common method for the formation of a BTS SAM on a hydroxylated surface, such as a silicon wafer with a native oxide layer.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and activated substrates in the BTS solution for 1-2 hours at room temperature.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
-
Curing:
-
Cure the substrates by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Final Cleaning:
-
Sonicate the cured substrates in the anhydrous solvent for 5-10 minutes to remove any remaining unbound silane.
-
Dry the substrates with a stream of dry nitrogen.
-
Protocol 2: Thickness Measurement using Spectroscopic Ellipsometry
This protocol outlines the steps for measuring the thickness of the prepared BTS SAM.
-
Instrumentation:
-
A variable angle spectroscopic ellipsometer.
-
-
Measurement of the Bare Substrate:
-
Before film deposition, measure the ellipsometric parameters (Ψ and Δ) of the bare, cleaned, and activated silicon wafer at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the collected data to determine the thickness of the native silicon dioxide (SiO₂) layer. This value will be fixed in the subsequent model for the silane layer.
-
-
Measurement of the SAM-Coated Substrate:
-
Measure the ellipsometric parameters (Ψ and Δ) of the BTS-coated substrate at the same angles of incidence used for the bare substrate.
-
-
Data Modeling and Analysis:
-
Construct an optical model consisting of three layers: the silicon substrate, the native SiO₂ layer, and the this compound layer.
-
Fix the thickness of the SiO₂ layer to the value determined in step 2.
-
Model the BTS layer using a Cauchy model, assuming a refractive index of approximately 1.45 for short-chain alkylsilanes.[2]
-
Fit the model to the experimental data by varying the thickness of the BTS layer until the mean squared error (MSE) is minimized. The resulting thickness is the measured thickness of the BTS SAM.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps from substrate preparation to data analysis.
Concluding Remarks
Spectroscopic ellipsometry offers a rapid, non-destructive, and highly sensitive method for determining the thickness of this compound layers. While it requires careful modeling, particularly for ultra-thin films where the refractive index and thickness can be correlated, its advantages in terms of speed and sensitivity make it an invaluable tool in research and development. For applications requiring compositional information or a direct topographical measurement, complementary techniques such as XPS and AFM, respectively, should be considered. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and consistency of their surface modifications.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Vapor Deposition | [gelest.com]
- 6. reddit.com [reddit.com]
A Comparative Guide to Vapor Phase and Solution Deposition of Butyltrichlorosilane for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes is a cornerstone of modern materials science, enabling precise control over surface properties such as wettability, biocompatibility, and chemical reactivity. Butyltrichlorosilane (C₄H₉Cl₃Si) is a common precursor for creating hydrophobic surfaces due to its short alkyl chain and reactive trichlorosilyl (B107488) headgroup. The choice of deposition method—vapor phase versus solution phase—is a critical process parameter that significantly influences the quality, uniformity, and performance of the resulting this compound film.
This guide provides an objective comparison of these two deposition techniques, supported by representative experimental data from analogous organosilane systems, to assist researchers in selecting the optimal method for their specific application.
Quantitative Performance Comparison
While direct comparative studies on this compound are limited, data from other organosilanes, such as aminosilanes and other alkyltrichlorosilanes, provide valuable insights into the expected performance of each deposition method. The following table summarizes key performance metrics.
| Performance Metric | Vapor Phase Deposition | Solution Phase Deposition | Key Observations |
| Film Thickness | Typically forms well-controlled monolayers (~1-2 nm). Shorter chain trichlorosilanes like this compound may form thin polymeric layers (up to tens of nanometers) in the vapor phase.[1] | Prone to multilayer formation and aggregation, especially with trace amounts of water in the solvent. Film thickness is highly dependent on concentration, immersion time, and solvent purity. | Vapor deposition generally offers superior control for achieving uniform, thin films. |
| Surface Roughness (RMS) | Generally produces very smooth films with roughness values approaching that of the underlying substrate (typically < 0.5 nm).[2] | Surface roughness can be higher due to the potential for polymerization and aggregation of the silane (B1218182) in solution prior to surface attachment. | For applications requiring minimal surface topography, vapor deposition is the preferred method. |
| Water Contact Angle | Higher and more consistent contact angles are often achievable, indicating a more densely packed and ordered hydrophobic surface. | Can yield highly hydrophobic surfaces, but variability can be higher due to less uniform film formation. | Vapor deposition may offer more reproducible surface hydrophobicity. |
| Process Control | High degree of control over temperature, pressure, and precursor concentration, leading to high reproducibility. | Simpler setup but more sensitive to environmental factors like humidity and solvent purity, which can affect reproducibility. | Vapor deposition provides a more controlled and reproducible process. |
| Simplicity & Cost | Requires specialized vacuum equipment, making it a more complex and expensive setup. | Simple, low-cost procedure that can be performed with standard laboratory glassware. | Solution deposition is more accessible and cost-effective for initial screening and less critical applications. |
Experimental Protocols
Detailed methodologies for both vapor and solution phase deposition of this compound are provided below. These protocols are based on established methods for organosilane deposition and should be optimized for specific substrates and applications.
Vapor Phase Deposition Protocol
This method relies on the volatilization of this compound in a vacuum chamber to deposit a thin film on a substrate.
1. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents such as acetone, isopropanol (B130326), and deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by treatment with an oxygen plasma for 3-5 minutes or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Thoroughly rinse the substrate with deionized water and dry with an inert gas. The substrate should be used immediately.
2. Deposition Procedure:
-
Place the cleaned and activated substrate in a vacuum deposition chamber.
-
Place a small, open container with this compound (a few drops) inside the chamber, away from the substrate.
-
Evacuate the chamber to a base pressure of <10⁻³ mbar.
-
The deposition can be carried out at room temperature or with gentle heating of the substrate (e.g., 50-80 °C) to promote the reaction.
-
Allow the deposition to proceed for a set duration, typically ranging from 30 minutes to several hours, depending on the desired film characteristics.
-
After deposition, vent the chamber with an inert gas.
3. Post-Deposition Treatment:
-
Remove the coated substrate from the chamber.
-
Optionally, bake the substrate at 100-120 °C for 30-60 minutes to promote covalent bonding and remove any physisorbed molecules.
Solution Phase Deposition Protocol
This method involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent.
1. Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as described for vapor phase deposition to ensure a hydrophilic surface with a high density of hydroxyl groups.
2. Silane Solution Preparation:
-
Work in a dry environment (e.g., a glove box or under a flow of inert gas) to minimize exposure to moisture.
-
Prepare a dilute solution of this compound (e.g., 1% v/v) in an anhydrous solvent such as toluene (B28343) or hexane. The use of anhydrous solvents is critical to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Prepare the solution immediately before use.
3. Deposition Procedure:
-
Immerse the freshly cleaned and activated substrate in the this compound solution.
-
Allow the deposition to proceed for a specific duration, typically 1-2 hours at room temperature. The immersion time can be optimized to control film thickness and coverage.
-
After deposition, remove the substrate from the solution.
4. Post-Deposition Treatment:
-
Rinse the coated substrate thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bound silane molecules.
-
Perform a final rinse with a more volatile solvent like isopropanol or ethanol.
-
Dry the substrate with a stream of inert gas.
-
Cure the substrate by baking at 100-120 °C for 30-60 minutes to enhance the stability and cross-linking of the monolayer.
Visualizing the Deposition Workflows
The following diagrams illustrate the experimental workflows for both vapor and solution phase deposition of this compound.
Caption: Experimental workflow for vapor phase deposition of this compound.
Caption: Experimental workflow for solution phase deposition of this compound.
References
Thermal Stability of Butyltrichlorosilane Coatings on Silicon Wafers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing silicon wafers in their work, the stability of surface coatings is a critical factor influencing experimental reliability and outcomes. This guide provides a comprehensive evaluation of the thermal stability of butyltrichlorosilane (BTCS) coatings on silicon wafers, comparing their performance with other common organosilane alternatives. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate surface modification for thermally demanding applications.
Comparative Thermal Stability of Organosilane Coatings
The thermal stability of an organosilane coating is paramount in applications involving high-temperature processing steps. The decomposition of these coatings can lead to surface contamination and altered surface properties, compromising experimental results. The following table summarizes the thermal stability of various organosilane coatings on silicon wafers, primarily evaluated by Thermogravimetric Analysis (TGA) and annealing studies.
| Organosilane Coating | Abbreviation | Alkyl Chain Length | Onset Decomposition Temperature (°C) | Method of Analysis |
| This compound | BTCS | C4 | ~250 - 450 (Inferred) | Inferred from similar alkylsilanes |
| Aminopropyltriethoxysilane | APTES | C3 (functionalized) | ~250 | X-ray Photoelectron Spectroscopy (XPS) after annealing |
| Octadecyltrichlorosilane | OTS | C18 | ~252 - 300 | X-ray Photoelectron Spectroscopy (XPS) after annealing[3] |
| Alkylsiloxane Monolayers | - | - | ~467 | High-Resolution Electron Energy Loss Spectroscopy (HREELS)[2] |
Key Observations:
-
Alkyl Chain Length: For short to medium alkyl chains (approximately C6 to C18), the thermal desorption temperature does not show a significant dependence on the chain length[1]. This suggests that the Si-O-Si bonds anchoring the silane (B1218182) to the silicon dioxide surface and the initial C-C bonds of the alkyl chain are the primary determinants of thermal stability.
-
Decomposition Pathway: The thermal degradation of alkylsiloxane monolayers on oxidized silicon surfaces typically initiates with the cleavage of C-C bonds within the alkyl chain, rather than the Si-O bond at the substrate interface[2].
-
Functional Groups: The presence of different terminal functional groups can influence the thermal stability of the coating.
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability assessments, detailed experimental protocols are crucial. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and annealing studies, which are standard techniques for evaluating the thermal properties of thin films.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a coated silicon wafer as a function of temperature, identifying the onset temperature of decomposition.
Methodology:
-
Sample Preparation: A silicon wafer coated with the organosilane of interest is carefully cut into a size suitable for the TGA sample pan. An uncoated silicon wafer of the same dimensions is used as a reference.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition of the coating. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Annealing Studies Followed by Surface Analysis
Objective: To investigate changes in the chemical composition and morphology of the coating after exposure to specific temperatures for a defined duration.
Methodology:
-
Sample Preparation: Multiple silicon wafers are coated with the organosilane under investigation.
-
Annealing Procedure: The coated wafers are placed in a tube furnace under a controlled atmosphere (e.g., vacuum or inert gas). Each sample is heated to a specific temperature for a set duration (e.g., 30 minutes) and then allowed to cool to room temperature. A range of annealing temperatures is typically investigated.
-
Surface Analysis: After annealing, the surface of each wafer is characterized using various analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine changes in the elemental composition and chemical bonding of the surface, providing insights into the degradation mechanism.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify changes in the vibrational modes of the organic functional groups in the coating.
-
Atomic Force Microscopy (AFM): To visualize changes in the surface morphology and roughness of the coating.
-
Contact Angle Goniometry: To measure changes in the surface wettability, which can indicate degradation of the hydrophobic alkyl layer.
-
Logical Workflow for Evaluating Thermal Stability
The following diagram illustrates the logical workflow for a comprehensive evaluation of the thermal stability of an organosilane coating on a silicon wafer.
References
A Comparative Performance Analysis: Butyltrichlorosilane vs. Methoxy-Terminated Silanes
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal silane (B1218182) for surface modification, adhesion promotion, and biocompatibility.
In the realm of materials science and drug development, the precise control of surface properties is paramount. Silane coupling agents are indispensable tools for modifying surfaces at the molecular level, enhancing adhesion between dissimilar materials, and tailoring biocompatibility. This guide provides an objective comparison of the performance of butyltrichlorosilane, a representative chlorosilane, against a series of methoxy-terminated silanes. The selection of the appropriate silane is critical, as their reactivity, the resulting surface properties, and the stability of the modification can vary significantly. This report synthesizes experimental data to facilitate an informed decision-making process for your research and development endeavors.
Executive Summary
This compound and methoxy-terminated silanes are both effective for surface modification, but they differ fundamentally in their reactivity and handling characteristics. This compound, as a chlorosilane, is characterized by its high reactivity, leading to rapid formation of self-assembled monolayers (SAMs). However, this reactivity also presents challenges in controlling the deposition process and results in the formation of corrosive hydrochloric acid (HCl) as a byproduct.
Methoxy-terminated silanes, on the other hand, offer a more controlled and user-friendly approach. Their hydrolysis and condensation reactions are slower, allowing for greater process control and the formation of more ordered monolayers. The primary byproduct of their reaction is methanol, which is less corrosive than HCl. The performance of methoxy-terminated silanes can be further tuned by varying the length of the alkyl chain, which influences properties such as hydrophobicity and film durability.
Performance Comparison: Hydrophobicity and Reactivity
The effectiveness of a silane in modifying surface energy is often quantified by measuring the water contact angle on a treated substrate. A higher contact angle indicates a more hydrophobic surface. The reactivity of silanes is determined by the rate of hydrolysis of their functional groups. The following tables summarize key performance data for this compound and a selection of methoxy-terminated silanes.
Table 1: Comparative Hydrophobicity of Silane Coatings on Silicon Substrates
| Silane Compound | Chemical Formula | Water Contact Angle (°) |
| This compound | C₄H₉SiCl₃ | ~90 - 105° |
| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ | ~70 - 80° |
| Butyltrimethoxysilane | C₄H₉Si(OCH₃)₃ | ~90 - 100° |
| Octyltrimethoxysilane | C₈H₁₇Si(OCH₃)₃ | ~100 - 110° |
Note: The water contact angle values are approximate and can vary depending on the specific experimental conditions, including substrate preparation, deposition method, and curing parameters. The data presented is a synthesis of values reported in various literature sources.
Table 2: Comparative Reactivity of Silane Functional Groups
| Silane Type | Functional Group | Relative Hydrolysis Rate | Byproduct | Key Characteristics |
| Chlorosilane | -SiCl | Very High | HCl | Extremely reactive with moisture, rapid film formation, corrosive byproduct. |
| Methoxysilane | -Si(OCH₃) | High | CH₃OH | Reactive but more controllable than chlorosilanes, non-corrosive byproduct. |
| Ethoxysilane | -Si(OCH₂CH₃) | Moderate | CH₃CH₂OH | Slower reactivity than methoxysilanes, offering longer solution stability and a less toxic byproduct. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving consistent and reliable surface modifications. The following sections outline generalized protocols for surface preparation, silanization, and performance evaluation.
Protocol 1: Substrate Preparation (Silicon Wafers)
-
Cleaning: Immerse silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes at 90-120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinsing: Thoroughly rinse the wafers with deionized (DI) water.
-
Drying: Dry the wafers under a stream of high-purity nitrogen or argon gas.
-
Activation: Immediately before silanization, treat the wafers with an oxygen plasma or an ozone generator for 5-10 minutes to ensure a high density of surface hydroxyl (-OH) groups.
Protocol 2: Silanization
A) Vapor-Phase Deposition (for this compound and other volatile silanes):
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
Place a small vial containing 100-200 µL of the silane in the desiccator.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Allow the silanization to proceed for 1-12 hours at room temperature.
-
Vent the desiccator with dry nitrogen or argon.
-
Rinse the coated substrates with an anhydrous solvent (e.g., toluene (B28343) or hexane) to remove any physisorbed silane molecules.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
B) Solution-Phase Deposition (for Methoxy-Terminated Silanes):
-
Prepare a 1-5% (v/v) solution of the methoxy-terminated silane in an anhydrous solvent (e.g., toluene or isopropanol).
-
Immerse the cleaned and activated substrates in the silane solution for 30 minutes to 2 hours at room temperature. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to minimize premature hydrolysis of the silane in the solution.
-
Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent and then with isopropanol.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
Protocol 3: Performance Evaluation
A) Contact Angle Goniometry:
-
Place a small droplet (1-5 µL) of DI water on the silanized surface using a precision syringe.
-
Capture a high-resolution image of the droplet profile.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
B) Adhesion Strength Testing (Pull-Off Method, adapted from ASTM D4541):
-
Securely bond a loading fixture (dolly) to the silane-coated surface using a compatible adhesive.
-
Allow the adhesive to cure completely according to the manufacturer's instructions.
-
Attach a pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force at a constant rate until the dolly is detached from the substrate.
-
Record the force at which detachment occurs. The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.
-
Examine the failure mode (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) to understand the nature of the bond.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reaction pathways for both silane types and a typical experimental workflow for their comparison.
Conclusion
The choice between this compound and methoxy-terminated silanes is a trade-off between reactivity and process control. This compound offers a rapid method for creating hydrophobic surfaces, but its high reactivity and corrosive byproduct necessitate careful handling and may lead to less ordered monolayers. Methoxy-terminated silanes provide a more versatile and controllable platform for surface modification. The ability to tune the hydrophobicity and other surface properties by selecting different alkyl chain lengths makes them highly adaptable for a wide range of applications in research and drug development. For applications requiring well-defined, stable, and biocompatible surfaces, the controlled reaction kinetics of methoxy-terminated silanes often present a significant advantage.
Safety Operating Guide
Safe Disposal of Butyltrichlorosilane: A Guide for Laboratory Professionals
The proper disposal of butyltrichlorosilane is critical for ensuring laboratory safety and environmental protection. This highly reactive compound necessitates stringent protocols due to its flammability and violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[1][2] Adherence to established procedures is paramount for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling of this compound waste should be conducted within a chemical fume hood to mitigate inhalation risks.[3] Ensure that an emergency eye wash station and shower are readily accessible.[4]
Waste this compound and contaminated materials should be collected in a designated, tightly sealed container.[2] It is crucial to handle this waste under an inert atmosphere and prevent any contact with water or moisture.[3][5]
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[4] Ventilate the area and use non-sparking tools for cleanup.[3][6] Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4] Do not use water to clean up spills, as it will react violently.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key safety parameters and hazards associated with this compound.
| Parameter | Value/Information | Source |
| UN Number | 1747 | [6] |
| Flash Point | 126 °F | [1] |
| NFPA Flammability Rating | 2 (Moderate) | [4] |
| NFPA Reactivity Rating | 0 (Minimal) | [4] |
| Primary Hazards | Flammable liquid and vapor, reacts violently with water, causes severe skin burns and eye damage, toxic if inhaled. | [2][3] |
| Incompatible Materials | Water, strong oxidizing agents, alcohols, acids, bases, amines. | [5][6][7] |
| Hazardous Decomposition Products | Hydrogen chloride, organic acid vapors, carbon monoxide, silicon dioxide, phosgene, chlorine. | [4][6] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that the waste is handled safely from the point of generation to its final disposal by a licensed facility.
Detailed Disposal Procedure
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal plant.[2][3] The primary recommended method of disposal is incineration.[6] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or poured down the drain.[7] Empty containers should be handled with care as they may contain flammable residual vapors.[6]
By strictly following these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Butyltrichlorosilane
For researchers, scientists, and drug development professionals, the proper handling of reactive chemicals is paramount to ensuring a safe and productive laboratory environment. Butyltrichlorosilane, a flammable and corrosive compound, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence in your laboratory.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a multi-layered approach to personal protection is critical. The following table summarizes the required PPE and essential safety equipment. Adherence to these recommendations is mandatory to prevent exposure and ensure immediate response capabilities in case of an emergency.
| Equipment Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2] | Provides a barrier against skin contact and chemical burns. |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[1][2] | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Skin and Body Protection | Wear suitable protective clothing.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1] | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation.[1][2] |
| Emergency Equipment | Emergency eye wash fountains and safety showers.[1][2] | Must be readily available in the immediate vicinity of any potential exposure for rapid decontamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of accidents. The following step-by-step protocol outlines the key stages of the handling process, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1] this compound is a flammable liquid and vapor.[1]
-
Grounding: Ensure that all containers and transfer lines are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[1] Use only non-sparking tools.[1]
-
Emergency Equipment Check: Verify that the emergency eye wash station and safety shower are accessible and functioning correctly before beginning any work.
2. Handling and Use:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Container Handling: Keep the container tightly closed when not in use.[1] Handle empty containers with care, as they may contain flammable residual vapors.[1]
-
Chemical Transfer: Use caution when transferring the chemical to avoid splashes and the generation of vapors.
-
Avoid Incompatibilities: Keep this compound away from incompatible materials such as water, alkalis, and oxidizing agents.[1] It reacts with water and moisture in the air to liberate hydrogen chloride gas.[3]
3. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, evacuate unnecessary personnel.[1] Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[4]
-
Major Spills: For larger spills, immediately evacuate the area and contact your institution's emergency response team.
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
4. Disposal Plan:
-
Waste Characterization: this compound is considered hazardous waste.
-
Containerization: Collect all waste material, including contaminated absorbent materials, in a properly labeled, sealed, and compatible container.
-
Disposal Method: Dispose of the waste through a licensed waste disposal facility.[1][2] Incineration is a recommended method of disposal. Do not dispose of it in the sanitary sewer.
Experimental Workflow and Safety Logic
To provide a clear visual representation of the handling and emergency procedures, the following diagram illustrates the logical flow of operations.
Caption: Logical workflow for the safe handling and emergency response procedures for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
